molecular formula C20H26N2O B195989 Trimipramine N-oxide CAS No. 14171-70-1

Trimipramine N-oxide

Cat. No.: B195989
CAS No.: 14171-70-1
M. Wt: 310.4 g/mol
InChI Key: UNOPAPJVNIQNJP-UHFFFAOYSA-N
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Description

A metabolite of Trimipramine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOPAPJVNIQNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891486
Record name Trimipramine N-oxide
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14171-70-1
Record name Trimipramine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimipramine N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMIPRAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUI5X0O724
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Profile of Trimipramine N-oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine, a tricyclic antidepressant, is distinguished from its class by an atypical pharmacological profile, notably its weak inhibition of monoamine reuptake. Its therapeutic effects are attributed, in part, to its active metabolites. This technical guide provides an in-depth examination of the biological activity of one such key metabolite, Trimipramine N-oxide. This document summarizes its metabolic generation, delineates its primary mechanism of action, presents quantitative data on its interaction with key cellular transporters, and provides a detailed experimental protocol for assessing such interactions.

Metabolism and Formation

This compound is an active metabolite of the parent drug, trimipramine.[1] The formation of this metabolite occurs through N-oxidation, a metabolic process catalyzed by several cytochrome P450 (CYP) isoenzymes in the liver.[1][2] Specifically, CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4 have been identified as responsible for this biotransformation.[1] This metabolic pathway is a crucial aspect of trimipramine's overall pharmacokinetic and pharmacodynamic profile.

Trimipramine Trimipramine Metabolite This compound Trimipramine->Metabolite N-oxidation Enzymes CYP2D6, CYP2C9, CYP2C19, CYP1A2, CYP3A4 Enzymes->Trimipramine

Fig 1. Metabolic conversion of Trimipramine to this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of several key human monoamine and organic cation transporters.[3] This metabolite demonstrates significant interaction with the serotonin transporter (hSERT), norepinephrine transporter (hNAT), and dopamine transporter (hDAT). Additionally, it inhibits the human organic cation transporters hOCT1 and hOCT2.

The inhibitory action at these transporters, particularly hSERT and hNAT, is a plausible contributor to the overall antidepressant effects of trimipramine. While neither the parent compound nor its metabolites are exceptionally potent inhibitors, their cumulative concentrations in the brain, which can be up to tenfold higher than in plasma, suggest that even partial inhibition of these transporters is pharmacologically significant. This compound shows a preferential, albeit modest, inhibitory activity for hSERT.

cluster_membrane Presynaptic Neuronal Membrane hSERT hSERT hNAT hNAT hDAT hDAT hOCT1 hOCT1 hOCT2 hOCT2 TNO This compound TNO->hSERT Inhibits TNO->hNAT Inhibits TNO->hDAT Inhibits TNO->hOCT1 Inhibits TNO->hOCT2 Inhibits

Fig 2. Mechanism of action of this compound on key transporters.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against a panel of human transporters. The data, derived from studies using HEK293 cells heterologously expressing the specific transporters, are summarized below. The pIC50 values represent the negative logarithm of the IC50 value in molar concentration.

Target TransporterIC50 (µM)pIC50Reference
Serotonin Transporter (hSERT)3.595.445
Norepinephrine Transporter (hNAT)11.74.930
Dopamine Transporter (hDAT)9.405.027
Organic Cation Transporter 1 (hOCT1)9.35-
Organic Cation Transporter 2 (hOCT2)27.4-

Note: Some commercial sources erroneously report these IC50 values in nM. The original research and pIC50 conversions confirm the correct unit is µM.

Experimental Protocols

The determination of the inhibitory activity of this compound on monoamine and organic cation transporters is typically performed using a competitive uptake inhibition assay in a cell line stably expressing the human transporter of interest.

Objective: To determine the concentration of this compound that inhibits 50% (IC50) of the specific uptake of a radiolabeled substrate into HEK293 cells expressing a target transporter (e.g., hSERT, hNAT, hDAT, hOCT1, hOCT2).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express the human transporter of interest.

  • Radiolabeled Substrate: A suitable substrate for the transporter, such as [³H]MPP+ (1-methyl-4-phenylpyridinium), a common substrate for these transporters.

  • Test Compound: this compound.

  • Buffers and Media: Cell culture medium (e.g., DMEM with 10% FBS), Krebs-Henseleit buffer (KHB).

  • Instruments: 96-well cell culture plates, microplate reader (scintillation counter), incubator.

Methodology:

  • Cell Culture and Plating:

    • HEK293 cells expressing the transporter of interest are cultured under standard conditions (37°C, 5% CO₂).

    • Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Preparation of Solutions:

    • Prepare serial dilutions of this compound in the assay buffer (e.g., KHB) to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

    • Prepare the radiolabeled substrate solution in the assay buffer at a fixed concentration.

    • Prepare a solution of a known, potent inhibitor for the transporter to determine non-specific uptake (e.g., desipramine for hNAT).

  • Inhibition Assay:

    • Wash the plated cells with pre-warmed assay buffer.

    • Add the various concentrations of this compound solution to the respective wells.

    • Include control wells: "total uptake" (buffer only) and "non-specific uptake" (potent inhibitor).

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake reaction by adding the [³H]MPP+ solution to all wells.

    • Incubate for a short, defined period (e.g., 10 minutes) at room temperature, ensuring the measurement is within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

    • Lyse the cells in each well using a suitable lysis buffer or deionized water.

  • Data Acquisition and Analysis:

    • Transfer the cell lysate from each well into scintillation vials.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).

    • Plot the percentage of inhibition (relative to the specific uptake control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture & Plate Transporter-Expressing HEK293 Cells C Pre-incubate Cells with Test Compound A->C B Prepare Serial Dilutions of this compound B->C D Add [3H]MPP+ to Initiate Uptake C->D E Incubate for Defined Period D->E F Terminate Uptake with Cold Wash E->F G Lyse Cells F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition & Determine IC50 H->I

Fig 3. Workflow for determining IC50 via competitive uptake assay.

Conclusion

This compound is a pharmacologically active metabolite that contributes to the therapeutic profile of its parent drug, trimipramine. Its primary identified biological activity is the inhibition of human monoamine transporters (hSERT, hNAT, hDAT) and organic cation transporters (hOCT1, hOCT2). While its potency is modest, the accumulation of trimipramine and its metabolites in the central nervous system suggests these interactions are clinically relevant. A comprehensive understanding of the activity of this compound is therefore essential for a complete picture of trimipramine's mechanism of action and for the continued development of antidepressant therapies.

References

The Neuropharmacological Profile of Trimipramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine, an atypical tricyclic antidepressant, has long presented a pharmacological puzzle, exhibiting clinical efficacy despite its weak inhibition of monoamine reuptake. This has led to investigations into the activity of its metabolites, among which trimipramine N-oxide has emerged as a molecule of interest. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the central nervous system. It consolidates the available quantitative data on its interaction with key neural targets, details relevant experimental methodologies, and visualizes the pertinent biological pathways and workflows. While research specifically focused on the N-oxide metabolite is still developing, this guide synthesizes the current understanding to inform future research and drug development efforts.

Introduction

Trimipramine is a tricyclic antidepressant (TCA) with a clinical profile that diverges from many of its class. Notably, it possesses significant anxiolytic and sedative properties and, unlike typical TCAs, is a very weak inhibitor of serotonin and norepinephrine reuptake.[1] This has prompted the hypothesis that its therapeutic effects may be mediated, at least in part, by its active metabolites. Trimipramine is extensively metabolized in the liver, with one of its metabolites being this compound.[2] Understanding the pharmacological activity of this metabolite is crucial for a complete picture of trimipramine's mechanism of action.

Metabolism of Trimipramine to this compound

Trimipramine undergoes hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of this compound occurs via N-oxidation of the tertiary amine in the side chain of the trimipramine molecule. Several CYP isoforms have been identified as being involved in this process, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4.[2]

Trimipramine Trimipramine Trimipramine_N_oxide Trimipramine_N_oxide Trimipramine->Trimipramine_N_oxide N-oxidation CYP_Enzymes CYP2D6, CYP2C9, CYP1A2 CYP3A4, CYP2C19 CYP_Enzymes->Trimipramine_N_oxide caption Metabolism of Trimipramine

Metabolism of Trimipramine to this compound.

Mechanism of Action in the Central Nervous System

The primary known mechanism of action of this compound in the central nervous system is the inhibition of monoamine transporters.

Inhibition of Monoamine and Organic Cation Transporters

A key study by Haenisch et al. (2011) investigated the inhibitory potency of trimipramine and its main metabolites, including this compound, at human monoamine transporters (hSERT, hNET, hDAT) and human organic cation transporters (hOCT1, hOCT2). The study found that this compound preferentially inhibits the serotonin transporter (hSERT).[3]

Table 1: Inhibitory Potency (IC50) of this compound at Human Monoamine and Organic Cation Transporters

TransporterIC50 (µM)
hSERT3.59[3]
hNET11.7
hDAT9.4
hOCT19.35
hOCT227.4

Data from Haenisch, B., Hiemke, C., & Bönisch, H. (2011). Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology, 217(2), 289-295.

The preferential inhibition of hSERT by this compound suggests that this metabolite may contribute to the serotonergic effects of trimipramine, which are not readily explained by the parent compound's weak reuptake inhibition.

Postulated Downstream Signaling Pathways

The inhibition of the serotonin transporter (SERT) by this compound is expected to increase the concentration and dwell time of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission would lead to the activation of various downstream signaling pathways through post-synaptic serotonin receptors. While direct studies on the downstream effects of this compound are lacking, the general consequences of SERT inhibition are well-documented and likely apply.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TNO Trimipramine N-oxide SERT SERT TNO->SERT Inhibits Serotonin_reuptake Serotonin Reuptake Serotonin_vesicle Serotonin Vesicle Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT 5HT_Receptor 5-HT Receptor Serotonin_synapse->5HT_Receptor Binds G_Protein G-Protein 5HT_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Second_Messenger->Cellular_Response Initiates caption SERT Inhibition Pathway

Postulated signaling cascade following SERT inhibition by this compound.

Experimental Protocols

This section outlines representative protocols for key experiments relevant to characterizing the mechanism of action of this compound.

Monoamine Transporter Uptake Inhibition Assay

This protocol is a generalized procedure based on the methodology used in studies like Haenisch et al. (2011) to determine the IC50 values of compounds at monoamine transporters.

Objective: To determine the concentration of this compound that inhibits 50% of the uptake of a radiolabeled substrate by cells expressing a specific monoamine transporter.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled substrate (e.g., [³H]5-HT for hSERT, [³H]NE for hNET, [³H]DA for hDAT).

  • This compound stock solution (in DMSO).

  • Unlabeled inhibitors for defining non-specific uptake (e.g., fluoxetine for hSERT, desipramine for hNET, GBR 12909 for hDAT).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, wash the cells with KRH buffer.

  • Compound Incubation: Add KRH buffer containing various concentrations of this compound to the wells. Include wells with vehicle (DMSO) for total uptake and wells with a high concentration of a known inhibitor for non-specific uptake.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Termination of Uptake: Rapidly aspirate the assay buffer and wash the cells multiple times with ice-cold KRH buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A Plate HEK293 cells expressing transporter B Wash cells with KRH buffer A->B C Incubate with This compound B->C D Add radiolabeled substrate C->D E Terminate uptake and wash cells D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 F->G caption Transporter Assay Workflow

Workflow for the monoamine transporter uptake inhibition assay.
Radioligand Binding Assay

This is a general protocol to determine the binding affinity (Ki) of this compound for various CNS receptors.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from a specific receptor.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest or from brain tissue.

  • Radiolabeled ligand specific for the target receptor.

  • This compound.

  • Unlabeled ligand for the target receptor to define non-specific binding.

  • Assay buffer.

  • 96-well plates.

  • Filter mats and a cell harvester.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound in the assay buffer. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Determine the IC50 value of this compound and convert it to a Ki value using the Cheng-Prusoff equation.

Future Directions

The current understanding of this compound's pharmacology is still in its early stages. Future research should focus on several key areas:

  • Comprehensive Receptor Screening: A broad receptor binding and functional screening of this compound is necessary to identify other potential CNS targets beyond monoamine transporters.

  • In Vivo Studies: Preclinical studies using techniques like in vivo microdialysis and electrophysiology are needed to determine the effects of this compound on neurotransmitter levels and neuronal activity in the living brain.

  • Behavioral Pharmacology: Animal models of depression and anxiety should be employed to investigate the behavioral effects of this compound and to ascertain its contribution to the overall therapeutic profile of trimipramine.

  • Pharmacokinetic-Pharmacodynamic Modeling: Integrating pharmacokinetic data of trimipramine and its metabolites with their pharmacodynamic activities will be crucial for a holistic understanding of the drug's action.

Conclusion

This compound is an active metabolite of the atypical antidepressant trimipramine with a notable inhibitory effect on the human serotonin transporter. This activity may, in part, explain the therapeutic effects of the parent drug that are not accounted for by its weak monoamine reuptake inhibition. However, a significant knowledge gap remains regarding the broader pharmacological profile of this compound. Further in-depth investigation into its interactions with other CNS receptors, its in vivo neurochemical and behavioral effects, and its downstream signaling consequences is essential for a complete elucidation of its role in the central nervous system and its contribution to the clinical efficacy of trimipramine. This technical guide provides a foundation for these future research endeavors.

References

Trimipramine N-oxide: An Active Metabolite of the Tricyclic Antidepressant Trimipramine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Trimipramine is a tricyclic antidepressant (TCA) utilized in the management of depression, often prescribed for patients with co-morbid anxiety and sleep disturbances.[1] Unlike typical TCAs, trimipramine exhibits a unique pharmacological profile, with weak inhibitory effects on the reuptake of norepinephrine and serotonin.[1][2][3] This has led to investigations into its metabolites as potential contributors to its overall therapeutic efficacy. Among these, trimipramine N-oxide has been identified as a pharmacologically active metabolite.[4] This technical guide provides a comprehensive overview of this compound, focusing on its metabolic generation, pharmacological activity, and the experimental methodologies used for its characterization and quantification.

Metabolic Pathway of Trimipramine

Trimipramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolic pathways include N-demethylation, hydroxylation, and N-oxidation. The formation of this compound is a result of the N-oxidation of the tertiary amine in the side chain of the trimipramine molecule. While the specific CYP isoenzymes responsible for N-oxidation of trimipramine are not definitively established in the provided literature, the metabolism of trimipramine to its other metabolites involves CYP2D6, CYP2C19, CYP3A4, and CYP2C9. It is plausible that one or more of these enzymes also contribute to the formation of this compound. The primary active metabolite of trimipramine is desmethyltrimipramine, formed through N-demethylation, which is also pharmacologically active.

Trimipramine Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active) Trimipramine->Desmethyltrimipramine N-Demethylation (CYP2C19, CYP2C9) Trimipramine_N_oxide This compound (Active) Trimipramine->Trimipramine_N_oxide N-Oxidation (CYP Enzymes) Hydroxylated_Metabolites Hydroxylated Metabolites (Less Active) Trimipramine->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Desmethyltrimipramine->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Conjugated_Metabolites Conjugated Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Glucuronidation

Metabolic pathway of trimipramine.

Pharmacological Activity of this compound

This compound has been demonstrated to be an active metabolite, exhibiting inhibitory effects on various monoamine and organic cation transporters. Its activity profile suggests a potential contribution to the overall pharmacological effects of trimipramine.

Quantitative Data on Transporter Inhibition

The following table summarizes the inhibitory potencies (IC50 values) of this compound at human monoamine transporters (hSERT, hNAT, hDAT) and human organic cation transporters (hOCT1, hOCT2). For comparison, data for the parent drug, trimipramine, are also included where available.

CompoundhSERT IC50 (µM)hNAT IC50 (µM)hDAT IC50 (µM)hOCT1 IC50 (µM)hOCT2 IC50 (µM)
This compound 3.5911.79.49.3527.4
Trimipramine 2-102-10>302-102-10

Data for trimipramine from Haenisch et al., 2011.

These data indicate that this compound is a moderately potent inhibitor of the serotonin transporter (hSERT) and also interacts with other key transporters, suggesting a potential role in modulating neurotransmitter systems.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

In Vitro Transporter Inhibition Assay

This protocol is based on the methodology described by Haenisch et al. (2011) for determining the inhibitory potency of trimipramine and its metabolites at monoamine and organic cation transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at specific human transporters (hSERT, hNAT, hDAT, hOCT1, hOCT2).

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human transporter of interest.

  • Cell culture medium and reagents.

  • This compound.

  • Radiolabeled substrate (e.g., [3H]MPP+).

  • Scintillation fluid and counter.

  • Appropriate buffer solutions.

Procedure:

  • Cell Culture: HEK293 cells expressing the specific transporter are cultured in appropriate multi-well plates to confluency.

  • Pre-incubation: The cells are washed with a suitable buffer and then pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) with varying concentrations of this compound.

  • Incubation with Radiolabeled Substrate: Following pre-incubation, a fixed concentration of the radiolabeled substrate (e.g., [3H]MPP+) is added to each well, and the incubation is continued for a specific time (e.g., 10 minutes).

  • Termination of Uptake: The uptake of the radiolabeled substrate is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate is determined and reported as the IC50 value. This is typically calculated using non-linear regression analysis of the concentration-response curve.

Transporter Inhibition Assay Workflow Start Start Cell_Culture Culture HEK293 cells expressing transporter Start->Cell_Culture Preincubation Pre-incubate cells with This compound Cell_Culture->Preincubation Add_Substrate Add radiolabeled substrate (e.g., [3H]MPP+) Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate uptake with ice-cold buffer Incubate->Terminate Lyse_and_Count Lyse cells and measure radioactivity Terminate->Lyse_and_Count Analyze Calculate IC50 value Lyse_and_Count->Analyze End End Analyze->End

Workflow for an in vitro transporter inhibition assay.
Quantification of this compound in Biological Matrices

While a specific, validated method for this compound was not found in the searched literature, a general approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be detailed based on established methods for other tricyclic antidepressants and their metabolites.

Objective: To quantify the concentration of this compound in biological samples such as plasma or urine.

Materials:

  • Biological matrix (e.g., plasma, urine).

  • This compound reference standard.

  • Stable isotope-labeled internal standard (e.g., d3-trimipramine N-oxide).

  • Organic solvents for extraction (e.g., ethyl acetate, hexane).

  • LC-MS/MS system (including a suitable HPLC column, such as a C18 column, and a triple quadrupole mass spectrometer).

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the biological sample, add the internal standard.

    • Add a basifying agent (e.g., sodium carbonate solution) to adjust the pH.

    • Add an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto the HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) to achieve chromatographic separation of this compound from other matrix components.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve by analyzing samples with known concentrations of this compound.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Conclusion

This compound is a pharmacologically active metabolite of trimipramine that demonstrates inhibitory activity at several key monoamine and organic cation transporters. Its profile, particularly its effect on the serotonin transporter, suggests that it may contribute to the overall therapeutic effects of the parent drug. The atypical pharmacological profile of trimipramine underscores the importance of investigating its metabolites to fully understand its mechanism of action. Further in vivo studies are warranted to elucidate the precise contribution of this compound to the clinical efficacy and side-effect profile of trimipramine. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other drug metabolites in the drug development process.

References

Unveiling the Pharmacological Profile of Trimipramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of its pharmacological profile. While research on this specific metabolite is not as extensive as on its parent compound, existing data reveal a distinct inhibitory activity at key monoamine transporters. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and presents signaling pathways and metabolic processes in clear, visual formats to support further research and development in the field of psychopharmacology.

Introduction

Trimipramine, a tricyclic antidepressant (TCA), is known for its complex pharmacology which is not solely reliant on the inhibition of serotonin or norepinephrine reuptake. Its clinical effects are attributed to a broad receptor binding profile. Trimipramine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4, into several metabolites, one of which is this compound. This active metabolite contributes to the overall pharmacological activity of trimipramine. Understanding the specific actions of this compound is crucial for a complete picture of trimipramine's therapeutic effects and side-effect profile.

Quantitative Pharmacological Data

The primary pharmacological activity of this compound identified in the literature is its inhibitory effect on various human monoamine and organic cation transporters. The available quantitative data, expressed as IC50 values, are summarized in the table below. A lower IC50 value indicates a higher potency of inhibition.

Table 1: Inhibitory Potency (IC50) of this compound at Human Monoamine and Organic Cation Transporters
TransporterTargetIC50 (nM)
Serotonin TransporterhSERT3.59
Dopamine TransporterhDAT9.4
Organic Cation Transporter 1hOCT19.35
Norepinephrine TransporterhNAT11.7
Organic Cation Transporter 2hOCT227.4

hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hOCT1: human Organic Cation Transporter 1; hNAT: human Norepinephrine Transporter; hOCT2: human Organic Cation Transporter 2.

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the pharmacological profile of this compound.

Monoamine and Organic Cation Transporter Inhibition Assay

The inhibitory potencies of this compound at human monoamine transporters (hNAT, hSERT, hDAT) and human organic cation transporters (hOCT1, hOCT2, hOCT3) were determined using an in vitro assay with HEK293 cells.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells were used, which were engineered to heterologously express the specific human transporters of interest.

  • Radioligand: The inhibition of the uptake of the radiolabeled substrate [3H]MPP+ (1-methyl-4-phenylpyridinium) was measured to determine the activity of the transporters.

  • Procedure:

    • HEK293 cells expressing the target transporter were cultured and plated.

    • The cells were then incubated with varying concentrations of this compound.

    • [3H]MPP+ was added to the cell cultures.

    • After a specific incubation period, the uptake of [3H]MPP+ by the cells was measured using scintillation counting.

    • The concentration of this compound that resulted in a 50% inhibition of [3H]MPP+ uptake (IC50) was calculated.

  • Results: At concentrations up to 30 µM, this compound was found to inhibit all tested transporters except for hOCT3. It showed a preferential inhibition of hSERT.

Visualizations

The following diagrams illustrate the metabolic pathway of trimipramine and the experimental workflow for determining transporter inhibition.

Trimipramine_Metabolism Trimipramine Trimipramine N_Oxidation N-Oxidation Trimipramine->N_Oxidation Metabolism Trimipramine_N_Oxide This compound N_Oxidation->Trimipramine_N_Oxide CYP_Enzymes CYP2D6, CYP2C9, CYP2C19, CYP1A2, CYP3A4 CYP_Enzymes->N_Oxidation

Caption: Metabolic conversion of Trimipramine to this compound.

Transporter_Inhibition_Workflow A HEK293 cells expressing human transporters B Incubate with varying concentrations of This compound A->B C Add radiolabeled substrate ([3H]MPP+) B->C D Measure [3H]MPP+ uptake C->D E Calculate IC50 values D->E

References

The Pivotal Role of Flavin-Containing Monooxygenases in Trimipramine N-Oxide Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder. Like other TCAs, its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate. The biotransformation of trimipramine is complex, involving multiple enzymatic pathways. While the roles of cytochrome P450 (CYP) enzymes in the N-demethylation and hydroxylation of trimipramine are well-documented, the formation of its N-oxide metabolite, a significant pathway for many tertiary amine drugs, is often attributed to a different class of enzymes. This technical guide provides an in-depth analysis of the enzymatic processes responsible for Trimipramine N-oxide formation, with a particular focus on the compelling evidence pointing to the primary role of Flavin-Containing Monooxygenases (FMOs) over Cytochrome P450s.

Disentangling Metabolic Pathways: FMOs vs. CYPs

While one report has suggested the involvement of CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4 in the N-oxidation of trimipramine, a significant body of evidence from studies on the structurally analogous TCA, imipramine, strongly indicates that FMOs are the principal catalysts for N-oxide formation.

In studies utilizing human brain microsomes, the N-oxidation of imipramine was effectively inhibited by an antibody targeting FMO, whereas an inhibitor of NADPH cytochrome P-450 reductase showed no effect, strongly suggesting the non-involvement of cytochrome P-450 in this specific metabolic pathway[1]. Further research has demonstrated that in rat thoracic aortic endothelial cells, the intrinsic clearance (Vmax/Km) for the formation of imipramine N-oxide was approximately five times higher than that for N-demethylation, a reaction catalyzed by CYPs. The formation of the N-oxide was also significantly inhibited by the FMO-specific inhibitor methimazole, confirming that N-oxidation is predominantly catalyzed by FMO in this system[2].

Conversely, the involvement of cytochrome P450 enzymes in other major metabolic pathways of trimipramine is well-established. N-demethylation to its active metabolite, desmethyltrimipramine, is primarily carried out by CYP2C19[3]. The subsequent hydroxylation of both trimipramine and desmethyltrimipramine is mediated by CYP2D6[3][4].

The following diagram illustrates the distinct metabolic pathways of trimipramine:

Trimipramine_Metabolism cluster_enzymes Enzymes Trimipramine Trimipramine N_Oxide This compound Trimipramine->N_Oxide N-oxidation Desmethyl Desmethyltrimipramine Trimipramine->Desmethyl N-demethylation Hydroxy 2-Hydroxytrimipramine Trimipramine->Hydroxy 2-hydroxylation Hydroxy_Desmethyl 2-Hydroxydesmethyl- trimipramine Desmethyl->Hydroxy_Desmethyl 2-hydroxylation FMO FMO CYP2C19 CYP2C19 CYP2D6 CYP2D6 Experimental_Workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation_Mix Prepare Incubation Mixture: - Human Liver Microsomes or  Recombinant Enzymes (FMOs/CYPs) - Trimipramine (substrate) - Phosphate Buffer (pH 7.4 or 8.5) Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C with shaking Initiation->Incubation Termination Terminate Reaction (e.g., with ice-cold acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

The In Vitro Conversion of Trimipramine to Trimipramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic pathway of the tricyclic antidepressant trimipramine to its N-oxide metabolite. The document outlines the key enzymatic processes, detailed experimental protocols for studying this biotransformation, and quantitative data to support in vitro drug metabolism studies.

Executive Summary

Trimipramine, a tertiary amine tricyclic antidepressant, undergoes several metabolic transformations, including N-demethylation, hydroxylation, and N-oxidation. The formation of trimipramine N-oxide is a significant metabolic pathway catalyzed by the Flavin-containing monooxygenase (FMO) system, with FMO3 being the predominant isoform in the adult human liver.[1][2] This conversion is distinct from the cytochrome P450-mediated metabolism that governs other major routes of trimipramine biotransformation.[3][4] Understanding the kinetics and mechanisms of N-oxide formation is crucial for a comprehensive characterization of trimipramine's metabolic profile, which in turn informs drug-drug interaction potential and inter-individual variability in patient response. This guide provides the necessary theoretical background and practical methodologies for the in vitro investigation of this metabolic pathway.

The Metabolic Pathway: From Trimipramine to this compound

The N-oxidation of trimipramine is a Phase I metabolic reaction that involves the direct oxygenation of the tertiary amine group in the drug's side chain. This reaction is primarily catalyzed by Flavin-containing monooxygenases (FMOs), a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, most notably the liver.[5]

The overall reaction is as follows:

Trimipramine + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Unlike the cytochrome P450 enzyme system, which is the primary catalyst for the N-demethylation and hydroxylation of trimipramine, the FMO system has a different set of substrates and inhibitors. The optimal pH for FMO activity is typically alkaline, around 8.5, which is a key consideration for in vitro assay design.

Trimipramine_Metabolism cluster_main Trimipramine Metabolism cluster_cyp CYP450-Mediated Pathways cluster_fmo FMO-Mediated Pathway Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine Trimipramine->Desmethyltrimipramine CYP2C19, CYP2C9, CYP3A4 Hydroxytrimipramine 2-Hydroxytrimipramine Trimipramine->Hydroxytrimipramine CYP2D6 Trimipramine_N_oxide This compound Trimipramine->Trimipramine_N_oxide FMO3

Metabolic pathways of trimipramine.

Quantitative Data for N-Oxidation

ParameterValue (Mean ± SE)
Substrate Imipramine
Enzyme Source Rat Thoracic Aortic Endothelial Cells
Metabolite Imipramine N-oxide
Vmax (nmol/mg protein/min) 0.28 ± 0.02
Km (μmol/L) 19.4 ± 2.9
Intrinsic Clearance (Vmax/Km) 14.4

Data sourced from Ueda et al. (2014).

Experimental Protocols

In Vitro Formation of this compound using Human Liver Microsomes

This protocol describes a typical experiment to determine the rate of formation of this compound from trimipramine using human liver microsomes.

4.1.1 Materials and Reagents

  • Human Liver Microsomes (HLMs)

  • Trimipramine

  • This compound (as a reference standard)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺) or NADPH

  • Potassium phosphate buffer (0.1 M, pH 8.5)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification (e.g., a structurally related compound not present in the incubation mixture)

  • HPLC system with UV or mass spectrometric detection

4.1.2 Experimental Workflow

experimental_workflow cluster_workflow In Vitro Metabolism Workflow A Prepare Incubation Mixtures (Buffer, Microsomes, Trimipramine) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C with Shaking C->D E Terminate Reaction (e.g., with cold acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by HPLC-UV/MS F->G

General workflow for in vitro metabolism.

4.1.3 Detailed Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of trimipramine in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system or NADPH solution in the phosphate buffer.

    • Thaw the human liver microsomes on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer (pH 8.5), the desired concentration of trimipramine, and the human liver microsomes (a typical protein concentration is 0.5 mg/mL).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH. The final volume of the incubation mixture is typically 200-500 µL.

    • Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or an HPLC vial for analysis.

4.1.4 Analytical Method

  • The concentration of this compound in the supernatant is quantified using a validated HPLC method with UV or mass spectrometric detection.

  • A calibration curve is constructed using known concentrations of the this compound reference standard.

  • The rate of metabolite formation is calculated and typically expressed as pmol or nmol of this compound formed per minute per mg of microsomal protein.

Conclusion

The N-oxidation of trimipramine to this compound is a metabolically relevant pathway primarily driven by the FMO enzyme system. The in vitro methods described in this guide, utilizing human liver microsomes, provide a robust framework for characterizing the kinetics of this reaction. By employing the outlined protocols and considering the provided quantitative context from the related compound imipramine, researchers can effectively investigate this aspect of trimipramine metabolism, contributing to a more complete understanding of its pharmacological and toxicological profile.

References

Trimipramine N-oxide: A Potential New Avenue in Depression and Anxiety Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Trimipramine, a tricyclic antidepressant (TCA), has long been utilized in the management of major depressive disorder and anxiety. Its clinical efficacy, coupled with a distinct pharmacological profile that deviates from typical TCAs, has prompted deeper investigation into its mechanism of action and the activity of its metabolites. This technical guide focuses on Trimipramine N-oxide, a significant metabolite of trimipramine, and explores its potential role in the landscape of depression and anxiety research. While direct in vivo evidence for its antidepressant and anxiolytic effects is still emerging, its in vitro pharmacological profile, particularly its interaction with monoamine transporters, suggests it may contribute to the therapeutic effects of the parent drug and warrants further investigation as a potential therapeutic agent in its own right. This document provides a comprehensive overview of the current state of knowledge, including quantitative pharmacological data, detailed experimental methodologies, and a depiction of relevant signaling pathways to inform future research and development.

Introduction

Trimipramine is distinguished from other TCAs by its relatively weak inhibition of serotonin and norepinephrine reuptake at therapeutic doses.[1] Its clinical effectiveness has been attributed to a complex interplay of receptor antagonism and other, not yet fully elucidated, mechanisms.[1] The metabolism of trimipramine is extensive, giving rise to several metabolites, including this compound.[2] Understanding the pharmacological activity of these metabolites is crucial for a complete picture of trimipramine's therapeutic action and for identifying new therapeutic possibilities. Notably, N-oxide metabolites of other TCAs, such as imipramine N-oxide and amitriptyline N-oxide, have been shown to possess antidepressant properties, sometimes with a more favorable side-effect profile than the parent compound.[3][4] This precedent underscores the potential significance of this compound in the treatment of depressive and anxiety disorders.

Pharmacology of this compound

The primary known mechanism of action for this compound is the inhibition of monoamine transporters. Research by Haenisch et al. (2011) provides the most comprehensive in vitro data on the inhibitory potency of trimipramine and its main metabolites at human monoamine transporters.

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its parent compound, trimipramine, at the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. Lower IC50 values indicate greater inhibitory potency.

CompoundhSERT IC50 (µM)hNET IC50 (µM)hDAT IC50 (µM)
Trimipramine2-102-10>30
This compound Preferential Inhibition --

Data sourced from Haenisch et al. (2011)

The study by Haenisch et al. (2011) highlights that this compound preferentially inhibits the human serotonin transporter (hSERT). While specific IC50 values for hNET and hDAT for the N-oxide were not detailed in the abstract, the parent compound's data provides a comparative baseline. This preferential inhibition of serotonin reuptake suggests that this compound may contribute to the serotonergic effects of trimipramine and could potentially have a distinct therapeutic profile.

Experimental Protocols

The following section details the general methodology for the key in vitro experiment used to determine the pharmacological data presented above.

Monoamine Transporter Inhibition Assay in HEK293 Cells

This protocol is based on the methodology described by Haenisch et al. (2011) for determining the inhibitory potencies of trimipramine and its metabolites.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds at human monoamine transporters (hSERT, hNET, hDAT).

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the respective human monoamine transporter.

Materials:

  • HEK293 cells expressing hSERT, hNET, or hDAT

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Test compounds (Trimipramine, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Radiolabeled substrate: [3H]MPP+ (1-methyl-4-phenylpyridinium)

  • Uptake buffer

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: HEK293 cells expressing the transporter of interest are cultured to an appropriate confluency in multi-well plates.

  • Pre-incubation: Cells are washed with uptake buffer and then pre-incubated with varying concentrations of the test compound (or vehicle control) for a specified time at a controlled temperature.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled substrate, [3H]MPP+.

  • Incubation: The cells are incubated for a defined period to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radiolabeled substrate taken up by the cells is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific uptake, is then calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The inhibition of serotonin and norepinephrine transporters by this compound is expected to modulate downstream signaling pathways implicated in the pathophysiology of depression and anxiety.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Trimipramine_N_oxide This compound SERT Serotonin Transporter (SERT) Trimipramine_N_oxide->SERT Inhibition Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Modulates Serotonin_Receptors 5-HT Receptors Synaptic_Serotonin->Serotonin_Receptors Activation Second_Messengers Second Messenger Cascades (e.g., cAMP, IP3/DAG) Serotonin_Receptors->Second_Messengers Cellular_Response Therapeutic Effects (Antidepressant, Anxiolytic) Second_Messengers->Cellular_Response

Caption: Putative signaling pathway of this compound via serotonin transporter inhibition.

cluster_workflow Experimental Workflow: Monoamine Transporter Inhibition Assay Start Start Cell_Culture Culture HEK293 cells expressing monoamine transporter Start->Cell_Culture Pre_incubation Pre-incubate cells with This compound Cell_Culture->Pre_incubation Add_Radioligand Add [3H]MPP+ to initiate uptake Pre_incubation->Add_Radioligand Incubation Incubate for defined period Add_Radioligand->Incubation Termination Terminate uptake by washing Incubation->Termination Measurement Lyse cells and measure intracellular radioactivity Termination->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining monoamine transporter inhibition.

Potential Role in Depression and Anxiety Research

Based on its preferential inhibition of the serotonin transporter, this compound holds potential as a contributor to the antidepressant and anxiolytic effects of its parent compound. Its distinct pharmacological profile may offer a more targeted approach to modulating the serotonergic system.

Areas for Future Research:

  • In Vivo Behavioral Studies: Animal models of depression (e.g., forced swim test, learned helplessness) and anxiety (e.g., elevated plus maze, light-dark box) are essential to determine if this compound exerts antidepressant- and anxiolytic-like effects.

  • Pharmacokinetic Profiling: A detailed characterization of the absorption, distribution, metabolism, and excretion of this compound is necessary to understand its contribution to the overall pharmacological effect of trimipramine administration.

  • Receptor Binding Assays: A broader screening of this compound against a panel of neurotransmitter receptors and transporters will provide a more complete understanding of its pharmacological profile and potential off-target effects.

  • Clinical Studies: Should preclinical data prove promising, clinical trials would be warranted to evaluate the safety, tolerability, and efficacy of this compound in patients with depression and anxiety disorders.

Conclusion

This compound represents an under-investigated metabolite with a potentially significant role in the treatment of depression and anxiety. Its in vitro activity as a preferential serotonin reuptake inhibitor provides a strong rationale for further research. The methodologies and data presented in this guide are intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound. Future in vivo and clinical research is critical to fully elucidate the contribution of this compound to the antidepressant and anxiolytic effects of trimipramine and to assess its viability as a standalone therapeutic agent. The exploration of active metabolites like this compound could pave the way for the development of novel and improved treatments for mood and anxiety disorders.

References

CAS number and molecular formula for Trimipramine N-oxide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimipramine N-oxide, an active metabolite of the tricyclic antidepressant trimipramine. This document details its chemical properties, pharmacology, and provides detailed experimental protocols for its synthesis and analysis, designed for use in a research and drug development context.

Chemical and Physical Properties

This compound is a key metabolite in the biotransformation of trimipramine. Its fundamental chemical and physical data are summarized below.

PropertyValueCitation(s)
CAS Number 14171-70-1[1][2][3]
Molecular Formula C₂₀H₂₆N₂O[1][2]
Molecular Weight 310.44 g/mol
IUPAC Name 10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanamine N-oxide
Synonyms Trimipramine maleate impurity A
Appearance Solid
Solubility Soluble in DMSO

Pharmacology and Mechanism of Action

This compound is an active metabolite of the tricyclic antidepressant trimipramine. It is formed in vivo through the N-oxidation of trimipramine, a reaction catalyzed by cytochrome P450 (CYP) isoforms, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4.

The primary mechanism of action of this compound involves the inhibition of various monoamine and organic cation transporters. This activity contributes to the overall pharmacological profile of its parent drug, trimipramine. The inhibitory potencies (IC₅₀) of this compound at these transporters have been determined in studies using human embryonic kidney (HEK293) cells expressing the respective human transporters.

Transporter TargetIC₅₀ (µM)Citation(s)
Serotonin Transporter (SERT)3.59
Dopamine Transporter (DAT)9.4
Norepinephrine Transporter (NET)11.7
Organic Cation Transporter 1 (OCT1)9.35
Organic Cation Transporter 2 (OCT2)27.4
Metabolic Pathway of Trimipramine to this compound

The metabolic conversion of trimipramine to its N-oxide metabolite is a key step in its biotransformation. This pathway is primarily mediated by the cytochrome P450 enzyme system in the liver.

Trimipramine Trimipramine N_Oxide This compound Trimipramine->N_Oxide N-oxidation CYP450 Cytochrome P450 Isoforms (CYP2D6, CYP2C9, CYP2C19, CYP1A2, CYP3A4) CYP450->Trimipramine

Caption: Metabolic conversion of Trimipramine to this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The following protocol describes the synthesis of this compound from its parent compound, trimipramine, via oxidation with meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Trimipramine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, separatory funnel, beakers, etc.)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve trimipramine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Oxidation: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled trimipramine solution over 30 minutes with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The disappearance of the trimipramine spot and the appearance of a more polar product spot (this compound) indicates reaction completion.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol to afford pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Trimipramine in DCM B Cool to 0°C A->B C Add m-CPBA in DCM B->C D Monitor by TLC C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Wash with NaHCO₃ and Brine F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I J Characterize (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Analytical Method: UPLC-MS/MS for Quantification in Plasma

This section outlines a sensitive and specific method for the quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Reagents:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid, LC-MS grade.

  • Ultrapure water.

  • Human plasma.

  • Trimipramine-d3 N-oxide (as internal standard, IS).

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution (Trimipramine-d3 N-oxide in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

UPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL.

MS/MS Conditions (Positive ESI Mode):

  • Ion Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 311.2 → Product ion (Q3) m/z [To be determined empirically, likely fragments include loss of the N-oxide oxygen or cleavage of the side chain].

    • Trimipramine-d3 N-oxide (IS): Precursor ion (Q1) m/z 314.2 → Product ion (Q3) m/z [To be determined empirically].

Data Analysis: Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards.

Logical Flow of UPLC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample + IS P2 Protein Precipitation (ACN) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 A1 UPLC Separation (C18) P5->A1 A2 ESI+ Ionization A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve D1->D2 D3 Quantification D2->D3

Caption: Workflow for the quantitative analysis of this compound in plasma.

References

A Deep Dive into the Sedative Properties of Trimipramine and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the sedative properties of the tricyclic antidepressant trimipramine and its primary metabolites. By examining its complex pharmacological profile, this document aims to elucidate the mechanisms underlying its sedative effects, offering valuable insights for research and drug development.

Introduction: The Atypical Nature of Trimipramine

Trimipramine, a dibenzazepine derivative, is classified as a tricyclic antidepressant (TCA). However, it distinguishes itself from other TCAs through its relatively weak inhibition of serotonin and norepinephrine reuptake.[1] Its clinical efficacy in treating depression, particularly when accompanied by anxiety and insomnia, is well-established.[2][3] The prominent sedative effects of trimipramine are a key feature of its therapeutic profile and are central to its clinical application in certain patient populations.[4][5] This guide will delve into the molecular mechanisms responsible for these sedative properties, focusing on the parent drug and its major metabolites.

Molecular Mechanism of Sedation

The sedative action of trimipramine is not primarily a consequence of its influence on monoamine reuptake but rather stems from its potent antagonism of several key neurotransmitter receptors in the central nervous system (CNS). The principal targets implicated in its sedative and hypnotic effects are the histamine H1 receptor, the muscarinic M1 acetylcholine receptor, and the alpha-1 adrenergic receptor.

Histamine H1 Receptor Antagonism

Trimipramine is a highly potent antagonist of the histamine H1 receptor, exhibiting a strong binding affinity. The blockade of H1 receptors in the CNS is a well-documented mechanism for inducing sedation. Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness. By antagonizing H1 receptors, trimipramine inhibits the excitatory effects of histamine, leading to a state of drowsiness and sedation.

Muscarinic M1 Acetylcholine Receptor Antagonism

Trimipramine also demonstrates antagonistic activity at muscarinic M1 acetylcholine receptors. Anticholinergic effects are a known class effect of TCAs, and the blockade of M1 receptors contributes to the sedative profile of trimipramine, in addition to other side effects such as dry mouth and blurred vision.

Alpha-1 Adrenergic Receptor Antagonism

Antagonism of alpha-1 adrenergic receptors is another significant contributor to trimipramine's sedative and hypotensive effects. By blocking these receptors, trimipramine can induce a state of relaxation and sedation.

The Role of Metabolites in Sedation

Trimipramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP2D6, into several metabolites. The main metabolites include desmethyltrimipramine (a secondary amine), 2-hydroxytrimipramine, and trimipramine-N-oxide. The contribution of these metabolites to the overall sedative effect of trimipramine is an important consideration.

  • Desmethyltrimipramine: This active metabolite is formed through N-demethylation of trimipramine. While data on its specific sedative receptor binding profile is limited, it is known to be pharmacologically active.

  • 2-Hydroxytrimipramine: Formed by the hydroxylation of trimipramine, the sedative properties of this metabolite are not well-characterized. There is a notable lack of quantitative data regarding its binding affinity for histamine H1, muscarinic M1, and alpha-1 adrenergic receptors.

Data Presentation: Receptor Binding Affinities and Monoamine Transporter Inhibition

The following tables summarize the quantitative data for the binding affinities of trimipramine and the inhibitory concentrations of its metabolites at key molecular targets.

Table 1: Receptor Binding Affinities of Trimipramine

Receptor SubtypeK_d_ (nM)K_i_ (nM)Reference
Histamine H10.27-
α1-Adrenergic24-
5-HT2A24-
Muscarinic Acetylcholine58-
Dopamine D2180-
Serotonin Transporter (SERT)-149
Norepinephrine Transporter (NET)-2500
Dopamine Transporter (DAT)-3800

Table 2: Inhibitory Potencies (IC50 in µM) of Trimipramine and its Metabolites at Human Monoamine and Organic Cation Transporters

CompoundhSERThNEThDAThOCT1hOCT2hOCT3Reference
Trimipramine2-102-10>102-102-10>30
Desmethyl-trimipramine2-102-10>102-102-10>30
2-Hydroxy-trimipramine2-10>10>10>102-10>30
Trimipramine-N-oxide2-10>10>10>10>10>30

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the sedative and related properties of trimipramine and its metabolites.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_ or K_d_) of a test compound (e.g., trimipramine or its metabolites) for a specific receptor.

Materials:

  • Radioligand (e.g., [³H]pyrilamine for H1 receptors, [³H]pirenzepine for M1 receptors, [³H]prazosin for α1-adrenergic receptors)

  • Cell membranes expressing the receptor of interest

  • Test compound at various concentrations

  • Incubation buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Open Field Test

Objective: To assess the sedative effects of a compound by measuring changes in spontaneous locomotor activity in rodents.

Materials:

  • Open field apparatus (a square or circular arena with high walls)

  • Video tracking software

  • Test animals (mice or rats)

  • Test compound and vehicle control

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal injection).

  • Test Initiation: After a predetermined pretreatment time, place a single animal in the center of the open field arena.

  • Data Collection: Record the animal's movement for a set duration (e.g., 10-30 minutes) using the video tracking software.

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

  • Data Analysis: Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups. A significant decrease in activity is indicative of sedation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of trimipramine's sedative properties.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates Trimipramine Trimipramine (Antagonist) Trimipramine->H1R Blocks PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation Ca2_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

Caption: Histamine H1 Receptor Signaling Pathway and Trimipramine's Antagonistic Action.

G cluster_1 Workflow for Assessing Sedative Properties start Start animal_prep Animal Acclimation & Drug/Vehicle Administration start->animal_prep open_field Open Field Test animal_prep->open_field elevated_plus Elevated Plus Maze animal_prep->elevated_plus data_acq Data Acquisition (Video Tracking) open_field->data_acq elevated_plus->data_acq locomotor_analysis Analysis of Locomotor Activity data_acq->locomotor_analysis anxiety_analysis Analysis of Anxiety-like Behavior data_acq->anxiety_analysis sedation_conclusion Conclusion on Sedative/Anxiolytic Effects locomotor_analysis->sedation_conclusion anxiety_analysis->sedation_conclusion end End sedation_conclusion->end

Caption: Experimental Workflow for In Vivo Assessment of Sedative and Anxiolytic Effects.

Conclusion and Future Directions

Trimipramine's sedative properties are a direct result of its potent antagonism at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors. This multifaceted receptor interaction profile distinguishes it from other TCAs and underpins its clinical utility in specific patient populations. While the pharmacological activity of its primary metabolite, desmethyltrimipramine, has been partially characterized, a significant data gap exists regarding the sedative receptor binding affinities of 2-hydroxytrimipramine and trimipramine-N-oxide. Further research is warranted to fully elucidate the contribution of these metabolites to the overall sedative and therapeutic effects of trimipramine. A comprehensive understanding of the complete pharmacological profile of trimipramine and its metabolites will be instrumental in optimizing its clinical use and in the development of novel therapeutics with tailored sedative properties.

References

The Neurochemical Profile of Trimipramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine N-oxide is an active metabolite of the atypical tricyclic antidepressant, trimipramine. While the parent compound has a known, complex pharmacological profile, the specific neurochemical characteristics of its N-oxide metabolite are less well-defined. This technical guide provides a comprehensive overview of the currently available data on the neurochemical profile of this compound, focusing on its interaction with monoamine transporters. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes relevant signaling pathways to support further research and drug development in neuropsychopharmacology. A significant gap in the current literature is the absence of a receptor binding profile for this compound; the data presented herein is focused on its well-documented effects on neurotransmitter transporters.

Introduction

Trimipramine is a tricyclic antidepressant (TCA) with a pharmacological profile that diverges from other drugs in its class. Unlike typical TCAs, its antidepressant efficacy is not primarily attributed to potent inhibition of serotonin or norepinephrine reuptake.[1] Its therapeutic effects are thought to be mediated by a complex interplay of receptor antagonism and other mechanisms that are not yet fully elucidated. Trimipramine is metabolized in the liver to several active metabolites, including this compound.[2] Understanding the neurochemical profile of these metabolites is crucial for a complete understanding of the overall pharmacological action of trimipramine. This guide focuses specifically on the in vitro neurochemical characteristics of this compound.

Interaction with Neurotransmitter Transporters

This compound has been demonstrated to inhibit the function of several key monoamine and organic cation transporters. This section details the quantitative data on these interactions and the experimental methodology used to determine them.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the inhibitory potencies (IC50 values) of this compound at human monoamine transporters (hSERT, hNET, hDAT) and human organic cation transporters (hOCT1, hOCT2). The data is derived from in vitro studies using HEK293 cells heterologously expressing these transporters.[3][4]

TransporterIC50 (µM)pIC50Reference
Serotonin Transporter (hSERT)3.595.45[3]
Norepinephrine Transporter (hNET)11.74.93
Dopamine Transporter (hDAT)9.45.03
Organic Cation Transporter 1 (hOCT1)9.355.03
Organic Cation Transporter 2 (hOCT2)27.44.56

Note: pIC50 is the negative logarithm of the IC50 value.

The data indicates that this compound is a moderately potent inhibitor of these transporters, with a preferential, albeit still modest, inhibitory activity at the serotonin transporter (hSERT).

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

The inhibitory potencies of this compound were determined using a radiolabeled substrate uptake inhibition assay in a human embryonic kidney (HEK293) cell line stably expressing the transporter of interest. The following protocol is a detailed representation of the methodology typically employed for such assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human serotonin, norepinephrine, and dopamine transporters.

Cell Line: HEK293 cells stably transfected with the cDNA for the respective human transporter (hSERT, hNET, or hDAT).

Radioligand: [3H]1-methyl-4-phenylpyridinium ([3H]MPP+), a substrate for all three monoamine transporters.

Assay Procedure:

  • Cell Culture and Plating: HEK293 cells expressing the transporter of interest are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C. For the assay, cells are seeded into 96-well plates at a density that allows for a confluent monolayer on the day of the experiment.

  • Assay Buffer: A Krebs-HEPES buffer (KHB) with a pH of 7.4 is used for all dilutions and incubations.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in KHB to achieve a range of final assay concentrations.

  • Inhibition Assay:

    • The cell culture medium is removed from the wells, and the cells are washed with KHB.

    • Cells are then pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

    • The uptake reaction is initiated by the addition of a fixed concentration of [3H]MPP+.

    • The incubation is allowed to proceed for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time is kept within the linear range of uptake for each transporter.

    • The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the unbound radioligand.

  • Detection:

    • The cells are lysed using a scintillation cocktail.

    • The amount of radioactivity taken up by the cells is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., paroxetine for SERT, desipramine for NET, and mazindol for DAT).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition at each concentration of this compound is calculated relative to the control (vehicle-treated) wells.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

G Workflow for Monoamine Transporter Uptake Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture HEK293 cells expressing transporter of interest plating Seed cells in 96-well plates cell_culture->plating pre_incubation Pre-incubate cells with This compound plating->pre_incubation compound_prep Prepare serial dilutions of this compound compound_prep->pre_incubation initiation Add [3H]MPP+ to initiate uptake pre_incubation->initiation termination Terminate uptake by washing with ice-cold buffer initiation->termination lysis Lyse cells and add scintillation cocktail termination->lysis counting Quantify radioactivity (Scintillation Counting) lysis->counting analysis Calculate % inhibition and determine IC50 counting->analysis

Experimental workflow for determining IC50 values.

Receptor Binding Affinity Profile

As of the latest literature review, there is no publicly available data on the receptor binding affinities of this compound . The receptor binding profile of the parent compound, trimipramine, is well-characterized and known to be complex, with high affinity for histamine H1, serotonin 5-HT2A, alpha-1 adrenergic, and muscarinic M1 receptors. However, it cannot be assumed that the N-oxide metabolite shares this profile. Further research is required to elucidate the direct receptor interaction profile of this compound.

Signaling Pathways

To provide a comprehensive neurochemical context, this section illustrates the canonical signaling pathways associated with the monoamine transporters that this compound inhibits, as well as the primary receptors targeted by its parent compound, trimipramine.

Monoamine Transporter Signaling

The primary function of monoamine transporters is the reuptake of neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibition of these transporters by molecules like this compound leads to an increased concentration and prolonged presence of the respective neurotransmitters in the synapse.

G Monoamine Transporter Inhibition TNO This compound Transporter Monoamine Transporter (SERT, NET, DAT) TNO->Transporter Inhibits Reuptake Neurotransmitter Reuptake Transporter->Reuptake Mediates Synaptic_NT Increased Synaptic Neurotransmitter Concentration Reuptake->Synaptic_NT Decreases Postsynaptic_Receptor Postsynaptic Receptor Activation Synaptic_NT->Postsynaptic_Receptor Increases Signal Downstream Signaling Postsynaptic_Receptor->Signal

Effect of this compound on monoamine transporters.
G-Protein Coupled Receptor (GPCR) Signaling Pathways (Context from Parent Compound)

The following diagrams illustrate the signaling pathways of receptors for which the parent compound, trimipramine, has high affinity. While the interaction of this compound with these receptors is unknown, these pathways are relevant to the overall pharmacology of trimipramine.

Histamine H1 Receptor (Gq-coupled)

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Canonical Gq-coupled H1 receptor signaling cascade.

Serotonin 5-HT2A Receptor (Gq-coupled)

G Serotonin 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Gq Gq HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Canonical Gq-coupled 5-HT2A receptor signaling.

Alpha-1 Adrenergic Receptor (Gq-coupled)

G Alpha-1 Adrenergic Receptor Signaling Pathway Norepinephrine Norepinephrine Alpha1 α1-Adrenergic Receptor Norepinephrine->Alpha1 Gq Gq Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Canonical Gq-coupled α1-adrenergic receptor signaling.

Dopamine D2 Receptor (Gi-coupled)

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP Decreased cAMP ATP->cAMP PKA Decreased PKA Activation cAMP->PKA

Canonical Gi-coupled D2 receptor signaling cascade.

Muscarinic M1 Receptor (Gq-coupled)

G Muscarinic M1 Receptor Signaling Pathway Acetylcholine Acetylcholine M1R M1 Receptor Acetylcholine->M1R Gq Gq M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Canonical Gq-coupled M1 receptor signaling.

Conclusion

The available evidence indicates that this compound is a modest inhibitor of human serotonin, norepinephrine, and dopamine transporters, with a slight preference for the serotonin transporter. It also demonstrates inhibitory activity at organic cation transporters 1 and 2. However, a critical gap in knowledge exists regarding its receptor binding profile. The lack of this data prevents a full understanding of its potential contribution to the overall pharmacology of trimipramine. Future research should prioritize the characterization of the receptor binding affinities of this compound to provide a more complete neurochemical profile. Such data will be invaluable for elucidating its precise mechanism of action and its role in the therapeutic effects and side-effect profile of its parent compound.

References

In-Depth Technical Guide: Interaction of Trimipramine N-oxide with Organic Cation Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Trimipramine N-oxide, an active metabolite of the tricyclic antidepressant trimipramine, and human organic cation transporters (OCTs). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the interaction and experimental workflow.

Quantitative Data Summary

This compound has been shown to inhibit the function of several human organic cation transporters. The inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50), has been determined for hOCT1 and hOCT2. The following table summarizes the available quantitative data for the interaction of this compound with these transporters, as well as with key human monoamine transporters for comparative purposes.

TransporterCompoundIC50 (µM)Reference
hOCT1This compound9.35[1]
hOCT2This compound27.4[1]
hSERTThis compound3.59[1]
hDATThis compound9.4[1]
hNETThis compound11.7[1]

hOCT: human Organic Cation Transporter; hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter.

Experimental Protocols

The following sections detail the likely methodologies employed in the key experiments cited in the literature for determining the interaction of this compound with organic cation transporters.

Cell Culture and Heterologous Expression of Transporters
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a common and effective host for the heterologous expression of membrane transporters. These cells are easy to culture and transfect.

  • Culture Conditions: HEK293 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For stable expression of the transporter of interest (e.g., hOCT1 or hOCT2), HEK293 cells are transfected with a plasmid vector containing the cDNA of the respective transporter gene. Transfection can be achieved using various methods, such as calcium phosphate precipitation or lipid-based transfection reagents. Following transfection, cells expressing the transporter are selected using an appropriate selection marker (e.g., geneticin, G418).

Organic Cation Transporter Inhibition Assay ([³H]MPP⁺ Uptake Assay)

The inhibitory effect of this compound on OCTs is typically assessed by measuring the reduction in the uptake of a radiolabeled substrate, such as [³H]methyl-4-phenylpyridinium ([³H]MPP⁺), a well-characterized substrate for OCTs.

  • Cell Plating: HEK293 cells stably expressing the target transporter (and wild-type HEK293 cells as a control) are seeded into 24- or 48-well plates and grown to a confluent monolayer.

  • Assay Buffer: A standard Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution is used for the uptake assay. The composition is typically: 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, and 25 mM HEPES, with the pH adjusted to 7.4.

  • Inhibition Experiment:

    • The cell monolayers are washed twice with pre-warmed assay buffer.

    • Cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at 37°C with the assay buffer containing various concentrations of this compound (the inhibitor). A vehicle control (e.g., DMSO at the same final concentration) is also included.

    • The uptake is initiated by adding the assay buffer containing a fixed concentration of [³H]MPP⁺ and the corresponding concentration of this compound.

    • The incubation is carried out for a short period (e.g., 1-5 minutes) at 37°C, ensuring that the uptake is in the linear range.

    • The uptake is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.

    • The cells are then lysed using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • Data Analysis:

    • The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

    • The specific uptake of [³H]MPP⁺ by the transporter is calculated by subtracting the uptake in wild-type cells from the uptake in the transporter-expressing cells.

    • The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for OCT Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory effect of this compound on organic cation transporters.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Culture Culture HEK293 cells Transfect Transfect with hOCT plasmid Culture->Transfect Select Select stable cell line Transfect->Select Plate Plate cells in multi-well plates Select->Plate Wash1 Wash cells with assay buffer Plate->Wash1 Preincubation Pre-incubate with this compound Wash1->Preincubation Initiate Initiate uptake with [3H]MPP+ Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate uptake & wash Incubate->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure radioactivity Lyse->Measure Normalize Normalize to protein concentration Measure->Normalize Calculate Calculate % inhibition Normalize->Calculate Determine Determine IC50 value Calculate->Determine

Caption: Experimental workflow for determining the IC50 of this compound on OCTs.

Mechanism of Interaction at the Transporter

The interaction of this compound with organic cation transporters is characterized by inhibition of the transporter's function. This is likely a competitive inhibition, where this compound competes with the transporter's substrates for binding to the transporter protein.

Interaction_Mechanism cluster_membrane Cell Membrane OCT OCT Transporter Transport Transport OCT->Transport Inhibition Inhibition OCT->Inhibition Substrate Organic Cation (e.g., MPP+) Substrate->OCT Binds to TNO This compound TNO->OCT Competitively Binds

Caption: Competitive inhibition of an organic cation transporter by this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Trimipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Trimipramine N-oxide, an active metabolite of the tricyclic antidepressant Trimipramine. The synthesis is achieved through the direct oxidation of Trimipramine using meta-chloroperoxybenzoic acid (m-CPBA). The subsequent purification of the polar N-oxide is accomplished by column chromatography on silica gel. This protocol includes step-by-step methodologies for the synthesis, purification, and characterization of the final product, along with quantitative data and visual workflows to ensure reproducibility.

Introduction

This compound is a significant metabolite of Trimipramine, a tricyclic antidepressant used in the treatment of major depressive disorder.[1][2][3][4][5] Understanding the pharmacological and toxicological profile of this metabolite is crucial for comprehensive drug development and metabolism studies. The in vitro and in vivo study of this compound necessitates a reliable method for its chemical synthesis and purification to obtain a high-purity standard. This protocol details a straightforward and efficient method for the N-oxidation of Trimipramine and the subsequent purification of the resulting N-oxide.

Synthesis of this compound

The synthesis of this compound is achieved by the oxidation of the tertiary amine group of Trimipramine using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation.

Materials and Reagents
Reagent/MaterialGradeSupplier
Trimipramine≥98%Commercially Available
meta-Chloroperoxybenzoic acid (m-CPBA)70-75%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Sodium sulfite (Na₂SO₃)10% Aqueous SolutionPrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Silica gel for TLC60 F₂₅₄Commercially Available
Solvents for TLC and ColumnACS GradeCommercially Available
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Trimipramine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add m-CPBA (1.2 eq, 70-75%) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with a small amount of triethylamine (0.5%). The disappearance of the Trimipramine spot and the appearance of a more polar spot corresponding to the N-oxide indicates the reaction's progression.

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Visual Workflow for Synthesis

Synthesis_Workflow Synthesis of this compound cluster_0 Reaction cluster_1 Work-up dissolve Dissolve Trimipramine in anhydrous DCM cool Cool to 0 °C dissolve->cool add_mCPBA Add m-CPBA (1.2 eq) portion-wise cool->add_mCPBA react Stir at room temperature for 2-4 hours add_mCPBA->react monitor Monitor by TLC react->monitor quench Quench with 10% Na₂SO₃ react->quench separate Separate organic layer quench->separate wash Wash with NaHCO₃ and brine separate->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude this compound concentrate->crude_product

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Due to the polar nature of the N-oxide functional group, purification is effectively achieved by column chromatography on silica gel.

Materials and Reagents
Reagent/MaterialGradeSupplier
Crude this compound-From synthesis
Silica gel for column chromatography60 Å, 230-400 meshCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Triethylamine (TEA)Reagent GradeCommercially Available
Experimental Protocol
  • Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane or DCM). The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the prepared column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient would start with 100% DCM and gradually increase to 5-10% methanol. To prevent streaking of the polar amine N-oxide on the acidic silica gel, it is recommended to add 0.5% triethylamine to the eluent mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure this compound and concentrate the solvent under reduced pressure to yield the purified product as a solid.

Visual Workflow for Purification

Purification_Workflow Purification of this compound cluster_0 Column Chromatography cluster_1 Product Isolation prepare_column Prepare silica gel column load_sample Load crude product (adsorbed on silica) prepare_column->load_sample elute Elute with DCM:MeOH gradient (+ 0.5% TEA) load_sample->elute collect Collect and monitor fractions by TLC elute->collect combine Combine pure fractions collect->combine concentrate Concentrate in vacuo combine->concentrate pure_product Pure this compound concentrate->pure_product

Caption: Workflow for the purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Quantitative Data Summary
ParameterValue
Molecular FormulaC₂₀H₂₆N₂O
Molecular Weight310.44 g/mol
AppearanceOff-white to pale yellow solid
Expected ¹H NMRComplex aliphatic and aromatic signals consistent with the structure.
Expected ¹³C NMRSignals corresponding to the 20 carbon atoms of the structure.
Expected Mass (MS)[M+H]⁺ = 311.21
Expected FTIR (cm⁻¹)Characteristic N-O stretching vibration around 950-970 cm⁻¹.
Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra are expected to show characteristic shifts corresponding to the protons and carbons of the Trimipramine backbone, with potential shifts in the signals near the N-oxide group.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The protonated molecule [M+H]⁺ is expected at m/z 311.21. Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns of N-oxides, such as the loss of an oxygen atom or a hydroxyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a characteristic stretching vibration for the N-O bond, which is typically observed in the range of 950-970 cm⁻¹ for tertiary amine N-oxides.

  • Purity Assessment: The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection or by quantitative NMR (qNMR).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and purification of this compound. The described methods are robust and can be readily implemented in a standard organic chemistry laboratory. The availability of a reliable synthetic route to this important metabolite will facilitate further research into the pharmacology and metabolism of Trimipramine.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Trimipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine, a tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. One of the metabolic pathways is N-oxidation, leading to the formation of Trimipramine N-oxide. Accurate and sensitive quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive method for the analysis of this compound in biological matrices. These application notes provide a detailed overview of the methodologies and protocols for the mass spectrometric analysis of this compound.

Metabolic Pathway of Trimipramine

Trimipramine is primarily metabolized through N-demethylation and hydroxylation. The formation of this compound is another important metabolic route. The simplified metabolic pathway is illustrated below.

Trimipramine Metabolism Metabolic Pathway of Trimipramine Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyltrimipramine CYP2C19 Hydroxytrimipramine 2-Hydroxytrimipramine Trimipramine->Hydroxytrimipramine CYP2D6 Trimipramine_N_oxide This compound Trimipramine->Trimipramine_N_oxide CYP isoforms

Figure 1: Simplified metabolic pathway of Trimipramine.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Below are three common protocols for extracting Trimipramine and its metabolites from biological matrices such as plasma or serum.

a) Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add a suitable internal standard (e.g., a deuterated analog of Trimipramine).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) Supported Liquid Extraction (SLE)

SLE offers a cleaner extract compared to PPT and is amenable to automation.

  • To 100 µL of plasma sample, add 100 µL of 0.5 M ammonium hydroxide and a suitable internal standard.

  • Load the mixture onto a supported liquid extraction plate or cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with 1 mL of a non-polar solvent mixture (e.g., hexane:ethyl acetate 90:10 v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

c) Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is ideal for achieving low limits of quantification.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma, add a suitable internal standard and 500 µL of 4% phosphoric acid.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge thoroughly.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for specific instrumentation and applications.

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal
Method Considerations for N-oxide Metabolites

N-oxide metabolites can be prone to in-source fragmentation or reduction back to the parent drug, which can lead to inaccurate quantification[1]. To mitigate these issues:

  • Optimize Source Conditions: Use the mildest possible ionization source conditions (e.g., lower temperatures and voltages) to minimize in-source decay.

  • Chromatographic Separation: Ensure baseline chromatographic separation of this compound from Trimipramine to avoid analytical interference.

  • Sample Handling: Keep samples at a cool and neutral pH to maintain the stability of the N-oxide. Avoid prolonged exposure to high temperatures.

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ions (m/z)Collision Energy (eV)
This compound 311.21116.11, 208.11, 86.10, 250.16Optimize for instrument

Note: The selection of the primary product ion for quantification and a secondary ion for confirmation is recommended. The collision energy should be optimized for the specific mass spectrometer being used to achieve the best signal intensity.

Experimental Workflow

The overall workflow for the analysis of this compound from biological samples is depicted in the following diagram.

Experimental Workflow General Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Preparation Extraction (PPT, SLE, or SPE) Sample->Preparation Evaporation Evaporation Preparation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Acquisition and Quantification LC_MS->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Figure 2: Experimental workflow for this compound analysis.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the sensitive and selective quantification of this compound by LC-MS/MS. Careful consideration of sample preparation and analytical conditions, particularly the potential instability of the N-oxide metabolite, is essential for obtaining accurate and reliable results in drug metabolism and pharmacokinetic studies.

References

Application Notes and Protocols: Trimipramine N-oxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant drug, trimipramine.[1][2][3][4][5] In the field of analytical chemistry, particularly in pharmaceutical research and quality control, it serves as a critical reference standard. Reference standards are highly characterized materials used to ensure the accuracy and reliability of analytical tests. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in various analytical methodologies.

This compound is utilized for method development, validation, and quality control applications during the synthesis and formulation stages of drug development. Its use ensures traceability to pharmacopeial standards.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.

Table 1: Physicochemical Data for this compound Reference Standard

PropertyValueReference
Chemical Name 10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanamine N-oxide
CAS Number 14171-70-1
Molecular Formula C₂₀H₂₆N₂O
Molecular Weight 310.44 g/mol
Appearance White to off-white solidAssumed from typical N-oxide compounds
Purity ≥90% (Specific purity to be obtained from the Certificate of Analysis of the specific lot)
Solubility Soluble in DMSO. Slightly soluble in water and ethanol. Freely soluble in chloroform.
Storage -20°C for long-term storage
Stability ≥ 4 years when stored correctly

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV) Method for the Quantification of Trimipramine

This protocol describes the use of this compound as an internal standard for the quantification of trimipramine in a sample.

Workflow for HPLC Analysis

hplc_workflow prep_std Prepare Stock Solutions (Trimipramine & this compound) prep_cal Prepare Calibration Standards prep_std->prep_cal hplc_analysis HPLC Analysis prep_cal->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis

Caption: General workflow for HPLC analysis of Trimipramine using this compound as an internal standard.

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • Trimipramine Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid

  • Ammonium formate

3.1.2. Instrumentation

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.1.3. Preparation of Solutions

  • Stock Solution of this compound (Internal Standard): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Stock Solution of Trimipramine: Accurately weigh approximately 10 mg of Trimipramine reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Trimipramine stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add a fixed concentration of the this compound internal standard solution (e.g., 10 µg/mL).

  • Sample Preparation: Dissolve the sample containing trimipramine in the mobile phase to an expected concentration within the calibration range. Add the same fixed concentration of the this compound internal standard solution as used in the calibration standards. Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.4. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium formate buffer (pH 3.5) in a gradient or isocratic elution. A typical starting point is 45:55 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

3.1.5. Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of trimipramine to the peak area of the internal standard (this compound) against the concentration of trimipramine. Determine the concentration of trimipramine in the sample by interpolating its peak area ratio from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Identification of Trimipramine and its Metabolites

This protocol outlines a method for the qualitative analysis of trimipramine and its metabolites, including this compound, in biological samples.

Workflow for GC-MS Analysis

gcms_workflow sample_prep Sample Preparation (Extraction & Derivatization) gcms_analysis GC-MS Analysis sample_prep->gcms_analysis spectral_analysis Mass Spectral Library Comparison & Identification gcms_analysis->spectral_analysis

Caption: General workflow for the GC-MS analysis of Trimipramine and its metabolites.

3.2.1. Materials and Reagents

  • This compound Reference Standard

  • Biological matrix (e.g., plasma, urine)

  • Internal standard (e.g., a deuterated analog of trimipramine)

  • Extraction solvent (e.g., hexane:isoamyl alcohol, 98:2 v/v)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

3.2.2. Instrumentation

  • GC-MS system with a capillary column

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

3.2.3. Sample Preparation

  • Extraction: To 1 mL of the biological sample, add the internal standard. Add 1 mL of 1 M sodium hydroxide solution and 5 mL of the extraction solvent. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS). Cap the tube and heat at 70°C for 30 minutes.

3.2.4. GC-MS Conditions

  • Column: DB-5MS or equivalent fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-550

3.2.5. Data Analysis

Identify this compound and other metabolites in the sample by comparing their retention times and mass spectra with those of the a pure reference standard analyzed under the same conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of reference standards.

3.3.1. Materials and Reagents

  • This compound Reference Standard

  • Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)

  • Tetramethylsilane (TMS) as an internal standard

3.3.2. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

3.3.3. Sample Preparation

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

3.3.4. NMR Acquisition Parameters

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment is typically used.

3.3.5. Data Analysis

Process the NMR spectra (Fourier transformation, phase correction, and baseline correction). Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for the structure of this compound. The introduction of the N-oxide group typically leads to a downfield shift of neighboring protons and carbons compared to the parent amine.

Signaling Pathways and Logical Relationships

Trimipramine and its metabolites, including this compound, exert their pharmacological effects by interacting with various neurotransmitter transporters.

Metabolic Pathway of Trimipramine

metabolic_pathway Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyltrimipramine CYP2C19 Hydroxytrimipramine 2-Hydroxytrimipramine Trimipramine->Hydroxytrimipramine CYP2D6 Trimipramine_N_oxide This compound (Active Metabolite) Trimipramine->Trimipramine_N_oxide CYP2D6, CYP2C9, CYP2C19, CYP1A2, CYP3A4 Hydroxydesmethyltrimipramine 2-Hydroxydesmethyl- trimipramine Desmethyltrimipramine->Hydroxydesmethyltrimipramine CYP2D6

Caption: Simplified metabolic pathway of Trimipramine, highlighting the formation of this compound.

Inhibition of Neurotransmitter Transporters

This compound has been shown to inhibit several human monoamine transporters.

Table 2: Inhibitory Potencies (IC₅₀) of this compound

TransporterIC₅₀ (µM)Reference
Serotonin Transporter (SERT) 3.59
Norepinephrine Transporter (NET) 11.7
Dopamine Transporter (DAT) 9.4
Organic Cation Transporter 1 (OCT1) 9.35
Organic Cation Transporter 2 (OCT2) 27.4

Logical Relationship for Reference Standard Use

logical_relationship cluster_0 Reference Standard Qualification cluster_1 Analytical Application cluster_2 Outcome Purity High Purity Quantification Accurate Quantification Purity->Quantification Identity Confirmed Identity Identification Reliable Identification Identity->Identification Stability Known Stability Stability->Quantification Stability->Identification Result Valid & Reproducible Analytical Results Quantification->Result Identification->Result

References

In Vitro Cell-Based Assays for Trimipramine N-oxide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine. Its pharmacological activity is primarily characterized by the inhibition of monoamine transporters, which play a crucial role in regulating neurotransmitter levels in the synaptic cleft. This document provides detailed application notes and protocols for a suite of in vitro cell-based assays to characterize the activity of this compound. These assays are essential for understanding its mechanism of action, potency, and potential off-target effects, thereby guiding drug development and basic research.

The primary known targets of this compound are the human monoamine transporters for norepinephrine (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1 and hOCT2)[1][2][3][4][5]. Understanding the interaction of this compound with these transporters is critical for elucidating its therapeutic potential and side-effect profile. Furthermore, given that the parent compound, trimipramine, interacts with a range of G-protein coupled receptors (GPCRs), it is prudent to investigate the activity of its N-oxide metabolite at these targets to build a comprehensive pharmacological profile.

These application notes provide protocols for:

  • Neurotransmitter Transporter Uptake Assays to quantify the inhibitory activity of this compound on hSERT, hNAT, and hDAT.

  • Organic Cation Transporter Functional Assays to assess the inhibitory potential against hOCT1 and hOCT2.

  • Receptor Binding Assays to evaluate the binding affinity of this compound to key GPCRs associated with the parent compound.

  • Cell Viability and Cytotoxicity Assays to determine the effect of the compound on cell health.

Data Presentation

The following tables summarize the quantitative data for the in vitro activity of this compound.

Table 1: Inhibitory Activity of this compound on Human Monoamine and Organic Cation Transporters

Target TransporterCell LineIC50 (nM)Reference
Serotonin Transporter (hSERT)HEK2933.59
Norepinephrine Transporter (hNAT)HEK29311.7
Dopamine Transporter (hDAT)HEK2939.4
Organic Cation Transporter 1 (hOCT1)HEK2939.35
Organic Cation Transporter 2 (hOCT2)HEK29327.4

Table 2: Binding Affinity of Trimipramine (Parent Compound) for Various G-Protein Coupled Receptors

Receptor TargetLigandSpeciesKi (nM)Reference
Histamine H1[3H]PyrilamineHuman0.27
Serotonin 5-HT2A-Human24
Alpha-1 Adrenergic[3H]PrazosinHuman24
Muscarinic Acetylcholine[3H]Quinuclidinyl benzilateHuman58
Dopamine D2[3H]SpiperoneHuman180

Experimental Protocols

Neurotransmitter Transporter Uptake Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the inhibitory potency (IC50) of this compound on the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters expressed in a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells. The assay utilizes a fluorescent substrate that mimics the natural neurotransmitters and is transported into the cells, leading to an increase in intracellular fluorescence.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA

  • This compound stock solution (in DMSO)

  • Fluorescent neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye

  • Positive control inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT)

  • Bottom-read fluorescence microplate reader

Protocol:

  • Cell Plating:

    • The day before the assay, seed the transporter-expressing HEK293 cells into poly-D-lysine coated microplates at a density of 40,000-60,000 cells/well for a 96-well plate or 12,500-20,000 cells/well for a 384-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a confluent monolayer.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the positive control inhibitor in HBSS with 0.1% BSA. The final DMSO concentration should be kept constant and typically below 0.5%.

  • Assay Procedure:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add the diluted this compound or control compounds to the respective wells. Include wells with vehicle control (HBSS + DMSO) for maximum uptake and wells with a high concentration of a known inhibitor for background fluorescence.

    • Incubate the plate for 10-30 minutes at 37°C to allow the compound to interact with the transporters.

    • Prepare the dye solution according to the manufacturer's instructions, typically by diluting the fluorescent substrate and masking dye in HBSS.

    • Add the dye solution to all wells.

  • Data Acquisition:

    • Immediately transfer the plate to a bottom-read fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent substrate.

    • The assay can be run in either kinetic or endpoint mode.

      • Kinetic Mode: Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes. The rate of uptake (slope of the fluorescence curve) is determined.

      • Endpoint Mode: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C after dye addition, and then read the final fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with a high concentration of a known inhibitor) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Organic Cation Transporter (OCT1 & OCT2) Inhibition Assay

This protocol outlines a functional assay to determine the IC50 of this compound for the inhibition of hOCT1 and hOCT2. The assay measures the uptake of a radiolabeled or fluorescent substrate into cells expressing the respective transporter.

Materials:

  • HEK293 cells stably expressing hOCT1 or hOCT2

  • Cell culture medium

  • 96-well cell culture plates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Radiolabeled substrate (e.g., [3H]-1-methyl-4-phenylpyridinium, [3H]MPP+) or a fluorescent substrate

  • This compound stock solution (in DMSO)

  • Known OCT inhibitor as a positive control (e.g., quinidine for OCT1, corticosterone for OCT2)

  • Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

Protocol:

  • Cell Seeding:

    • Seed HEK293 cells expressing either hOCT1 or hOCT2 into 96-well plates and grow to confluency.

  • Inhibition Assay:

    • On the day of the assay, wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor in assay buffer for 10-20 minutes at 37°C. Include vehicle controls.

    • Initiate the uptake by adding the radiolabeled or fluorescent substrate to each well.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

  • Quantification:

    • For radiolabeled substrate: Lyse the cells with lysis buffer, transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • For fluorescent substrate: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor from the total uptake.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

GPCR Radioligand Binding Assay

This is a general protocol to assess the binding affinity (Ki) of this compound to various GPCRs (e.g., histamine H1, serotonin 5-HT2A, alpha-1 adrenergic, muscarinic acetylcholine, and dopamine D2 receptors) using a competitive binding assay with a specific radioligand.

Materials:

  • Cell membranes prepared from cells expressing the target human receptor (e.g., HEK293 or CHO cells) or from human brain tissue.

  • Radioligand specific for the target receptor (e.g., [3H]Pyrilamine for H1, [3H]Ketanserin for 5-HT2A, [3H]Prazosin for α1-adrenergic, [3H]QNB for muscarinic, [3H]Spiperone for D2).

  • This compound stock solution (in DMSO).

  • A known non-labeled ligand for the target receptor to determine non-specific binding.

  • Assay buffer specific for the receptor being tested.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known non-labeled ligand).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes). Incubation conditions will vary depending on the receptor.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of this compound.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of HEK293 cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • HEK293 cells

  • Cell culture medium

  • 96-well clear cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

experimental_workflow_neurotransmitter_uptake cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Transporter-Expressing HEK293 Cells add_compounds Add Compounds to Cells (10-30 min incubation) plate_cells->add_compounds prep_compounds Prepare Serial Dilutions of this compound prep_compounds->add_compounds add_dye Add Fluorescent Substrate & Masking Dye add_compounds->add_dye read_plate Read Fluorescence (Kinetic or Endpoint) add_dye->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the Neurotransmitter Transporter Uptake Inhibition Assay.

signaling_pathway_monoamine_transporter cluster_membrane Presynaptic Terminal cluster_synapse Synaptic Cleft transporter Monoamine Transporter (SERT, DAT, NET) neurotransmitter_in Increased Neurotransmitter Concentration trimipramine This compound trimipramine->transporter Inhibition neurotransmitter_out Neurotransmitter (Serotonin, Dopamine, Norepinephrine) neurotransmitter_out->transporter Reuptake post_synaptic Postsynaptic Receptor Activation neurotransmitter_in->post_synaptic Enhanced Signaling logical_relationship_assays cluster_primary Primary Activity cluster_secondary Secondary/Screening Assays main_topic In Vitro Characterization of This compound transporter_assays Transporter Inhibition Assays main_topic->transporter_assays gpcr_binding GPCR Binding Assays main_topic->gpcr_binding cytotoxicity Cytotoxicity/Viability Assays main_topic->cytotoxicity monoamine Monoamine Transporters (SERT, DAT, NET) transporter_assays->monoamine organic_cation Organic Cation Transporters (OCT1, OCT2) transporter_assays->organic_cation

References

Application Notes and Protocols for Studying Trimipramine N-oxide in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of experimental protocols for investigating the effects of Trimipramine N-oxide, an active metabolite of the tricyclic antidepressant Trimipramine, in Human Embryonic Kidney 293 (HEK293) cells. These protocols are designed to enable researchers to assess the cytotoxic and apoptotic potential of this compound and to investigate its impact on cellular signaling pathways.

Introduction

Trimipramine is a tricyclic antidepressant with a unique pharmacological profile, the mechanism of which is not fully understood.[1][2] Its active metabolite, this compound, has been shown to interact with various monoamine and organic cation transporters.[1][3] HEK293 cells are a widely used in vitro model system due to their high transfectability and robust growth characteristics, making them suitable for studying the cellular effects of pharmacological compounds.[4] These application notes provide detailed methodologies for cell culture, viability and apoptosis assays, and protein analysis to elucidate the cellular and molecular effects of this compound.

Data Presentation

Quantitative Analysis of this compound Activity in HEK293 Cells

Published data on the inhibitory activity of this compound on various transporters heterologously expressed in HEK293 cells is summarized below. This information is critical for designing experiments to study the compound's mechanism of action.

TransporterTargetIC50 (nM)
hNATNorepinephrine Transporter11.7
hSERTSerotonin Transporter3.59
hDATDopamine Transporter9.4
hOCT1Organic Cation Transporter 19.35
hOCT2Organic Cation Transporter 227.4

Experimental Protocols

HEK293 Cell Culture

This protocol outlines the standard procedure for the culture of HEK293 cells to ensure healthy, viable cells for experimentation.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, aspirate the culture medium and wash the cells once with sterile PBS.

  • Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C until the cells detach.

  • Neutralize the trypsin by adding complete growth medium and gently pipette to create a single-cell suspension.

  • Centrifuge the cell suspension at 125 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Seed the cells into new culture vessels at the desired density (e.g., 1:3 to 1:6 split ratio).

  • Change the culture medium every 2-3 days.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • HEK293 cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HEK293 cells

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HEK293 cells into 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate changes in signaling pathways.

Materials:

  • HEK293 cells

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the monoamine transporter-related pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat HEK293 cells with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Studying this compound in HEK293 Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture HEK293 Cell Culture passage Passaging at 80-90% Confluency culture->passage seed Seed Cells in Plates culture->seed treat Treat with this compound seed->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis western Western Blot treat->western viability_analysis Calculate % Viability viability->viability_analysis apoptosis_analysis Flow Cytometry Analysis apoptosis->apoptosis_analysis western_analysis Protein Expression Analysis western->western_analysis

Caption: Experimental workflow for investigating this compound effects.

Postulated Signaling Pathway

signaling_pathway Postulated Signaling Pathway of this compound in HEK293 Cells cluster_membrane Plasma Membrane cluster_cellular Cellular Effects TNO This compound SERT hSERT TNO->SERT Inhibition NAT hNAT TNO->NAT Inhibition DAT hDAT TNO->DAT Inhibition OCT1 hOCT1 TNO->OCT1 Inhibition OCT2 hOCT2 TNO->OCT2 Inhibition monoamine Altered Monoamine Levels SERT->monoamine NAT->monoamine DAT->monoamine OCT1->monoamine OCT2->monoamine downstream Downstream Signaling Cascades monoamine->downstream viability Decreased Cell Viability downstream->viability apoptosis Induction of Apoptosis downstream->apoptosis

Caption: Postulated signaling pathway of this compound.

References

Application Notes and Protocols for the Preparation of Trimipramine N-oxide Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation of Trimipramine N-oxide solutions for various laboratory applications. Adherence to these guidelines will ensure the accurate and reproducible preparation of solutions for experimental use.

Introduction to this compound

This compound is an active metabolite of the tricyclic antidepressant Trimipramine. It is formed in vivo through the N-oxidation of Trimipramine, a process mediated by cytochrome P450 enzymes. In a research context, this compound is utilized to investigate the pharmacology and toxicology of Trimipramine and its metabolites. Accurate preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and the preparation of solutions.

PropertyValueSource
CAS Number 14171-70-1[1]
Molecular Formula C₂₀H₂₆N₂O[1]
Molecular Weight 310.4 g/mol [1]
Appearance Solid[1]
Purity Typically ≥90%[1]

Solubility of this compound

The solubility of this compound in common laboratory solvents is a critical factor in the preparation of stock and working solutions. The following table summarizes the available solubility data.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA 10 mM solution has been reported as readily achievable.
Methanol Slightly soluble
Acetone Slightly soluble
Aqueous Buffers (e.g., PBS) Expected to be poorly solubleDirect data is limited. It is recommended to determine the solubility empirically for your specific buffer system. To enhance aqueous solubility, the use of co-solvents or specialized formulation vehicles may be necessary.

Storage and Stability

Proper storage of this compound in both solid form and in solution is crucial to maintain its integrity and ensure the reliability of experimental results.

FormStorage TemperatureStabilitySource
Solid -20°C≥ 4 years
In Solvent (e.g., DMSO) -80°CUp to 1 year
-80°CUse within 6 months
-20°CUse within 1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the preparation of this compound solutions.

Protocol for Preparing a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%

  • Sterile, amber glass vials or polypropylene tubes with secure caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.104 mg of this compound (Molecular Weight = 310.4 g/mol ).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Securely cap the vial and vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath at room temperature to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use, as indicated in the stability table.

Protocol for Preparing a Working Solution in Aqueous Buffer

This protocol describes the preparation of a working solution by diluting the high-concentration DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline or cell culture medium).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)

  • Sterile conical tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculation of Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in the aqueous buffer. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you will need 1 µL of the stock solution.

    • V₁ * C₁ = V₂ * C₂

    • V₁ = (V₂ * C₂) / C₁

    • V₁ = (1000 µL * 10 µM) / 10,000 µM = 1 µL

  • Dilution: Add the appropriate volume of the aqueous buffer to a sterile tube. For this example, add 999 µL of the aqueous buffer. Then, add the calculated volume of the stock solution (1 µL) to the buffer.

  • Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing to ensure homogeneity. Avoid vigorous vortexing that could cause foaming, especially with protein-containing media.

  • Final Solvent Concentration: It is crucial to consider the final concentration of the organic solvent (DMSO) in your working solution, as high concentrations can be toxic to cells. In the example above, the final DMSO concentration is 0.1%, which is generally well-tolerated by most cell lines.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential stability issues in aqueous solutions.

Quality Control

To ensure the accuracy of your experiments, it is good practice to perform quality control on your prepared solutions. This can include:

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation or contamination before use.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: For aqueous working solutions, verify that the pH of the final solution is within the desired range for your experiment.

Workflow and Signaling Pathway Diagrams

Workflow for Preparation of this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Trimipramine N-oxide Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store_stock 5. Store at -80°C aliquot->store_stock thaw 6. Thaw Stock Solution Aliquot store_stock->thaw For Experiment dilute 7. Dilute with Aqueous Buffer thaw->dilute mix 8. Mix Gently dilute->mix use 9. Use Immediately in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Involvement

While a specific signaling pathway for this compound is not fully elucidated, its primary mechanism of action is the inhibition of monoamine transporters.

G TNO This compound SERT Serotonin Transporter (SERT) TNO->SERT Inhibits NET Norepinephrine Transporter (NET) TNO->NET Inhibits DAT Dopamine Transporter (DAT) TNO->DAT Inhibits SynapticCleft Synaptic Cleft (Increased Neurotransmitters) SERT->SynapticCleft Serotonin Reuptake NET->SynapticCleft Norepinephrine Reuptake DAT->SynapticCleft Dopamine Reuptake

Caption: Inhibition of monoamine transporters by this compound.

References

Application of Trimipramine N-oxide in neuroscience research models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential applications of Trimipramine N-oxide, an active metabolite of the tricyclic antidepressant (TCA) trimipramine, in neuroscience research. Due to the limited number of studies focusing specifically on this compound, this document combines available in vitro data with proposed experimental protocols adapted from research on its parent compound, trimipramine.

Introduction

This compound is an active metabolite of the atypical tricyclic antidepressant trimipramine.[1] While the parent compound, trimipramine, has been studied for its antidepressant, anxiolytic, and sedative properties, the specific pharmacological profile and potential therapeutic utility of this compound are less well-characterized.[2] This document aims to provide researchers with the available data on this compound and to propose experimental designs for its investigation in various neuroscience research models.

Mechanism of Action and Pharmacological Profile

This compound has been shown to interact with several key targets in the central nervous system. Its primary known mechanism of action is the inhibition of monoamine transporters.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the inhibitory potency (IC50) of this compound at various human monoamine and organic cation transporters.

Target TransporterIC50 (µM)Reference
Serotonin Transporter (hSERT)3.59[1]
Dopamine Transporter (hDAT)9.4
Norepinephrine Transporter (hNET)11.7
Organic Cation Transporter 1 (hOCT1)9.35
Organic Cation Transporter 2 (hOCT2)27.4

Note: Lower IC50 values indicate greater inhibitory potency.

Based on this in vitro data, this compound demonstrates a preferential inhibition of the serotonin transporter (SERT) over other monoamine transporters. This profile suggests that its in vivo effects may be significantly mediated by the modulation of serotonergic neurotransmission.

Proposed Signaling Pathway

The following diagram illustrates the proposed primary signaling pathway influenced by this compound, based on its preferential inhibition of the serotonin transporter.

Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release of 5-HT SERT SERT Synaptic Cleft->SERT Reuptake 5-HT Receptors 5-HT Receptors Synaptic Cleft->5-HT Receptors Binding Postsynaptic Neuron Postsynaptic Neuron SERT->Presynaptic Neuron This compound This compound This compound->SERT Inhibition Serotonin (5-HT) Serotonin (5-HT) Signal Transduction Signal Transduction 5-HT Receptors->Signal Transduction Neuronal Response Neuronal Response Signal Transduction->Neuronal Response cluster_0 Experimental Workflow for Behavioral Studies A Acclimatization (1-2 weeks) B Baseline Behavioral Testing (Optional) A->B C Drug Administration (Acute or Chronic) B->C D Behavioral Testing C->D E Tissue Collection (Brain, Blood) D->E F Data Analysis E->F cluster_1 Research Cascade for this compound A In Vitro Characterization (Transporter Inhibition Assays) B Hypothesis Generation (e.g., Serotonergic Modulation) A->B C In Vivo Behavioral Studies (FST, TST, OFT) B->C D Ex Vivo Neurochemical Analysis (HPLC-ED) C->D E In Vitro Electrophysiology (Patch-Clamp) C->E F Mechanism of Action Elucidation D->F E->F

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Trimipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Trimipramine N-oxide, a primary metabolite of the tricyclic antidepressant Trimipramine, using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the significance of NMR in characterizing this metabolite, detailed experimental protocols, and expected spectral data.

Introduction

Trimipramine is a tricyclic antidepressant used in the treatment of major depressive disorder. Its metabolism in the body leads to the formation of several metabolites, including this compound. The characterization of these metabolites is crucial for understanding the drug's pharmacokinetics, efficacy, and potential side effects. NMR spectroscopy is a powerful analytical technique that provides detailed structural information, enabling unambiguous identification and quantification of metabolites like this compound in biological and chemical samples. The formation of an N-oxide typically results in a downfield shift in the NMR signals of neighboring protons and carbons, a key feature for its identification.[1][2]

Application of NMR in the Analysis of this compound

  • Structural Elucidation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are instrumental in confirming the chemical structure of this compound, distinguishing it from the parent drug and other metabolites.

  • Metabolite Identification: NMR can be used to identify and characterize this compound in complex matrices such as urine or microsomal incubations, often in conjunction with separation techniques like HPLC. For instance, ¹³C-NMR has been successfully used to identify N-oxidation metabolites of the related tricyclic antidepressant, amitriptyline, in biological extracts.

  • Quantitative Analysis (qNMR): Quantitative NMR provides a direct and accurate measurement of the concentration of this compound without the need for identical reference standards for calibration, making it a valuable tool in metabolic studies and quality control.

Predicted NMR Data for this compound

Due to the limited availability of experimental NMR data for this compound in the public domain, the following data has been generated using reputable NMR prediction software. These predicted values serve as a reliable guide for spectral interpretation.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1, H-97.10 - 7.25m
H-2, H-87.00 - 7.15m
H-3, H-76.90 - 7.05m
H-4, H-67.05 - 7.20m
H-10, H-112.80 - 3.20m
H-5'a3.80 - 4.00m
H-5'b3.50 - 3.70m
H-2'2.30 - 2.50m
H-1'a3.20 - 3.40m
H-1'b2.90 - 3.10m
N-CH₃3.10 - 3.30s
2'-CH₃1.00 - 1.20d6.5 - 7.5
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1, C-9127.0 - 129.0
C-2, C-8125.0 - 127.0
C-3, C-7120.0 - 122.0
C-4, C-6130.0 - 132.0
C-4a, C-5a135.0 - 137.0
C-9a, C-11a145.0 - 147.0
C-10, C-1130.0 - 32.0
C-5'50.0 - 52.0
C-2'30.0 - 32.0
C-1'68.0 - 70.0
N-CH₃60.0 - 62.0
2'-CH₃15.0 - 17.0

Experimental Protocols

The following protocols are generalized for the NMR analysis of this compound and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

For pure compound:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., TMS or TMSP) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

For biological samples (e.g., urine, plasma):

  • Thaw frozen samples to room temperature.

  • Centrifuge the sample to pellet any solid material.

  • To 500 µL of the supernatant, add 100 µL of a D₂O-based buffer solution containing a known concentration of an internal standard (e.g., TMSP).

  • Vortex the mixture and centrifuge again.

  • Transfer the supernatant to a 5 mm NMR tube. For plasma samples, a protein precipitation step (e.g., with acetonitrile or methanol) may be necessary prior to adding the D₂O buffer.

NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer and should be adjusted as needed.

¹H NMR:

  • Pulse Program: zg30 or similar

  • Number of Scans: 16-64

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 12-16 ppm

¹³C NMR:

  • Pulse Program: zgpg30 or similar with proton decoupling

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 200-240 ppm

2D NMR (COSY, HSQC, HMBC):

  • Use standard pulse programs available in the spectrometer's software library.

  • Optimize the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired FID.

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm or TMSP at 0.00 ppm).

  • Integrate the signals for quantitative analysis (for ¹H NMR).

  • Assign the signals to the respective nuclei in the this compound structure using the 1D and 2D NMR data.

Visualizations

The following diagrams illustrate the metabolic pathway of Trimipramine and a general workflow for the NMR analysis of this compound.

Metabolic Pathway of Trimipramine Trimipramine Trimipramine N_Oxide This compound Trimipramine->N_Oxide N-Oxidation Desmethyl Desmethyltrimipramine Trimipramine->Desmethyl N-Demethylation Hydroxy 2-Hydroxytrimipramine Trimipramine->Hydroxy Hydroxylation

Caption: Metabolic pathway of Trimipramine.

NMR Analysis Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing and Analysis Sample Sample (Pure Compound or Biological Matrix) Dissolution Dissolution in Deuterated Solvent with Internal Standard Sample->Dissolution Acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Experiments Dissolution->Acquisition Processing Fourier Transform, Phasing, Baseline Correction, Calibration Acquisition->Processing Analysis Signal Assignment, Structural Elucidation, Quantification Processing->Analysis

Caption: NMR analysis workflow.

References

Application Notes and Protocols: Cell Viability Assays with Trimipramine N-oxide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effects of Trimipramine N-oxide on cell viability. This compound is an active metabolite of the tricyclic antidepressant Trimipramine.[1][2][3] The following sections include information on the inhibitory concentrations of this compound on various transporters, detailed protocols for common cell viability assays (MTT and LDH), and a potential signaling pathway that may be influenced by this compound.

Quantitative Data: Inhibitory Activity of this compound

While direct cytotoxicity data for this compound is not widely available in the public domain, studies have reported its inhibitory effects on several human monoamine and organic cation transporters. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in HEK293 cells expressing these transporters. It is important to note that these values represent the inhibition of transporter function and not direct cell death.

Target TransporterCell LineIncubation TimeIC50 (nM)Reference
Serotonin Transporter (hSERT)HEK293Not Specified3.59[4][5]
Dopamine Transporter (hDAT)HEK293Not Specified9.4
Norepinephrine Transporter (hNAT)HEK293Not Specified11.7
Organic Cation Transporter 1 (hOCT1)HEK293Not Specified9.35
Organic Cation Transporter 2 (hOCT2)HEK293Not Specified27.4

Experimental Protocols

Two standard and widely used cell viability assays are presented here: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Target cells (e.g., HEK293, HeLa, or a relevant cancer cell line)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-cell control (medium only for background measurement).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as an indicator of cytotoxicity and loss of cell membrane integrity.

Materials:

  • This compound

  • Target cells

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • Lysis solution (often provided in the kit, e.g., Triton X-100)

  • Multichannel pipette

  • Microplate reader (absorbance at ~490 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment and Controls:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Set up the following controls:

      • Vehicle Control: Cells treated with the vehicle solvent.

      • Maximum LDH Release Control: Cells treated with lysis solution 1-2 hours before the end of the experiment.

      • Spontaneous LDH Release Control: Untreated cells.

      • Medium Background Control: Medium only.

    • Remove the old medium and add 100 µL of the respective treatments and controls.

    • Incubate for the desired treatment period.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at ~490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) * 100

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the effect of this compound on cell viability.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture seed_cells Seed cells in 96-well plate prep_cells->seed_cells prep_compound Prepare Trimipramine N-oxide dilutions treat_cells Treat cells with This compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add MTT or collect supernatant for LDH incubate->add_reagent measure Measure Absorbance add_reagent->measure calc_viability Calculate % Viability or % Cytotoxicity measure->calc_viability plot_data Generate Dose-Response Curve & Determine IC50 calc_viability->plot_data

Caption: A generalized workflow for cell viability assays.

Potential Signaling Pathway

The precise signaling pathways modulated by this compound leading to potential cytotoxic effects are not well-elucidated. However, based on the known mechanisms of its parent compound, Trimipramine, and other tricyclic antidepressants, a plausible pathway could involve the induction of apoptosis through intrinsic and extrinsic pathways, potentially linked to the modulation of MAPK and PI3K/Akt signaling. The following diagram presents a speculative model.

G cluster_input cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus TNO This compound Receptor Receptor Interaction (e.g., 5-HT2A, α1-adrenergic) TNO->Receptor MAPK MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK ? PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ? Caspase8 Caspase-8 Receptor->Caspase8 Extrinsic Pathway (speculative) Mito Mitochondrial Stress (ROS production) MAPK->Mito Bcl2_family Bcl-2 family proteins (Bax, Bak, Bcl-2) PI3K_Akt->Bcl2_family CytoC Cytochrome c release Bcl2_family->CytoC Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito->CytoC CytoC->Caspase9

Caption: A speculative signaling pathway for this compound induced apoptosis.

References

Measuring Transporter Inhibition by Trimipramine N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine.[1] Understanding its interaction with various drug transporters is crucial for elucidating its pharmacological profile, potential drug-drug interactions, and its overall impact on disposition. This document provides detailed application notes and experimental protocols for measuring the inhibitory activity of this compound against key drug transporters, including monoamine transporters, organic cation transporters, and P-glycoprotein.

This compound has been shown to inhibit several human monoamine transporters, such as those for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as human organic cation transporters (hOCT1 and hOCT2).[1][2] It preferentially inhibits hSERT.[2][3] Additionally, its parent compound, trimipramine, is known to interact with P-glycoprotein (P-gp, ABCB1), an important efflux transporter that affects drug distribution to tissues like the brain. Therefore, assessing the inhibitory potential of this compound on P-gp is also of significant interest.

The following sections detail the methodologies to quantify the inhibitory effects of this compound on these transporters, present relevant quantitative data, and provide visual workflows for the experimental protocols.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human transporters. Lower IC50 values indicate higher inhibitory potency.

TransporterIC50 (nM)Reference
Human Serotonin Transporter (hSERT)3.59
Human Dopamine Transporter (hDAT)9.4
Human Organic Cation Transporter 1 (hOCT1)9.35
Human Noradrenaline Transporter (hNAT)11.7
Human Organic Cation Transporter 2 (hOCT2)27.4

Experimental Protocols

Monoamine and Organic Cation Transporter Inhibition Assay

This protocol describes a radiolabeled substrate uptake assay using human embryonic kidney (HEK293) cells heterologously expressing the transporter of interest (e.g., hSERT, hNAT, hDAT, hOCT1, hOCT2). The assay measures the ability of this compound to inhibit the uptake of a specific radiolabeled substrate, such as [3H]MPP+ (1-methyl-4-phenylpyridinium).

Workflow for Transporter Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis seed_cells Seed HEK293 cells expressing the target transporter in 24-well plates culture Culture cells to form a monolayer seed_cells->culture wash_cells Wash cells with uptake buffer culture->wash_cells pre_incubate Pre-incubate cells with varying concentrations of This compound wash_cells->pre_incubate add_substrate Add radiolabeled substrate (e.g., [3H]MPP+) and incubate pre_incubate->add_substrate stop_reaction Stop uptake by washing with ice-cold buffer add_substrate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells scintillation Measure radioactivity using liquid scintillation counting lyse_cells->scintillation calculate_ic50 Calculate % inhibition and determine IC50 value scintillation->calculate_ic50

Caption: Workflow for the radiolabeled substrate uptake inhibition assay.

Detailed Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing the human transporter of interest (e.g., hSERT) in 24-well plates and culture until a confluent monolayer is formed.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in uptake buffer to achieve the desired final concentrations.

    • Prepare the radiolabeled substrate solution (e.g., [3H]MPP+) in uptake buffer.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate solution to each well.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Quantification:

    • Lyse the cells in each well using a suitable lysis buffer.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp exhibits a basal level of ATPase activity that is stimulated in the presence of its substrates. Inhibitors can either stimulate or inhibit this activity.

Workflow for P-gp ATPase Activity Assay

G cluster_prep Assay Preparation cluster_assay ATPase Assay cluster_analysis Data Analysis prepare_membranes Prepare membrane vesicles containing human P-gp incubate_membranes Incubate P-gp membranes with This compound and Verapamil prepare_membranes->incubate_membranes prepare_reagents Prepare ATP regenerating system, This compound dilutions, and Verapamil (stimulator) prepare_reagents->incubate_membranes initiate_reaction Initiate reaction by adding MgATP incubate_membranes->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction measure_phosphate Measure inorganic phosphate (Pi) released using a colorimetric assay stop_reaction->measure_phosphate calculate_activity Calculate ATPase activity (% of control) measure_phosphate->calculate_activity determine_effect Determine if this compound stimulates or inhibits P-gp ATPase activity calculate_activity->determine_effect

Caption: Workflow for the P-gp ATPase activity assay.

Detailed Methodology:

  • Reagent Preparation:

    • Use commercially available membrane preparations from insect cells (e.g., Sf9) overexpressing human P-gp.

    • Prepare an ATP regenerating system.

    • Prepare serial dilutions of this compound.

    • Prepare a solution of a known P-gp substrate/stimulator (e.g., verapamil) and an inhibitor (e.g., sodium orthovanadate) as controls.

  • Assay Procedure:

    • In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

    • Add the test compound (this compound at various concentrations), vehicle control, positive control stimulator (verapamil), or inhibitor control.

    • Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding MgATP.

    • Incubate for 20-30 minutes at 37°C.

  • Quantification:

    • Terminate the reaction.

    • Measure the amount of inorganic phosphate (Pi) generated using a colorimetric method (e.g., with a malachite green-based reagent).

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background ATPase activity (measured in the presence of sodium orthovanadate) from all readings.

    • Calculate the percentage of stimulation or inhibition of the verapamil-stimulated ATPase activity by this compound.

    • Plot the ATPase activity against the this compound concentration to determine its effect.

P-gp Mediated Cellular Efflux Assay

This functional assay directly measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, such as Calcein-AM, from cells overexpressing P-gp. Calcein-AM is a non-fluorescent, cell-permeant dye that is converted by intracellular esterases into the fluorescent, membrane-impermeant Calcein. In P-gp overexpressing cells, Calcein-AM is actively effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp leads to increased intracellular accumulation of Calcein and thus, a higher fluorescent signal.

Logical Flow for P-gp Cellular Efflux Assay

G cluster_input Inputs cluster_process Experimental Process cluster_output Measurement and Outcome cells P-gp overexpressing cells (e.g., L-MDR1) incubate Incubate cells with This compound cells->incubate tno This compound tno->incubate calcein Calcein-AM (P-gp substrate) add_calcein Add Calcein-AM incubate->add_calcein efflux P-gp mediated efflux of Calcein-AM add_calcein->efflux Inhibited by TNO hydrolysis Intracellular hydrolysis of Calcein-AM to fluorescent Calcein add_calcein->hydrolysis measure_fluorescence Measure intracellular fluorescence hydrolysis->measure_fluorescence high_fluorescence High Fluorescence (P-gp Inhibition) measure_fluorescence->high_fluorescence If TNO is an inhibitor low_fluorescence Low Fluorescence (No P-gp Inhibition) measure_fluorescence->low_fluorescence If TNO is not an inhibitor

Caption: Logical flow of the Calcein-AM cellular efflux assay for P-gp inhibition.

Detailed Methodology:

  • Cell Culture:

    • Culture cells stably overexpressing human P-gp (e.g., L-MDR1 cells) and the corresponding parental cell line in 96-well, black-walled, clear-bottom plates.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound, a known P-gp inhibitor (e.g., quinidine) as a positive control, or vehicle for 30 minutes at 37°C.

    • Add the fluorescent substrate Calcein-AM to all wells and incubate for an additional 30-60 minutes at 37°C.

  • Quantification:

    • Wash the cells to remove extracellular Calcein-AM.

    • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of P-gp inhibition for each concentration of this compound by comparing the fluorescence in the presence of the compound to the fluorescence in the vehicle control and the positive control inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

The protocols outlined in this document provide a robust framework for characterizing the inhibitory activity of this compound against key clinically relevant drug transporters. By employing these in vitro assays, researchers can generate crucial data to understand the pharmacokinetic and pharmacodynamic properties of this active metabolite, predict potential drug-drug interactions, and inform further drug development efforts. The choice of assay will depend on the specific research question, though a combination of approaches will provide the most comprehensive understanding of this compound's interaction with drug transporters.

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies of Trimipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine is a tricyclic antidepressant whose metabolism is complex and crucial to its therapeutic efficacy and potential drug-drug interactions. A key metabolite in its biotransformation is Trimipramine N-oxide. These application notes provide detailed protocols and data for the use of this compound in in vitro drug metabolism studies. Understanding the formation and activity of this metabolite is essential for a comprehensive pharmacokinetic profile of trimipramine.

Trimipramine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main pathways include N-demethylation to desmethyltrimipramine, which is pharmacologically active, and hydroxylation to 2-hydroxytrimipramine, an inactivation step.[1] The formation of this compound represents another significant metabolic route. This N-oxide metabolite is also pharmacologically active, inhibiting human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as human organic cation transporters (hOCT1 and hOCT2).[2][3]

This document outlines the necessary methodologies for studying the in vitro metabolism of trimipramine, with a focus on this compound, and provides relevant quantitative data to support these studies.

Data Presentation

Table 1: Inhibitory Activity of this compound
TransporterIC50 (nM)
hSERT3.59[3]
hDAT9.4[3]
hOCT19.35
hNAT11.7
hOCT227.4

This data is crucial for understanding the potential pharmacological effects of this metabolite.

Table 2: Kinetic Parameters of Imipramine Metabolism in Human Liver Microsomes (as a proxy for Trimipramine)
Metabolic PathwayEnzymeKm (µM)Vmax (nmol/mg/h)
2-hydroxylation (High Affinity)CYP2D625 - 313.2 - 5.7
N-demethylationCYP1A2 (High Affinity)Similar to high affinity Km in microsomes-
N-demethylationCYP3A4 (Low Affinity)Similar to low affinity Km in microsomes-

Experimental Protocols

Synthesis of this compound Reference Standard

Objective: To synthesize this compound for use as a reference standard in analytical methods. This protocol is adapted from the synthesis of Imipramine N-oxide.

Materials:

  • Trimipramine

  • Hydrogen peroxide (30%)

  • Methanol

  • Sodium sulfite

  • Dichloromethane

  • Sodium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolve Trimipramine in methanol.

  • Add a stoichiometric excess of 30% hydrogen peroxide to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess hydrogen peroxide by adding a saturated solution of sodium sulfite.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry to confirm the structure and purity of this compound.

In Vitro Metabolism of Trimipramine in Human Liver Microsomes

Objective: To determine the metabolic profile of trimipramine and quantify the formation of its metabolites, including this compound, using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Trimipramine

  • This compound, Desmethyltrimipramine, and 2-hydroxytrimipramine reference standards

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trichloroacetic acid (TCA)

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of trimipramine in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the trimipramine stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of 10% TCA.

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixture.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analytical Quantification:

    • Analyze the supernatant using a validated HPLC or LC-MS/MS method to separate and quantify trimipramine and its metabolites (this compound, Desmethyltrimipramine, 2-hydroxytrimipramine).

    • Prepare calibration curves using the respective reference standards to determine the concentration of each metabolite formed.

Analytical Method: HPLC for Trimipramine and Metabolites

Objective: To provide a general HPLC method for the separation and quantification of trimipramine and its major metabolites.

Instrumentation:

  • HPLC system with a UV or mass spectrometric detector.

  • Reversed-phase C18 column (e.g., µBondapak C18).

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 45:55 v/v). The exact ratio may need optimization.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at 254 nm.

Procedure:

  • Inject the prepared sample supernatant onto the HPLC column.

  • Run the analysis under isocratic conditions.

  • Identify and quantify the peaks corresponding to trimipramine, this compound, desmethyltrimipramine, and 2-hydroxytrimipramine by comparing their retention times and peak areas to those of the reference standards.

Visualizations

Trimipramine_Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active) Trimipramine->Desmethyltrimipramine CYP2C19, CYP2C9 Hydroxytrimipramine 2-Hydroxytrimipramine (Inactive) Trimipramine->Hydroxytrimipramine CYP2D6 Trimipramine_N_Oxide This compound (Active) Trimipramine->Trimipramine_N_Oxide CYP Enzymes Hydroxydesmethyltrimipramine 2-Hydroxydesmethyl- trimipramine (Inactive) Desmethyltrimipramine->Hydroxydesmethyltrimipramine CYP2D6

Caption: Metabolic pathways of Trimipramine.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Human Liver Microsomes Pre_incubation Pre-warm Microsomes and Buffer (37°C) Prep_Microsomes->Pre_incubation Prep_Substrate Prepare Trimipramine Stock Solution Initiation Add Substrate & Initiate with NADPH Prep_Substrate->Initiation Prep_Cofactor Prepare NADPH Regenerating System Prep_Cofactor->Initiation Pre_incubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate Reaction (e.g., Acetonitrile) Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by HPLC or LC-MS/MS Centrifugation->Analysis

Caption: Experimental workflow for in vitro metabolism.

References

Application Notes and Protocols: Sourcing and Handling Trimipramine N-oxide for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the sourcing, handling, and utilization of Trimipramine N-oxide in a research setting. This compound is an active metabolite of the tricyclic antidepressant trimipramine and is a valuable compound for studying monoamine transporter inhibition and its downstream effects.

Sourcing and Physicochemical Properties

This compound can be sourced from various chemical suppliers as a research-grade compound. It is typically supplied as a solid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14171-70-1[1][2]
Molecular Formula C₂₀H₂₆N₂O[1][2]
Molecular Weight 310.43 g/mol [2]
Formal Name 10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanamine N-oxide
Solubility Soluble in DMSO
Purity Typically ≥90%

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and stability of this compound.

  • Storage: For long-term storage, the solid compound should be kept at -20°C. Under these conditions, it is stable for at least four years. Solutions in solvent can be stored at -80°C for up to one year.

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. Ensure adequate ventilation.

Biological Activity

This compound is an inhibitor of several human monoamine and organic cation transporters. Its inhibitory potency varies across different transporters.

Table 2: In Vitro Inhibitory Activity of this compound

Target TransporterIC₅₀ (nM)Cell LineSource
Serotonin Transporter (hSERT)3.59HEK293
Dopamine Transporter (hDAT)9.4HEK293
Organic Cation Transporter 1 (hOCT1)9.35HEK293
Norepinephrine Transporter (hNET/hNAT)11.7HEK293
Organic Cation Transporter 2 (hOCT2)27.4HEK293

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes a general method for the N-oxidation of trimipramine. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available starting materials.

Materials:

  • Trimipramine

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve trimipramine in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench any excess hydrogen peroxide by the slow addition of a suitable reducing agent (e.g., sodium sulfite solution) until a negative test with peroxide test strips is achieved.

  • Remove the methanol under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol for Purification of this compound by Column Chromatography

N-oxides are polar compounds, which should be considered when selecting the mobile phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol

  • Glass column for chromatography

  • Fraction collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack the column.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the methanol concentration.

  • Collect fractions and monitor the elution of the product using TLC.

  • Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product. The use of polar basic mobile phases should be avoided as they can dissolve the silica.

In Vitro Protocol: Monoamine Transporter Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of this compound on monoamine transporters expressed in a cell line such as HEK293.

Materials:

  • HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Cell culture medium and supplements.

  • This compound stock solution (in DMSO).

  • Radiolabeled substrate for the specific transporter (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the transporter of interest in appropriate culture medium until they reach a suitable confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

  • Compound Incubation: Add assay buffer containing various concentrations of this compound (and a vehicle control) to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add the radiolabeled substrate to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Protocol: Rodent Models of Depression

The following protocols are adapted from established models used for testing antidepressants and can be applied to evaluate the efficacy of this compound.

4.4.1. Forced Swim Test (FST)

This test is used to assess "behavioral despair" in rodents.

Animals: Male Sprague-Dawley or Wistar rats (200-250g). Procedure:

  • Habituation (Day 1): Place each rat individually in a cylinder filled with water (24-26°C) for 15 minutes.

  • Drug Administration (Day 2): Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Session (Day 2): Place the rats back into the water-filled cylinders for a 5-minute test session.

  • Data Analysis: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

4.4.2. Sucrose Preference Test (SPT)

This test measures anhedonia, a core symptom of depression.

Animals: Male mice or rats. Procedure:

  • Habituation: For 48 hours, provide the animals with two bottles of 1% sucrose solution.

  • Deprivation: For the next 24 hours, replace one of the sucrose bottles with a bottle of water.

  • Baseline Measurement: After a period of food and water deprivation (12-14 hours), present the animals with one pre-weighed bottle of 1% sucrose solution and one pre-weighed bottle of water for 1-2 hours. Measure the consumption of each.

  • Treatment: Administer this compound or vehicle for a predetermined period (e.g., daily for 1-2 weeks).

  • Post-Treatment Test: Repeat the sucrose preference measurement.

  • Calculation: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100. An increase in sucrose preference after treatment suggests an antidepressant-like effect.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of monoamine transporters, which leads to an increase in the synaptic concentration of neurotransmitters like serotonin, dopamine, and norepinephrine. This, in turn, modulates downstream signaling pathways involved in mood regulation.

Trimipramine_N_Oxide_Signaling cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Serotonin (5-HT) Dopamine (DA) Norepinephrine (NE) Transporter SERT / DAT / NET Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Trimipramine_N_oxide Trimipramine N-oxide Trimipramine_N_oxide->Transporter Inhibition Downstream Downstream Signaling Receptor->Downstream Response Cellular Response (e.g., Mood Regulation) Downstream->Response

Caption: Mechanism of action of this compound.

Experimental_Workflow Sourcing Sourcing & QC of this compound In_Vitro In Vitro Assays (e.g., Transporter Inhibition) Sourcing->In_Vitro In_Vivo In Vivo Studies (e.g., Rodent Models of Depression) Sourcing->In_Vivo Data_Analysis Data Analysis & Interpretation In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: General experimental workflow for this compound research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trimipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Trimipramine N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is an active metabolite of the tricyclic antidepressant Trimipramine.[1] It is formed in the body through the action of cytochrome P450 enzymes. As an active metabolite, it contributes to the overall pharmacological profile of Trimipramine. Synthesizing this compound is crucial for studying its specific biological activities, for use as a reference standard in analytical methods, and potentially for development as a prodrug with an altered pharmacokinetic profile.

Q2: What are the common methods for synthesizing this compound?

The synthesis of this compound involves the N-oxidation of the tertiary amine group in the Trimipramine molecule. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

Q3: What are the potential side reactions that can lower the yield?

The primary side reaction of concern is the Cope elimination, which can occur at elevated temperatures and leads to the formation of an alkene and a hydroxylamine, thus reducing the yield of the desired N-oxide. Over-oxidation or degradation of the tricyclic ring system can also occur under harsh reaction conditions. Incomplete reaction, leaving unreacted Trimipramine, is also a common issue.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (Trimipramine) and a reference standard of this compound (if available). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the N-oxide indicate the progression of the reaction. The use of a Dragendorff stain can be effective for visualizing tertiary amines and their N-oxides on a TLC plate.[2]

Q5: What are the recommended purification methods for this compound?

Purification of this compound typically involves separating it from unreacted Trimipramine and any side products. Due to the increased polarity of the N-oxide compared to the parent amine, column chromatography on silica gel is an effective method. The choice of eluent system is critical for good separation. Additionally, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Oxidizing Agent: The oxidizing agent (H₂O₂ or m-CPBA) may have degraded. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Incorrect Stoichiometry: An insufficient amount of the oxidizing agent was used.1. Use a fresh, properly stored batch of the oxidizing agent. For H₂O₂, check its concentration. 2. Monitor the reaction by TLC and extend the reaction time or cautiously increase the temperature as needed. 3. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.
Presence of Unreacted Starting Material 1. Incomplete Reaction: See "Low or No Product Formation". 2. Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete conversion.1. Refer to the solutions for "Low or No Product Formation". 2. Ensure vigorous stirring throughout the reaction.
Formation of Multiple Byproducts 1. Over-oxidation: Use of a large excess of the oxidizing agent or prolonged reaction times at high temperatures. 2. Cope Elimination: The reaction temperature is too high, leading to thermal decomposition of the N-oxide. 3. Degradation of the Tricyclic System: Harsh acidic or basic conditions during workup.1. Use a controlled amount of the oxidizing agent and monitor the reaction closely. 2. Maintain a lower reaction temperature. The Cope elimination is thermally induced. 3. Perform the workup under neutral or mildly basic conditions.
Difficulty in Purifying the Product 1. Similar Polarity of Product and Starting Material: Inadequate separation during column chromatography. 2. Co-elution with Byproducts: Byproducts may have similar polarity to the desired N-oxide.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider using a different stationary phase for chromatography or explore recrystallization with different solvent systems.

Experimental Protocols

Method 1: Oxidation with Hydrogen Peroxide

This protocol is a general guideline based on typical conditions for the N-oxidation of tertiary amines. Optimization may be required.

Materials:

  • Trimipramine

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Dissolve Trimipramine (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess peroxide by the careful addition of a small amount of manganese dioxide until gas evolution ceases.

  • Filter the mixture through a pad of celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Method 2: Oxidation with m-CPBA

This protocol is a general guideline. m-CPBA is a strong oxidizing agent and should be handled with care.

Materials:

  • Trimipramine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Dissolve Trimipramine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid. Repeat the washing until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Data Presentation

Table 1: Effect of Oxidizing Agent and Temperature on the Yield of this compound

EntryOxidizing Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)
1H₂O₂ (1.2)Methanol0 to RT2475
2H₂O₂ (1.5)MethanolRT2482
3H₂O₂ (1.2)Methanol50665 (with byproduct formation)
4m-CPBA (1.1)Dichloromethane0 to RT490
5m-CPBA (1.5)Dichloromethane0 to RT488 (with some over-oxidation)

Note: The data presented in this table are hypothetical and for illustrative purposes to guide optimization.

Table 2: Analytical Characterization of Trimipramine and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
TrimipramineC₂₀H₂₆N₂294.44Aromatic protons (~6.9-7.2), Aliphatic protons, N-CH₃ (~2.2)C-H, C=C, C-N[M+H]⁺ = 295.2
This compoundC₂₀H₂₆N₂O310.44Aromatic protons (~6.9-7.2), Aliphatic protons, N⁺-CH₃ (~3.1, downfield shift)[2]C-H, C=C, C-N, N-O (~950-970)[M+H]⁺ = 311.2

Note: The spectral data for this compound are predicted based on the known effects of N-oxidation on similar molecules.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Trimipramine oxidation Oxidation (H2O2 or m-CPBA) start->oxidation quench Quenching / Washing oxidation->quench extraction Extraction quench->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography end This compound chromatography->end characterization Characterization (NMR, MS, IR) end->characterization troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions purification_loss Purification Loss low_yield->purification_loss optimize_conditions Optimize Reaction (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Address by control_temp Control Temperature (Avoid Cope Elimination) side_reactions->control_temp Address by optimize_purification Optimize Purification (Chromatography, Recrystallization) purification_loss->optimize_purification Address by signaling_pathway trimipramine Trimipramine cyp450 Cytochrome P450 Enzymes trimipramine->cyp450 Metabolism neuronal_receptors Neuronal Receptors (e.g., Serotonin, Norepinephrine) trimipramine->neuronal_receptors Blocks Reuptake trimipramine_n_oxide This compound (Active Metabolite) cyp450->trimipramine_n_oxide trimipramine_n_oxide->neuronal_receptors Modulates Activity therapeutic_effect Antidepressant Effect neuronal_receptors->therapeutic_effect

References

Troubleshooting low signal intensity for Trimipramine N-oxide in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for Trimipramine N-oxide in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?

A1: this compound has a molecular weight of 310.4 g/mol . In positive ESI mode, it typically forms a protonated molecule [M+H]⁺. Therefore, you should be looking for a precursor ion at a mass-to-charge ratio (m/z) of approximately 311.4.

Q2: I am observing a very low signal for the expected m/z of 311.4. What are the common causes?

A2: Low signal intensity for this compound can be attributed to several factors:

  • In-source Fragmentation: N-oxides are known to be thermally labile and can easily fragment in the ion source of the mass spectrometer. This is a very common reason for a weak precursor ion signal.

  • Suboptimal Ionization Parameters: The efficiency of ionization is highly dependent on the settings of the ion source, such as capillary voltage, source temperature, and gas flows.

  • Poor Chromatographic Peak Shape: If the analyte is not eluting from the liquid chromatography (LC) column as a sharp, symmetrical peak, its concentration at any given point in time will be lower, leading to a weaker signal.

  • Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the ionization efficiency of this compound.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of the target analyte.

Q3: What are the characteristic fragmentation patterns of N-oxides that I should be aware of?

A3: A hallmark of N-oxide fragmentation is the neutral loss of an oxygen atom (deoxygenation), which corresponds to a loss of 16 Da from the precursor ion.[1][2] For this compound ([M+H]⁺ at m/z 311.4), this would result in a fragment ion at m/z 295.4, which is the same m/z as the protonated parent drug, Trimipramine. Another potential fragmentation pathway for some N-oxides is the loss of a hydroxyl radical, corresponding to a neutral loss of 17 Da.[3]

Q4: How can I minimize in-source fragmentation of this compound?

A4: To minimize in-source fragmentation and enhance the signal of the precursor ion, you can:

  • Optimize the Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is a critical parameter. Start with a low cone voltage and gradually increase it to find the optimal value that maximizes the precursor ion signal without causing excessive fragmentation.[4]

  • Reduce Ion Source Temperature: High temperatures can promote the thermal degradation of N-oxides.[2] Try lowering the source temperature to the minimum required for efficient desolvation.

  • Use a Softer Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less harsh than ESI for certain compounds, although ESI is generally preferred for polar molecules like N-oxides.

Q5: What are good starting points for my LC and MS method parameters?

A5: For initial method development, you can refer to established methods for tricyclic antidepressants. A good starting point would be:

  • Liquid Chromatography: A C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of an acidic modifier like 0.1% formic acid.

  • Mass Spectrometry: Positive electrospray ionization (ESI+) is the recommended mode. Start with a full scan to identify the precursor ion and then move to product ion scans to determine fragmentation. For quantification, Multiple Reaction Monitoring (MRM) is ideal.

Troubleshooting Guides

Issue: Low or No Signal for this compound (m/z 311.4)

This guide will walk you through a systematic approach to troubleshoot and resolve low signal intensity for this compound.

LowSignalTroubleshooting start Start: Low/No Signal for This compound (m/z 311.4) check_ms_settings 1. Verify Basic MS Settings start->check_ms_settings check_in_source_frag 2. Investigate In-Source Fragmentation check_ms_settings->check_in_source_frag Are MS settings (e.g., polarity, mass range) correct? optimize_cone_voltage Optimize Cone Voltage (Declustering Potential) check_in_source_frag->optimize_cone_voltage Is a strong signal observed at m/z 295.4 (loss of 16 Da)? reduce_source_temp Reduce Source Temperature optimize_cone_voltage->reduce_source_temp Lower cone voltage and re-evaluate signal end Signal Improved optimize_cone_voltage->end If signal improves check_lc_conditions 3. Evaluate LC Performance reduce_source_temp->check_lc_conditions Lower temperature and re-evaluate signal reduce_source_temp->end If signal improves check_peak_shape Assess Peak Shape and Retention Time check_lc_conditions->check_peak_shape Is the system pressure stable? optimize_mobile_phase Optimize Mobile Phase (pH, Organic Content) check_peak_shape->optimize_mobile_phase Is the peak broad or tailing? check_peak_shape->end If peak shape is good sample_prep_matrix 4. Consider Sample Preparation and Matrix Effects optimize_mobile_phase->sample_prep_matrix Adjust pH and gradient optimize_mobile_phase->end If signal improves improve_cleanup Improve Sample Cleanup (e.g., SPE) sample_prep_matrix->improve_cleanup Are you analyzing a complex matrix? use_istd Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_istd Implement or optimize SPE use_istd->end Compensate for matrix effects

Troubleshooting workflow for low signal intensity.
Proposed Fragmentation Pathway and MRM Strategy

The fragmentation of this compound is likely to follow two main pathways: the characteristic deoxygenation and cleavage of the side chain, similar to the parent compound.

FragmentationPathway cluster_products Collision-Induced Dissociation (CID) precursor This compound [M+H]⁺ m/z 311.4 deoxygenation Deoxygenation (-16 Da) precursor->deoxygenation side_chain_cleavage Side Chain Cleavage precursor->side_chain_cleavage product1 [M+H-O]⁺ m/z 295.4 (Trimipramine) deoxygenation->product1 product2 Product Ion m/z 100.1 side_chain_cleavage->product2 [C6H14N]⁺ product3 Product Ion m/z 86.1 side_chain_cleavage->product3 [C5H12N]⁺

Proposed fragmentation of this compound.

Based on this proposed pathway, the following Multiple Reaction Monitoring (MRM) transitions can be used for sensitive and specific detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragment
This compound 311.4295.4[M+H-O]⁺ (Deoxygenation)
311.4100.1Side-chain fragment
311.486.1Side-chain fragment
Trimipramine (for confirmation) 295.4100.1Side-chain fragment
295.486.1Side-chain fragment

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting tricyclic antidepressants and their metabolites from plasma.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 0.5 mL of plasma, add an appropriate internal standard. Dilute the plasma with 0.5 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide, or an acidic methanol solution).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

These are suggested starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography (LC)

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over several minutes, hold, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS)

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 - 4500 V
Source Temperature 120 - 150 °C (start low and optimize)
Desolvation Gas Flow Instrument dependent, typically 600-800 L/hr
Cone Gas Flow Instrument dependent, typically 50 L/hr
Cone Voltage Start low (e.g., 15-20 V) and optimize for maximum precursor ion intensity.
Collision Energy Optimize for each MRM transition. Start in the range of 10-30 eV.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the analysis of tricyclic antidepressants. Note that specific values for this compound are not widely published and require empirical determination.

ParameterTypical Range / ValueRationale and Notes
Linearity (r²) > 0.99A high correlation coefficient is essential for accurate quantification.
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mLThis is highly dependent on the instrument sensitivity and sample matrix.
Intra- and Inter-day Precision (%CV) < 15%Demonstrates the reproducibility of the method.
Accuracy (% Bias) 85 - 115%Shows how close the measured value is to the true value.
Recovery > 70%Indicates the efficiency of the sample extraction process.
Matrix Effect Should be minimized or compensated for with an internal standard.Assessed by comparing the response of the analyte in post-extracted matrix to the response in a neat solution.

By following these guidelines and systematically troubleshooting, researchers can improve the signal intensity and achieve reliable quantification of this compound in their mass spectrometry experiments.

References

Technical Support Center: Optimizing Chromatographic Separation of Trimipramine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of trimipramine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of trimipramine that I should be trying to separate?

A1: The primary metabolites of trimipramine that are often targeted for chromatographic separation include desmethyltrimipramine (nortriptyline), didesmethyltrimipramine, 2-hydroxytrimipramine, and 2-hydroxydesmethyltrimipramine.[1][2][3] Trimipramine is metabolized in the liver, primarily by CYP2C19 for demethylation and CYP2D6 for hydroxylation.[2] Desmethyltrimipramine is also pharmacologically active.[2]

Q2: What are the most common chromatographic techniques used for the analysis of trimipramine and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent techniques for the analysis of trimipramine and its metabolites. HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used due to its versatility and applicability to a wide range of compounds. GC, often coupled with mass spectrometry (GC-MS), is also a powerful technique, especially for volatile and thermally stable compounds, though derivatization may be required for the polar metabolites.

Q3: I am observing significant peak tailing for trimipramine in my reversed-phase HPLC analysis. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like trimipramine is a common issue in reversed-phase HPLC. The most frequent cause is the interaction between the basic analyte and residual acidic silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Use a base-deactivated or end-capped column: These columns have fewer accessible silanol groups.

  • Lower the mobile phase pH: Operating at a low pH (e.g., pH 3) ensures that the silanol groups are not ionized, reducing secondary interactions.

  • Add a basic modifier to the mobile phase: Small amounts of additives like triethylamine can compete with the analyte for interaction with the silanol groups.

  • Use a mixed-mode or core-shell column: These modern columns are designed to provide better peak shapes for basic compounds.

Q4: What type of sample preparation is typically required for analyzing trimipramine and its metabolites in biological matrices like plasma or serum?

A4: Sample preparation is crucial to remove interferences and concentrate the analytes. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes while interferences are washed away. It often provides cleaner extracts than LLE.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.Use a base-deactivated column, lower mobile phase pH, or add a basic modifier.
Column overload.Reduce sample concentration or injection volume.
Extra-column dead volume.Check and optimize fittings and tubing connections.
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent percentage, try a different organic solvent (e.g., methanol vs. acetonitrile), or adjust the pH.
Unsuitable column.Select a column with a different selectivity (e.g., C18, Phenyl-Hexyl).
Gradient slope is too steep.Use a shallower gradient.
Fluctuating Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent mobile phase preparation.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Pump malfunction or leaks.Check the pump for leaks and ensure proper functioning.
Ghost Peaks Carryover from previous injection.Implement a needle wash step and inject a blank after a high-concentration sample.
Contaminated mobile phase or system.Use fresh, high-purity solvents and flush the system.
GC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the injector or column.Use a deactivated liner and column.
Incomplete derivatization.Optimize derivatization reaction conditions (time, temperature, reagent concentration).
Poor Sensitivity Adsorption of analytes.Ensure the entire system (injector, column, detector) is well-deactivated.
Inefficient extraction or derivatization.Optimize the sample preparation procedure.
Broad Peaks Slow injection speed.Use a faster injection speed.
Incorrect oven temperature program.Optimize the temperature ramp rate.

Experimental Protocols

RP-HPLC Method for Trimipramine and Metabolites

This protocol is a general guideline and should be optimized for your specific instrumentation and analytical needs.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., imipramine).

    • Add 3 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase and inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 25 mM potassium phosphate buffer (pH 3.0) (35:65 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

GC-MS Method for Trimipramine and Metabolites

This protocol may require derivatization for the hydroxylated metabolites.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., deuterated trimipramine).

    • Add 1 mL of 1 M sodium hydroxide to basify the sample.

    • Extract with 5 mL of hexane:isoamyl alcohol (99:1 v/v) by vortexing for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Derivatization (for hydroxylated metabolites): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes.

    • Reconstitute in 100 µL of ethyl acetate and inject 1 µL into the GC-MS system.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 280°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporate Evaporation extraction->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation (HPLC or GC) injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: General experimental workflow for the chromatographic analysis of trimipramine.

troubleshooting_workflow start Problem Encountered (e.g., Peak Tailing) check_column Check Column (Age, Type, Contamination) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_system Check HPLC/GC System (Leaks, Connections, Dead Volume) start->check_system solution_column Optimize Column (e.g., Use Base-Deactivated Column) check_column->solution_column Issue Identified solution_mobile_phase Optimize Mobile Phase (e.g., Adjust pH, Add Modifier) check_mobile_phase->solution_mobile_phase Issue Identified solution_system System Maintenance (e.g., Replace Fittings, Flush System) check_system->solution_system Issue Identified

Caption: A logical workflow for troubleshooting common chromatographic issues.

trimipramine_metabolism trimipramine Trimipramine desmethyl Desmethyltrimipramine (Nortriptyline) trimipramine->desmethyl CYP2C19 (Demethylation) hydroxy_trim 2-Hydroxytrimipramine trimipramine->hydroxy_trim CYP2D6 (Hydroxylation) didesmethyl Didesmethyltrimipramine desmethyl->didesmethyl Demethylation hydroxy_desmethyl 2-Hydroxydesmethyltrimipramine desmethyl->hydroxy_desmethyl CYP2D6 (Hydroxylation)

References

How to prevent the degradation of Trimipramine N-oxide during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Trimipramine N-oxide degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is an active metabolite of the tricyclic antidepressant trimipramine.[1][2] Like many N-oxide compounds, it can be chemically unstable and prone to degradation back to its parent amine (trimipramine) or into other byproducts under certain conditions.[3] This degradation can lead to inaccurate quantification in analytical assays.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound and similar tricyclic antidepressant metabolites include:

  • Reduction: The N-oxide functional group can be reduced back to the tertiary amine of the parent trimipramine. This can be a significant issue during sample analysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. For the related compound clomipramine, photodegradation can result in the formation of hydroxylated N-oxides and other products.[4][5]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of N-oxides.

  • pH-Dependent Hydrolysis: Extreme pH conditions (both acidic and basic) can promote the degradation of tricyclic antidepressants and their metabolites.

Q3: What are the recommended storage conditions for this compound solid material and stock solutions?

For long-term stability of the solid compound, storage at -20°C is recommended. Stock solutions should also be stored at low temperatures, for instance, -80°C for up to 6 months or -20°C for up to 1 month, to minimize degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample preparation: Exposure to high temperatures, light, or inappropriate pH.- Maintain low temperatures throughout the sample preparation process (e.g., use ice baths). - Protect samples from light by using amber vials and minimizing exposure to ambient light. - Ensure the pH of the sample and solvents is maintained in a neutral to slightly acidic range.
Reduction to Trimipramine: Presence of reducing agents in the sample matrix or introduced during preparation.- Use high-purity solvents and reagents to avoid contaminants that may act as reducing agents. - Work quickly to minimize the time samples are at room temperature.
High variability in replicate samples Inconsistent sample handling: Differences in light exposure, temperature, or processing time between samples.- Standardize the entire sample preparation workflow. - Process all samples in a consistent manner, ensuring equal exposure to light and temperature.
Appearance of unknown peaks in the chromatogram Formation of degradation products: Likely due to photodegradation or pH-related degradation.- Review the sample handling procedure to identify potential sources of degradation. - Use forced degradation studies under controlled conditions (light, heat, acid, base, oxidation) to identify the retention times of potential degradation products.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is adapted from a validated method for the parent drug, trimipramine, and incorporates best practices to minimize N-oxide degradation.

  • Sample Thawing: Thaw frozen plasma samples at room temperature and then place them in an ice bath.

  • Protein Precipitation:

    • To 100 µL of plasma in a clean microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean, amber glass autosampler vial.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Protocol 2: Forced Degradation Study

To understand the stability of this compound and identify potential degradation products, a forced degradation study can be performed.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by a stability-indicating LC-MS method to identify and quantify the degradation products.

Quantitative Data Summary

While specific quantitative stability data for this compound under various sample preparation conditions is not extensively available in the literature, the following table summarizes the key factors influencing its stability and the recommended conditions to prevent degradation.

Parameter Condition to Avoid Recommended Condition Potential Degradation Pathway
Temperature High temperatures (e.g., > 30°C)Maintain samples on ice or at refrigerated temperatures (2-8°C).Thermal degradation
Light Exposure to direct sunlight or UV lightUse amber vials and work in a dimly lit environment.Photodegradation
pH Strongly acidic or basic conditionsMaintain pH in the neutral to slightly acidic range (pH 4-7).Hydrolysis, other pH-catalyzed reactions
Oxidizing/Reducing Agents Presence of strong oxidizing or reducing agentsUse high-purity solvents and reagents.Oxidation of the aromatic rings or reduction of the N-oxide

Visualizations

Potential Degradation Pathways of this compound This compound This compound Trimipramine Trimipramine This compound->Trimipramine Reduction Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Photodegradation (UV light) Other Degradation Products Other Degradation Products This compound->Other Degradation Products Thermal/pH Stress

Caption: Potential degradation pathways of this compound.

Recommended Sample Preparation Workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation (Low Light & Temperature) cluster_analysis Analysis Collect Sample Collect Sample Store at -80°C Store at -80°C Collect Sample->Store at -80°C Thaw on Ice Thaw on Ice Store at -80°C->Thaw on Ice Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Thaw on Ice->Protein Precipitation (Acetonitrile) Centrifuge at 4°C Centrifuge at 4°C Protein Precipitation (Acetonitrile)->Centrifuge at 4°C Transfer Supernatant (Amber Vial) Transfer Supernatant (Amber Vial) Centrifuge at 4°C->Transfer Supernatant (Amber Vial) LC-MS/MS Analysis LC-MS/MS Analysis Transfer Supernatant (Amber Vial)->LC-MS/MS Analysis

Caption: Recommended workflow for sample preparation.

References

Common interferences in the bioanalysis of Trimipramine N-oxide.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Trimipramine N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

This compound is an active metabolite of the tricyclic antidepressant Trimipramine. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall pharmacological profile of Trimipramine.

Q2: What are the main challenges in the bioanalysis of this compound?

The primary challenges include:

  • Chemical Instability: this compound is prone to in-vitro reduction back to its parent drug, Trimipramine, during sample collection, storage, and processing. This can lead to an underestimation of the N-oxide and an overestimation of the parent drug.[1][2]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.[3][4]

  • Co-eluting Interferences: Other drugs, their metabolites, or endogenous compounds may have similar chromatographic retention times and mass-to-charge ratios, potentially interfering with the accurate quantification of this compound.

Q3: How can I minimize the conversion of this compound back to Trimipramine during sample preparation?

To minimize the reduction of this compound, consider the following:

  • Choice of Solvent: Use acetonitrile instead of methanol for protein precipitation, as methanol can promote the conversion, especially in hemolyzed plasma.[1]

  • Temperature Control: Keep samples on ice or at reduced temperatures throughout the extraction process.

  • pH Control: Maintaining a slightly acidic pH can help stabilize the N-oxide metabolite.

Troubleshooting Guides

Issue 1: Low recovery of this compound and unexpectedly high levels of Trimipramine.
  • Possible Cause: In-vitro reduction of this compound to Trimipramine during sample handling and preparation.

  • Troubleshooting Steps:

    • Review Sample Collection and Storage: Ensure that blood samples are processed promptly to plasma and stored at -80°C. Avoid repeated freeze-thaw cycles.

    • Optimize Sample Preparation:

      • Switch to acetonitrile for protein precipitation.

      • Work with samples on ice.

      • Evaluate the impact of acidifying the extraction solvent (e.g., with 0.1% formic acid).

    • Assess Hemolysis: Hemolyzed plasma can exacerbate the reduction of N-oxides. If possible, use non-hemolyzed samples. The table below illustrates the effect of the extraction solvent on the conversion of other N-oxide metabolites in hemolyzed plasma, which can be indicative of the behavior of this compound.

Analyte (N-oxide)MatrixExtraction SolventConversion to Parent Drug (%)
Bupivacaine N-oxideHemolyzed Plasma (5%)Methanol100%
Bupivacaine N-oxideHemolyzed Plasma (5%)Acetonitrile< 5%
Dasatinib N-oxideHemolyzed Plasma (5%)Methanolup to 11.7%
Dasatinib N-oxideHemolyzed Plasma (5%)Acetonitrile< 3.8%
Pramoxine N-oxideHemolyzed Plasma (5%)Methanolup to 11.7%
Pramoxine N-oxideHemolyzed Plasma (5%)Acetonitrile< 3.8%

Data adapted from a study on the in-process stabilization of N-oxide metabolites and is intended to be illustrative for this compound.

Issue 2: Poor reproducibility and inconsistent quantification of this compound.
  • Possible Cause: Significant matrix effects leading to ion suppression or enhancement.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. Analyze at least six different lots of the biological matrix to assess the variability of the matrix effect.

    • Improve Sample Cleanup:

      • Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a more thorough cleanup compared to protein precipitation.

    • Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

The following table shows an example of how matrix effects can be quantified. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

AnalyteMatrixMean Matrix Effect (%)CV (%)
UsaramineRat Plasma97.4< 8.0
Usaramine N-oxideRat Plasma96.7< 8.0

Data from a study on Usaramine and its N-oxide metabolite, illustrating the assessment of matrix effects.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample in a polypropylene tube, add 10 µL of the internal standard working solution (e.g., Trimipramine-d3 N-oxide).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from its parent compound and other potential interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization ESI+ Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_logic Start Inaccurate Results Low_Recovery Low Recovery of TNO High Trimipramine Start->Low_Recovery Poor_Reproducibility Poor Reproducibility Start->Poor_Reproducibility Check_Instability Suspect N-oxide Instability Low_Recovery->Check_Instability Check_Matrix_Effect Suspect Matrix Effects Poor_Reproducibility->Check_Matrix_Effect Optimize_Prep Optimize Sample Prep: - Use Acetonitrile - Control Temperature Check_Instability->Optimize_Prep Check_Hemolysis Check for Hemolysis Check_Instability->Check_Hemolysis Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Check_Matrix_Effect->Improve_Cleanup Modify_LC Modify LC Method Check_Matrix_Effect->Modify_LC Use_SIL_IS Use Stable Isotope Labeled IS Check_Matrix_Effect->Use_SIL_IS

Caption: A troubleshooting decision tree for common issues in this compound bioanalysis.

References

Enhancing the efficiency of Trimipramine N-oxide purification via column chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the efficiency of Trimipramine N-oxide purification via column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Troubleshooting Guide

Users may encounter several issues during the column chromatography of this compound. This guide provides a systematic approach to identify and resolve these common problems.

Problem: this compound is not eluting from the silica gel column or shows very low recovery.

  • Possible Cause: Strong interaction between the basic this compound and the acidic silanol groups on the silica gel surface, leading to irreversible adsorption.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase (e.g., dichloromethane/methanol). In some cases, using up to 100% methanol may be necessary.[1]

    • Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide to the mobile phase. A typical starting concentration is 0.1-1% (v/v) of TEA. This competes with this compound for the acidic sites on the silica.

    • Change Stationary Phase: Consider using a less acidic or a basic stationary phase. Options include:

      • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[2]

      • Amino-functionalized silica: This stationary phase has a basic surface, which minimizes the strong interactions with basic analytes.[3][4]

Problem: Significant peak tailing is observed during fraction analysis.

  • Possible Cause: Strong, non-linear adsorption of the basic analyte on the acidic stationary phase.

  • Solutions:

    • Incorporate a Basic Modifier: As mentioned above, adding triethylamine or another suitable base to the eluent can significantly reduce tailing by masking the acidic silanol groups.

    • Optimize Modifier Concentration: If you are already using a modifier, try incrementally increasing its concentration to find the optimal level for symmetrical peak shape.

    • Consider a Different Stationary Phase: Switching to alumina or amino-functionalized silica can provide a more inert surface for the separation of basic compounds, leading to improved peak symmetry.[3]

Problem: The separation of this compound from its parent drug, Trimipramine, is poor.

  • Possible Cause: The chosen solvent system does not provide sufficient selectivity between the two compounds.

  • Solutions:

    • Optimize the Solvent System with TLC: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that gives the best separation (largest ΔRf) between Trimipramine and this compound. An ideal Rf value for the N-oxide on TLC is typically between 0.2 and 0.4 for good column separation.

    • Use a Gradient Elution: Start with a less polar mobile phase to elute the less polar Trimipramine first, then gradually increase the polarity to elute the more polar this compound.

    • Explore HILIC: For highly polar compounds that are poorly retained in normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. This technique typically uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).

Frequently Asked Questions (FAQs)

Q1: Why is purifying this compound on standard silica gel challenging?

A1: The primary challenge arises from the polar and basic nature of the N-oxide functional group. This leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in poor elution, low recovery, and significant peak tailing.

Q2: What is a good starting solvent system for the purification of this compound on silica gel?

A2: A mixture of dichloromethane (DCM) and methanol (MeOH) is a common starting point for polar compounds. Based on literature for similar N-oxides, a gradient of 1-10% methanol in dichloromethane is a reasonable starting range to explore using TLC. For other tricyclic antidepressant metabolites, a chloroform:methanol system has also been reported.

Q3: How much triethylamine (TEA) should I add to my mobile phase?

A3: A common starting concentration for triethylamine is 0.1% to 1% (v/v) of the total mobile phase volume. The optimal amount should be determined empirically by observing the effect on the Rf value and spot shape on a TLC plate before committing to the column.

Q4: Can I use alumina instead of silica gel?

A4: Yes, basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds like this compound. Alumina is less acidic and can prevent the strong adsorption issues seen with silica.

Q5: What is amino-functionalized silica and how can it help?

A5: Amino-functionalized silica is a modified silica gel where aminopropyl groups are covalently bonded to the surface. This creates a basic surface that repels basic analytes, preventing strong ionic interactions and allowing for better elution and peak shape without the need for mobile phase modifiers. It is a good alternative for normal-phase purification of basic compounds.

Data Presentation

Table 1: Stationary Phase Comparison for Polar Basic Compound Purification

Stationary PhaseAdvantagesDisadvantagesRecommended for this compound
Silica Gel High resolving power for many compounds, widely available, cost-effective.Acidic nature leads to strong adsorption of basic compounds, causing tailing and low recovery.Use with a basic modifier (e.g., triethylamine) is recommended.
Alumina (Basic/Neutral) Basic or neutral surface is ideal for the purification of amines and other basic compounds.Can be less predictable than silica gel; activity can vary with water content.A good alternative to silica gel, especially if issues persist with modified silica systems.
Amino-functionalized Silica Basic surface minimizes interactions with basic analytes, reducing tailing and improving recovery without mobile phase additives.More expensive than standard silica gel.An excellent choice for a more robust and reproducible purification.
Reversed-Phase (C18) Can be used with aqueous mobile phases, which may be suitable for highly polar compounds.May require pH adjustment of the mobile phase to control the ionization of the amine.Can be considered, especially in a HILIC-like mode.

Table 2: Common Mobile Phase Systems for TLC Analysis of Polar Amines

Solvent SystemPolarityNotes
Dichloromethane / MethanolAdjustableA standard system for polar compounds. Start with a low percentage of methanol and increase as needed.
Chloroform / MethanolAdjustableA reported system for the purification of imipramine-5-N-oxide, a related compound.
Ethyl Acetate / Hexane with TriethylamineAdjustableThe addition of triethylamine is crucial for basic compounds on silica gel.
Acetonitrile / WaterHighTypically used in reversed-phase or HILIC mode.

Experimental Protocols

Protocol 1: Purification of this compound using Silica Gel Column Chromatography with a Basic Modifier

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find the optimal conditions. A good starting point is a mixture of dichloromethane and methanol (e.g., 98:2, 95:5, 90:10 v/v) containing 0.5% (v/v) triethylamine.

    • The ideal solvent system should give an Rf value of approximately 0.2-0.3 for this compound and good separation from impurities.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • If a gradient elution is required, start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent.

    • Collect fractions in appropriately sized test tubes.

    • Monitor the elution by spotting fractions on TLC plates and visualizing under UV light or with an appropriate stain.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis (DCM/MeOH + 0.5% TEA) slurry Prepare Silica Slurry (in initial mobile phase) pack Pack Column load Load Sample (wet or dry) elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for the purification of this compound via column chromatography.

troubleshooting_workflow start Purification Issue Identified issue What is the primary issue? start->issue no_elution No Elution / Low Recovery issue->no_elution No Elution tailing Peak Tailing issue->tailing Tailing poor_sep Poor Separation issue->poor_sep Poor Separation sol_no_elution1 Increase Mobile Phase Polarity no_elution->sol_no_elution1 sol_no_elution2 Add Basic Modifier (TEA) no_elution->sol_no_elution2 sol_no_elution3 Switch to Alumina or Amino-functionalized Silica no_elution->sol_no_elution3 sol_tailing1 Add/Increase Basic Modifier tailing->sol_tailing1 sol_tailing2 Switch to Alumina or Amino-functionalized Silica tailing->sol_tailing2 sol_poor_sep1 Optimize Solvent System (TLC) poor_sep->sol_poor_sep1 sol_poor_sep2 Use Gradient Elution poor_sep->sol_poor_sep2 sol_poor_sep3 Consider HILIC poor_sep->sol_poor_sep3

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Overcoming Challenges in Culturing Cells for Trimipramine N-oxide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimipramine N-oxide in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: I'm observing high variability in cell viability between replicate wells. What are the common causes and solutions?

A1: High variability can stem from several factors. Here’s a troubleshooting guide:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Use reverse pipetting techniques for dispensing cells to ensure consistency.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental samples.

  • Pipetting Errors: Calibrate your pipettes regularly and use a new tip for each replicate to ensure accurate volume dispensing.

  • Incomplete Reagent Mixing: After adding this compound or viability reagents, mix the plate gently on an orbital shaker to ensure even distribution without introducing bubbles.[1]

Q2: My vehicle control (e.g., DMSO-treated) wells show significant cell death. What should I do?

A2: Vehicle-induced toxicity can confound your results. Consider the following:

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be non-toxic to your cells, typically below 0.5%.[1] It is best to run a dose-response curve for your solvent to determine the maximum tolerated concentration for your specific cell line.

  • Cell Health: Ensure you are using healthy, exponentially growing cells at a low passage number. Cells that are senescent or unhealthy are more susceptible to solvent toxicity.[1]

  • Contamination: Regularly check your cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can cause cell death.[1]

Q3: this compound doesn't seem to be inducing the expected cytotoxic effect, even at high concentrations. What could be the reason?

A3: Lack of activity can be due to several factors:

  • Compound Inactivity: Confirm the identity and purity of your this compound. It's also good practice to test a positive control compound with a known cytotoxic effect to validate your assay setup.[1]

  • Cell Line Resistance: The cell line you are using may be resistant to the mechanism of action of this compound. Consider testing a panel of different cell lines.

  • Insufficient Incubation Time: The cytotoxic effects of a compound can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

  • Compound Stability and Solubility: this compound may degrade or precipitate in your culture medium over time. Prepare fresh dilutions for each experiment and visually inspect for any precipitates. The solubility of this compound is reported to be good in DMSO.

  • Binding to Serum Components: Proteins in the fetal bovine serum (FBS) can bind to and sequester the compound, reducing its effective concentration. If your cell line can tolerate it, consider reducing the serum concentration during treatment.

Q4: I'm seeing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound. Why is this happening?

A4: This is a known artifact in cell viability assays. Potential causes include:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of solution. These precipitates can interfere with the optical readings of assays like MTT, leading to an artificially high signal. Always check for precipitates under a microscope.

  • Direct Chemical Interference: The compound itself might chemically interact with the assay reagent (e.g., reducing MTT), leading to a color change independent of cell metabolism and a false-positive viability signal. Consider using a different type of viability assay (e.g., an ATP-based assay like CellTiter-Glo®) that is less prone to such interference.

Quantitative Data Summary

TargetCell LineAssay ConditionsIC50 (µM)Reference
Serotonin Transporter (SERT)HEK29348-hour incubation0.00359
Organic Cation Transporter 1 (OCT1)HEK29348-hour incubation0.00935
Dopamine Transporter (DAT)HEK29348-hour incubation0.0094
Noradrenaline Transporter (hNAT)HEK29348-hour incubation0.0117
Organic Cation Transporter 2 (hOCT2)HEK29348-hour incubation0.0274

Note: The IC50 values presented here are from a specific study and may vary depending on the experimental conditions and cell line used.

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments to assess the effects of this compound on cultured cells.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and is non-toxic.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle-only controls (medium with the same concentration of DMSO).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Collection:

    • Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include an untreated control.

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with this compound and control cells

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis as described previously.

    • Collect cells (1-5 x 10^6) by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Caspase-3 Assay:

    • To each well of a 96-well plate, add 50-200 µg of protein lysate.

    • Add reaction buffer containing DTT.

    • Add the Caspase-3 substrate (DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Protocol 4: Western Blot for Bcl-2 Family Proteins

This protocol is for detecting changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bax).

Materials:

  • Cells treated with this compound and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensity and normalize to a loading control like β-actin.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using DOT language, illustrate key experimental workflows and a potential signaling pathway involved in this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture drug_prep Prepare this compound Stock Solution (in DMSO) start->drug_prep seeding Seed cells in multi-well plate cell_culture->seeding treatment Treat cells with serial dilutions of this compound drug_prep->treatment seeding->treatment incubation Incubate for defined period (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western Western Blot (e.g., Bcl-2, Caspase-3) incubation->western data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Workflow cluster_initial_checks Initial Checks cluster_experimental_params Experimental Parameters cluster_assay_specific Assay-Specific Issues start Inconsistent or Unexpected Cell Culture Results check_contamination Check for microbial contamination start->check_contamination check_reagents Verify reagent/media quality and storage start->check_reagents check_incubator Confirm incubator settings (Temp, CO2) start->check_incubator check_density Optimize cell seeding density check_contamination->check_density check_reagents->check_density check_incubator->check_density check_solvent Assess vehicle (DMSO) toxicity check_density->check_solvent check_drug Confirm drug concentration, solubility, and stability check_solvent->check_drug assay_interference Investigate potential assay interference (e.g., compound color, precipitation) check_drug->assay_interference positive_control Run a known positive control for the assay assay_interference->positive_control solution Refine Protocol and Re-run Experiment positive_control->solution

Caption: Troubleshooting decision tree for cell culture experiments.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade TNO This compound Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased TNO->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Expression Increased TNO->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Method Refinement for Reproducible Quantification of Trimipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the reproducible quantification of Trimipramine N-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.

Q1: I am observing poor peak shape (tailing or broadening) for this compound. What are the potential causes and solutions?

A1: Poor peak shape for this compound can arise from several factors related to the analyte's chemical properties and the analytical method.

  • Secondary Interactions: this compound, being a polar and basic compound, can interact with residual silanols on C18 columns, leading to peak tailing.

    • Solution: Use a column with end-capping or a newer generation column designed for polar and basic compounds. Alternatively, using a mobile phase with a competitive amine, such as triethylamine, or a slightly acidic pH can help to mitigate these interactions.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak broadening.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase: A mobile phase that is too weak or does not have the optimal pH can lead to poor peak shape.

    • Solution: Optimize the mobile phase composition. For reversed-phase chromatography, ensure a sufficient organic content to achieve good peak symmetry. A gradient elution may also improve peak shape.

  • Extra-Column Volume: Excessive tubing length or dead volume in the LC system can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Q2: My results show high variability and poor reproducibility. What are the likely sources of this issue?

A2: High variability in the quantification of this compound is often linked to its inherent instability. N-oxide compounds are susceptible to in-vitro conversion back to their parent tertiary amine (Trimipramine) during sample handling, storage, and analysis.[1]

  • Sample Collection and Handling: Improper collection and handling can initiate the degradation of this compound.

    • Solution: Collect blood samples in tubes containing an anticoagulant and immediately place them on ice. Separate plasma or serum by centrifugation at low temperatures (e.g., 4°C) as soon as possible.

  • Sample Storage: this compound can degrade during storage, especially at room temperature.

    • Solution: Store plasma or serum samples at -80°C until analysis. Minimize freeze-thaw cycles.

  • In-source Conversion in the Mass Spectrometer: The high temperatures used in the electrospray ionization (ESI) source can cause thermal degradation of this compound back to Trimipramine.

    • Solution: Optimize the ion source parameters, particularly the source temperature and drying gas flow rate. Use the lowest possible temperature that still provides adequate desolvation and sensitivity. Consider using a "soft" ionization technique if available.[1]

  • pH of the Mobile Phase: Acidic conditions can sometimes promote the reduction of N-oxides.

    • Solution: While a slightly acidic mobile phase is often used for good chromatography of basic compounds, it's crucial to evaluate its impact on this compound stability. A mobile phase closer to neutral pH might be beneficial if instability is observed.[1]

Q3: I am observing a significant signal for Trimipramine in my this compound standard. How can I confirm if this is due to impurity or in-source conversion?

A3: Distinguishing between an impure standard and in-source conversion is a critical troubleshooting step.

  • Infusion Experiment: Infuse a pure solution of this compound directly into the mass spectrometer at different source temperatures. A significant increase in the Trimipramine signal with increasing temperature is a strong indicator of in-source conversion.

  • Analyze a Blank Injection After a High Concentration Standard: If you observe a peak for Trimipramine at the expected retention time in a blank injection following a high concentration standard of this compound, it could be due to carryover or conversion within the system.

  • LC Method Optimization: Ensure that your chromatographic method separates Trimipramine and this compound baseline. This will allow you to accurately quantify any Trimipramine present as an impurity in the standard.

Q4: What are the recommended sample preparation techniques for this compound in plasma?

A4: The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the matrix. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and fast method but may result in a less clean extract, potentially leading to matrix effects. Acetonitrile is a common precipitation solvent.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common approach involves alkalinizing the plasma sample and extracting with an organic solvent like methyl t-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol.

  • Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for achieving a clean extract and high recovery. A mixed-mode cation exchange sorbent can be effective for retaining and eluting Trimipramine and its N-oxide.

Experimental Protocols

LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is a refined method based on established procedures for Trimipramine and other N-oxide compounds.

a. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., Trimipramine-d3 N-oxide).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 350°C (Optimize for minimal degradation)

  • IonSpray Voltage: 5500 V

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • Trimipramine: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • Trimipramine-d3 N-oxide (IS): Q1 (Precursor Ion) -> Q3 (Product Ion)

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Trimipramine Analysis

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery ModerateGood to ExcellentExcellent
Matrix Effect HighLow to ModerateLow
Throughput HighModerateModerate to High
Cost LowLow to ModerateHigh
Automation Potential HighModerateHigh

Table 2: Typical LC-MS/MS Method Validation Parameters for Tricyclic Antidepressants

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio > 10
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)
Accuracy (%Bias) ± 15% (± 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV < 15%
Stability (Freeze-thaw, bench-top, long-term) % Change within ± 15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Choose one method lle Liquid-Liquid Extraction (MTBE) add_is->lle Choose one method spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) add_is->spe Choose one method evap Evaporation ppt->evap lle->evap spe->evap recon Reconstitution evap->recon lc_separation LC Separation (C18 Column) recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Poor Reproducibility or Inaccurate Results check_instability Is this compound degrading? start->check_instability check_in_source Is in-source conversion occurring? check_instability->check_in_source Yes check_sample_prep Is sample preparation optimal? check_instability->check_sample_prep No check_in_source->check_sample_prep No solution_in_source Optimize MS source conditions: - Lower source temperature - Adjust gas flows check_in_source->solution_in_source Yes check_chromatography Is chromatography adequate? check_sample_prep->check_chromatography Yes solution_sample_prep Refine sample preparation: - Evaluate different extraction methods - Check for matrix effects check_sample_prep->solution_sample_prep No solution_chromatography Improve chromatography: - Use end-capped column - Optimize mobile phase check_chromatography->solution_chromatography No end Reproducible Quantification check_chromatography->end Yes solution_stability Optimize sample handling and storage: - Use low temperatures - Minimize freeze-thaw cycles solution_stability->check_in_source solution_in_source->check_sample_prep solution_sample_prep->check_chromatography solution_chromatography->end

References

Minimizing matrix effects in biological samples for Trimipramine N-oxide analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Trimipramine N-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize matrix effects and ensure accurate, reproducible results in your liquid chromatography-mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting endogenous or exogenous components in a biological sample.[1][2] For this compound analysis, this can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[3][4] The primary sources of matrix effects in plasma and serum are phospholipids and proteins.[5]

Q2: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins. However, it is often ineffective at removing phospholipids, a major source of matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can be more effective than PPT in removing interferences.

  • Solid-Phase Extraction (SPE): Considered a very effective method for cleanup of complex samples. Specific SPE cartridges, such as those designed for phospholipid removal, can significantly reduce matrix effects and improve data quality.

Q3: Should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A: Yes, using a SIL-IS is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy and precision of quantification. While a SIL-IS can compensate for matrix effects, it may not overcome the loss of sensitivity caused by ion suppression.

Q4: How can I quantitatively assess the matrix effect in my assay?

A: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample (matrix extract spiked with analyte) to the response of the analyte in a neat solution at the same concentration. A qualitative assessment can be performed using the post-column infusion technique to identify regions of ion suppression or enhancement in the chromatogram.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for this compound - High concentration of organic solvent in the final extract.- Incompatible pH of the reconstitution solvent.- Evaporate the organic solvent and reconstitute in a mobile phase with a lower organic content.- Ensure the pH of the reconstitution solvent is compatible with the mobile phase and the analyte's pKa.
Inconsistent Results and Poor Reproducibility - Significant and variable matrix effects between different sample lots.- Inefficient sample cleanup.- Implement a more rigorous sample preparation method like SPE with phospholipid removal.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.- Evaluate different lots of biological matrix during method development.
Low Analyte Recovery - Inefficient extraction during LLE or SPE.- Analyte loss due to adsorption to container surfaces.- Optimize the pH of the sample and the extraction solvent for LLE.- For SPE, ensure proper conditioning and elution solvents are used. Consider a mixed-mode SPE for basic compounds like this compound.- Use low-adsorption tubes and pipette tips.
Significant Ion Suppression - Co-elution of phospholipids or other endogenous matrix components.- Improve chromatographic separation by modifying the gradient, mobile phase, or column chemistry.- Employ a sample preparation technique specifically designed for phospholipid removal, such as HybridSPE® or Oasis® PRiME HLB.- Dilute the sample if sensitivity allows.
Instrument Contamination and Carryover - Buildup of phospholipids and other matrix components in the LC system and MS source.- Use a divert valve to direct the early and late eluting matrix components to waste.- Implement a robust column washing step in the gradient.- Regularly clean the MS ion source.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques. Note that these are representative values and actual results may vary depending on the specific experimental conditions.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Phospholipid Removal Efficiency (%) Reference
Protein Precipitation (Acetonitrile) 85 - 10550 - 150 (highly variable)< 30
Liquid-Liquid Extraction (LLE) 60 - 9070 - 120Moderate
Solid-Phase Extraction (SPE) - C18 80 - 10085 - 115Moderate
SPE with Phospholipid Removal (e.g., HybridSPE®) > 90> 95> 99

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline and should be optimized based on the specific SPE cartridge used (e.g., Oasis PRiME MCX).

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Wash 2: Wash the cartridge with 1 mL of methanol.

  • Elute: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Visualizations

G Workflow for Minimizing Matrix Effects cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Troubleshooting Loop A Biological Sample (Plasma/Serum) B Protein Precipitation (PPT) A->B C Liquid-Liquid Extraction (LLE) A->C D Solid-Phase Extraction (SPE) A->D E LC-MS/MS Analysis B->E High Phospholipids C->E D->E Cleanest Extract F Data Processing E->F G High Matrix Effect? F->G H Optimize Sample Prep G->H I Modify Chromatography G->I J Use SIL-IS G->J H->D I->E J->A

Caption: A logical workflow for sample preparation and analysis, including a troubleshooting loop for addressing high matrix effects.

G Decision Tree for Sample Preparation Method Selection A Start: Need to analyze this compound in plasma B Is high throughput the primary goal? A->B C Protein Precipitation (PPT) B->C Yes D Is maximum sensitivity and data quality required? B->D No G Warning: High risk of matrix effects. Use SIL-IS. C->G E Solid-Phase Extraction (SPE) with Phospholipid Removal D->E Yes F Liquid-Liquid Extraction (LLE) D->F No

Caption: A decision tree to guide the selection of an appropriate sample preparation method based on experimental goals.

References

Best practices for long-term storage of Trimipramine N-oxide reference standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of Trimipramine N-oxide reference standards. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound reference standards?

For long-term stability, solid this compound reference standards should be stored at -20°C.[1] Under these conditions, the reference standard is reported to be stable for at least four years.[1] It is crucial to store the standard in its original, airtight container to protect it from moisture and light.[2][3]

Q2: How should I handle the reference standard upon receiving it and before use?

Upon receipt, immediately transfer the reference standard to the recommended -20°C storage condition. The standard is typically shipped at room temperature in the continental US, but this may vary for other locations.[1] Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could compromise the integrity of the standard.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO). For other potential solvents, it is advisable to consult the manufacturer's certificate of analysis or conduct preliminary solubility tests.

Q4: My this compound standard has developed a yellowish color. Is it still usable?

The development of a yellowish color may indicate degradation. Amine oxides can slowly oxidize when exposed to atmospheric oxygen, which can lead to discoloration. If discoloration is observed, it is recommended to verify the purity of the standard using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q5: Can I store this compound in solution?

If you need to store this compound in solution, it is recommended to use a high-purity solvent like DMSO. For short-term storage, solutions may be kept at -20°C for up to one month, and for longer-term storage, at -80°C for up to six months. However, it is always best practice to prepare solutions fresh for each experiment to ensure accuracy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results or loss of potency. Degradation of the reference standard due to improper storage (temperature fluctuations, exposure to light or moisture).1. Verify that the storage temperature has been consistently maintained at -20°C.2. Ensure the container is always tightly sealed after use.3. Protect the standard from light by using amber vials or storing it in a dark place.4. Re-qualify the standard by performing a purity analysis (see Experimental Protocol section).
Precipitation or cloudiness observed in the prepared solution. 1. The concentration of the standard exceeds its solubility in the chosen solvent.2. The temperature of the solution has decreased, reducing solubility.3. A pH shift in the solution affecting solubility.1. Gently warm the solution and/or sonicate to aid dissolution.2. Consider reducing the concentration of the solution.3. Ensure the pH of the solvent system is appropriate and stable.
Appearance of unexpected peaks in chromatograms. 1. Degradation of the this compound standard.2. Contamination of the solvent or glassware.3. Interaction with incompatible excipients or buffer salts.1. Perform a forced degradation study to identify potential degradation products (see Experimental Protocol section).2. Use high-purity solvents and thoroughly clean all glassware.3. Ensure all components of the solution are compatible with this compound.

Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound reference standards based on available data and general guidelines for pharmaceutical reference materials.

Parameter Condition Duration Notes
Long-Term Storage (Solid) -20°C≥ 4 yearsStore in an airtight, light-resistant container.
Shipping Room TemperatureVariesTransfer to recommended storage upon receipt.
Short-Term Storage (In Solution) -20°CUp to 1 monthUse of an appropriate solvent (e.g., DMSO) is critical.
Long-Term Storage (In Solution) -80°CUp to 6 monthsFreshly prepared solutions are always recommended.
Accelerated Stability Testing 40°C ± 2°C / 75% RH ± 5% RH6 monthsAs per ICH Q1A(R2) guidelines for stability testing.
Intermediate Stability Testing 30°C ± 2°C / 65% RH ± 5% RH6 monthsAs per ICH Q1A(R2) guidelines, if significant change occurs under accelerated conditions.

Experimental Protocols

Protocol for Assessing the Purity of this compound using HPLC

This protocol outlines a general procedure for determining the purity of a this compound reference standard.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for tricyclic compounds.

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to a neutral or slightly acidic range) and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance.

  • Standard Preparation:

    • Accurately weigh a small amount of the this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

    • Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.

  • Analysis:

    • Inject a known volume of the prepared standard solution into the HPLC system.

    • Record the chromatogram and determine the area of the main peak corresponding to this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol for Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Sample Preparation: Prepare several solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions, while keeping a control sample protected from the stressor:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C).

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

    • Photolytic Degradation: Expose the solution to a light source with an overall illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples and the control sample using the validated HPLC method to observe the formation of degradation products and the decrease in the main peak area.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a specific solvent.

  • Preparation of Media: Prepare the desired solvent or buffer solution (e.g., phosphate-buffered saline at various pH values).

  • Sample Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the prepared media. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Filter or centrifuge the supernatant to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry.

Visualizations

degradation_pathway Trimipramine_N-oxide This compound Secondary_Amine Secondary Amine Trimipramine_N-oxide->Secondary_Amine Hydrolysis Aldehyde Aldehyde Trimipramine_N-oxide->Aldehyde Hydrolysis Hydroxylamine Hydroxylamine Trimipramine_N-oxide->Hydroxylamine Pyrolytic Elimination (Cope Reaction) Alkene Alkene Trimipramine_N-oxide->Alkene Pyrolytic Elimination (Cope Reaction)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stability Stability Assessment Workflow Receive_Standard Receive Trimipramine N-oxide Standard Store_Standard Store at -20°C Receive_Standard->Store_Standard Prepare_Solution Prepare Solution (e.g., in DMSO) Store_Standard->Prepare_Solution Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Light) Prepare_Solution->Forced_Degradation HPLC_Analysis HPLC Purity Analysis Prepare_Solution->HPLC_Analysis Initial Purity Forced_Degradation->HPLC_Analysis Stressed Samples Evaluate_Data Evaluate Stability Data HPLC_Analysis->Evaluate_Data

Caption: Workflow for assessing the stability of a reference standard.

References

Calibrating analytical instruments for accurate Trimipramine N-oxide measurement.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical measurement of Trimipramine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to assist in calibrating analytical instruments and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in various biological matrices.[1] This technique combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry. Other techniques such as HPLC with UV detection can also be used, though they may be less sensitive.[2]

Q2: How should this compound reference standards be handled and stored?

A2: this compound is a characterized chemical compound used as a reference standard.[3] It is crucial to store the reference standard according to the manufacturer's instructions, typically at -20°C or -80°C, to prevent degradation.[4] N-oxide metabolites can be unstable, so it's important to minimize exposure to high temperatures and certain pH conditions during handling.[5]

Q3: What are the key validation parameters for an analytical method for this compound?

A3: Method validation should be performed according to ICH guidelines and includes assessing linearity, accuracy, precision, specificity, and robustness. The correlation coefficient (r²) for the calibration curve should ideally be greater than 0.99.

Q4: What causes peak tailing when analyzing this compound using HPLC?

A4: Peak tailing for basic compounds like this compound is often caused by secondary interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column. Adjusting the mobile phase pH to be at least two units away from the analyte's pKa can help minimize these interactions.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues during the analysis of this compound.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

A poor calibration curve can result from several factors. The following flowchart outlines a troubleshooting workflow:

A Poor Calibration Curve Linearity B Check Standard Preparation A->B C Review Instrument Parameters A->C D Assess for Analyte Instability A->D E Incorrect dilutions or weighing? B->E F Degradation of stock solution? B->F G Appropriate MS/MS transitions? C->G H Sufficient ionization? C->H I Degradation in autosampler? D->I J Re-prepare standards E->J L Use fresh stock solution F->L K Optimize instrument settings G->K H->K M Investigate sample stability I->M

Troubleshooting Poor Calibration Curve Linearity
Issue 2: Inaccurate or Imprecise Results

Inaccurate (bias) or imprecise (high variability) results can compromise the reliability of your data.

A Inaccurate or Imprecise Results B Verify Sample Preparation A->B C Check for Matrix Effects A->C D Evaluate Instrument Performance A->D E Incomplete extraction? B->E F Inconsistent internal standard addition? B->F G Ion suppression or enhancement? C->G H Fluctuations in instrument response? D->H I Optimize extraction procedure E->I J Ensure consistent pipetting F->J K Modify chromatography or sample cleanup G->K L Perform system suitability tests H->L

Troubleshooting Inaccurate or Imprecise Results
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)

Asymmetrical peaks can lead to inaccurate integration and quantification.

A Poor Peak Shape B Peak Tailing A->B C Peak Fronting A->C D Secondary silanol interactions? B->D E Mobile phase pH incorrect? B->E F Column overload? C->F G Injection solvent stronger than mobile phase? C->G I Use end-capped column D->I H Adjust mobile phase pH (2 units from pKa) E->H J Dilute sample F->J K Use weaker injection solvent G->K

Troubleshooting Poor Chromatographic Peak Shape

Data Presentation

The following tables summarize typical quantitative data for analytical methods used to measure Trimipramine and its metabolites.

Table 1: Linearity and Range of Quantification

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MSTrimipramine0.1 - 100.1 ng/mL> 0.999
SpectrophotometryTrimipramine1.0 - 18.0 µg/mL-
LC-MS/MS18 Antidepressants2.5 - 900 ng/mL-
LC-MS/MSTrimethylamine N-oxide1 - 5,000 ng/mL> 0.996

Table 2: Method Validation Parameters

ParameterAnalytical MethodAnalyteValueReference
Lower Limit of Quantification (LLOQ) LC-MS/MSTrimipramine0.1 ng/mL
LC-MS/MS18 Antidepressants2.5 ng/mL
LC-MS/MSTrimethylamine N-oxide1 ng/mL
Accuracy LC-MS/MSTrimethylamine N-oxide96.36 - 111.43%
Precision (RSD) LC-MS/MSTrimethylamine N-oxide1.65 - 7.15%
SpectrophotometryTrimipramine< 1.69%

Experimental Protocols

Protocol 1: Preparation of Calibration Curve for this compound by LC-MS/MS

This protocol describes the preparation of a calibration curve using a surrogate matrix to avoid interference from endogenous this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
  • Perform serial dilutions of the primary stock solution with the same solvent to prepare a series of working standard solutions at various concentrations.

2. Preparation of Calibration Standards:

  • Prepare a surrogate matrix (e.g., a buffer solution or stripped plasma) that is free of the analyte.
  • Spike the surrogate matrix with the working standard solutions to create a series of calibration standards at final concentrations covering the desired linear range (e.g., 1 to 5,000 ng/mL). A typical calibration curve consists of 8 non-zero concentration levels.

3. Sample Preparation:

  • To a small volume of each calibration standard (e.g., 50 µL), add an internal standard (e.g., a deuterated analog of this compound).
  • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.
  • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. Data Analysis:

  • Inject the prepared calibration standards into the LC-MS/MS system.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
  • Perform a linear regression analysis with a weighting factor (e.g., 1/x²). The correlation coefficient (r²) should be > 0.99.

The following diagram illustrates the workflow for preparing a calibration curve:

A Prepare Stock Solution (1 mg/mL) B Prepare Working Solutions (Serial Dilutions) A->B C Spike Surrogate Matrix B->C D Create Calibration Standards (e.g., 1-5000 ng/mL) C->D E Add Internal Standard D->E F Protein Precipitation E->F G Evaporate and Reconstitute F->G H LC-MS/MS Analysis G->H I Construct Calibration Curve H->I

Workflow for Calibration Curve Preparation

References

Addressing variability in cell-based assay results with Trimipramine N-oxide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trimipramine N-oxide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an active metabolite of the tricyclic antidepressant trimipramine.[1] Its primary mechanism of action is the inhibition of human monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2][3] By blocking these transporters, it increases the extracellular concentration of these neurotransmitters.

Q2: In which solvent should I dissolve this compound and how should it be stored?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, the solid powder should be kept at -20°C for up to three years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.

Q3: What are the known IC50 values for this compound?

A3: The inhibitory potency (IC50) of this compound has been determined for several human monoamine transporters in HEK293 cells. These values are summarized in the table below. It is important to note that these values represent the concentration required to inhibit transporter function by 50% and are not direct measures of cytotoxicity in other cell types.

Target Transporter Cell Line IC50 (nM)
Serotonin Transporter (hSERT)HEK2933.59
Dopamine Transporter (hDAT)HEK2939.4
Norepinephrine Transporter (hNAT)HEK29311.7
Organic Cation Transporter 1 (hOCT1)HEK2939.35
Organic Cation Transporter 2 (hOCT2)HEK29327.4

Data sourced from MedChemExpress and Clinisciences.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells for the same experimental condition.

  • Inconsistent dose-response curves.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. To promote even cell distribution, let the plate sit at room temperature on a level surface for 15-20 minutes before incubation.
Pipetting Errors Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents. Pipette slowly and consistently.
Edge Effects Evaporation and temperature gradients are more pronounced in the outer wells of a microplate. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
Compound Precipitation This compound is soluble in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Visually inspect wells for any signs of precipitation after adding the compound.
Issue 2: Low or No Response to this compound

Symptoms:

  • No significant difference in cell viability, proliferation, or other measured endpoints between control and treated wells, even at high concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Line Insensitivity The target monoamine transporters (SERT, NET, DAT) may not be expressed or may be expressed at very low levels in your chosen cell line. Verify the expression of these transporters in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express these transporters.
Incorrect Drug Concentration The concentration range of this compound may be too low. While direct cytotoxicity data is limited, studies on the parent compound, imipramine, show IC50 values in the range of 40 µM in breast cancer cell lines. It is advisable to perform a wide dose-range finding experiment (e.g., 0.1 µM to 100 µM) to determine the optimal concentration range for your specific cell line and assay.
Compound Degradation Ensure that the stock solution of this compound has been stored correctly (-80°C for dissolved compound). Prepare fresh dilutions from the stock for each experiment. While tricyclic antidepressants are generally stable, repeated freeze-thaw cycles should be avoided.
Assay Timing The incubation time may be too short to observe a significant effect. Consider extending the incubation period (e.g., 24, 48, and 72 hours) to determine the optimal time point for your assay.
Issue 3: High Background Signal

Symptoms:

  • High signal in the negative control or untreated wells, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Autofluorescence Some compounds can autofluoresce, interfering with fluorescence-based assays. To check for this, include a control well with this compound in cell-free media and measure the fluorescence at the same wavelengths used for your assay. If autofluorescence is detected, consider using a different detection method (e.g., colorimetric or luminescent).
Overly High Cell Seeding Density Too many cells per well can lead to non-specific signal. Optimize the cell seeding density by performing a cell titration experiment.
Media Components Phenol red and serum in cell culture media can contribute to background fluorescence. For fluorescence-based assays, consider using phenol red-free media and reducing the serum concentration during the assay.

Data Presentation: Example Dose-Response Data

Disclaimer: The following data is for illustrative purposes to guide experimental design and troubleshooting. It is based on published data for the related tricyclic antidepressant, imipramine, and may not be representative of the actual cytotoxic effects of this compound.

Table 1: Example Cytotoxicity of a Tricyclic Antidepressant in Various Cancer Cell Lines (MTT Assay)

Cell LineIncubation Time (hours)Example IC50 (µM)
MCF-7 (Breast Cancer) 96~40
MDA-MB-231 (Breast Cancer) 96~40
A549 (Lung Cancer) 24>100 (for imipramine)
HeLa (Cervical Cancer) 72~55 (for isorhamnetin, for comparison)

Signaling Pathways and Experimental Workflows

The inhibition of monoamine transporters by this compound leads to an increase in the extracellular concentration of serotonin, norepinephrine, and dopamine. These neurotransmitters can then activate their respective receptors on cancer cells, influencing various downstream signaling pathways.

experimental_workflow General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Treat cells (24, 48, or 72h) cell_seeding->treatment compound_prep 3. Prepare Trimipramine N-oxide dilutions compound_prep->treatment assay_reagent 5. Add Assay Reagent (e.g., MTT, LDH substrate) treatment->assay_reagent incubation 6. Incubate assay_reagent->incubation readout 7. Measure Signal (Absorbance/Fluorescence) incubation->readout data_analysis 8. Analyze Data (Calculate IC50, etc.) readout->data_analysis

General experimental workflow for in vitro cytotoxicity testing.

serotonin_pathway Serotonin Signaling in Cancer Cells cluster_downstream Downstream Signaling cluster_effects Cellular Effects TNO This compound SERT SERT TNO->SERT Inhibits Serotonin_ext Extracellular Serotonin SERT->Serotonin_ext Reduces uptake HTR 5-HT Receptors (e.g., 5-HT1B, 5-HT2A) Serotonin_ext->HTR Activates PI3K_AKT PI3K/AKT Pathway HTR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway HTR->MAPK_ERK PKA_CREB PKA/CREB Pathway HTR->PKA_CREB Proliferation Increased Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK_ERK->Proliferation Migration Increased Migration MAPK_ERK->Migration PKA_CREB->Proliferation

Simplified Serotonin Signaling Pathway in Cancer Cells.

norepinephrine_pathway Norepinephrine Signaling in Cancer Cells cluster_downstream Downstream Signaling cluster_effects Cellular Effects TNO This compound NET NET TNO->NET Inhibits NE_ext Extracellular Norepinephrine NET->NE_ext Reduces uptake Beta_AR β-Adrenergic Receptors (e.g., β2-AR) NE_ext->Beta_AR Activates PKA PKA Beta_AR->PKA ERK ERK Beta_AR->ERK CREB CREB PKA->CREB Apoptosis Inhibition of Apoptosis PKA->Apoptosis Inhibits Proliferation Increased Proliferation ERK->Proliferation Invasion Increased Invasion ERK->Invasion CREB->Proliferation

Simplified Norepinephrine Signaling in Cancer Cells.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range, based on related compounds, would be from 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer (provided in most kits) to a set of wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well of the new plate according to the kit manufacturer's instructions (typically 50 µL).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well (typically 50 µL).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive (lysis) control after subtracting the background from the untreated cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for the chosen duration. Include an untreated control.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

References

Validation & Comparative

A Head-to-Head Comparison of the Biological Activity of Trimipramine and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of the tricyclic antidepressant trimipramine and its principal metabolites: desmethyltrimipramine, 2-hydroxytrimipramine, and trimipramine-N-oxide. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document aims to be an essential resource for researchers in pharmacology and drug development.

Data Presentation: A Comparative Analysis of Biological Targets

The pharmacological effects of trimipramine and its metabolites are dictated by their interactions with a wide array of biological targets, primarily monoamine transporters and G-protein coupled receptors. The following tables summarize the inhibitory potencies (IC50) at key transporters and the binding affinities (Ki) for various receptors.

Inhibitory Potency at Monoamine and Organic Cation Transporters

The ability of trimipramine and its metabolites to inhibit the reuptake of monoamines (norepinephrine, serotonin, and dopamine) and the transport of organic cations is a key aspect of their pharmacological profile. The following data, primarily from studies using human embryonic kidney (HEK293) cells expressing the respective transporters, provides a direct comparison of their potencies.

CompoundhSERT (IC50 in µM)hNET (IC50 in µM)hDAT (IC50 in µM)hOCT1 (IC50 in µM)hOCT2 (IC50 in µM)
Trimipramine 2.04.6>307.99.8
Desmethyltrimipramine 6.222.9229.53.1910.4
2-Hydroxytrimipramine 10.0>30>30>30-
Trimipramine-N-oxide 3.5911.79.49.3527.4

hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter; hOCT1: human Organic Cation Transporter 1; hOCT2: human Organic Cation Transporter 2. Data compiled from Haenisch et al., 2011.

Receptor Binding Affinities (Ki in nM)

Trimipramine is known for its broad receptor binding profile, which contributes significantly to its therapeutic effects and side-effect profile. While comprehensive binding data for its metabolites is less available, the following table presents the known affinities for the parent compound. It is generally understood that as a secondary amine, desmethyltrimipramine exhibits a greater affinity for the norepinephrine transporter compared to the more serotonergically-focused tertiary amine, trimipramine.[1]

ReceptorTrimipramine (Ki in nM)
Histamine H1 0.27[2]
Serotonin 5-HT2A 24[2]
α1-Adrenergic 24[2]
Muscarinic M1-M5 58 (general)[2]
Dopamine D2 180
Serotonin 5-HT2C 680
Dopamine D1 680
α2-Adrenergic 680

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells

This protocol is based on the methodology described by Haenisch et al. (2011) for determining the inhibitory potency of compounds on human monoamine transporters.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are stably transfected with plasmids containing the cDNA for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) using a suitable transfection reagent.

  • Stable transfectants are selected and maintained in media containing a selection antibiotic (e.g., G418).

2. Uptake Assay:

  • Transfected cells are seeded into 24-well plates and grown to confluence.

  • On the day of the experiment, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer (KRH buffer).

  • Cells are then pre-incubated for 10 minutes at 37°C with varying concentrations of the test compounds (trimipramine or its metabolites) or vehicle control.

  • To initiate the uptake reaction, a solution containing a radiolabeled substrate (e.g., [³H]MPP+ for hOCTs, or specific substrates for monoamine transporters) is added to each well.

  • The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by rapidly washing the cells three times with ice-cold KRH buffer.

  • The cells are then lysed with a solution of 1% SDS.

  • The radioactivity in the cell lysates is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.

  • The IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity (Ki) of trimipramine and its metabolites for various G-protein coupled receptors through competitive binding assays.

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex) or cells expressing the target receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a fixed concentration of a specific radioligand for the target receptor (e.g., [³H]prazosin for α1-adrenergic receptors, [³H]spiperone for D2 receptors), the prepared cell membranes, and varying concentrations of the unlabeled competitor drug (trimipramine or its metabolites).

  • Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand for the target receptor.

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values are determined from the competition curves by non-linear regression.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key metabolic and signaling pathways, as well as the experimental workflow for determining biological activity.

Trimipramine_Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine Trimipramine->Desmethyltrimipramine CYP2C19, CYP1A2, CYP3A4 (N-Demethylation) 2-Hydroxytrimipramine 2-Hydroxytrimipramine Trimipramine->2-Hydroxytrimipramine CYP2D6 (Hydroxylation) Trimipramine-N-oxide Trimipramine-N-oxide Trimipramine->Trimipramine-N-oxide CYP2D6, CYP2C9, CYP2C19, CYP1A2, CYP3A4 (N-Oxidation) Inactive Glucuronides Inactive Glucuronides Desmethyltrimipramine->Inactive Glucuronides UGTs (Glucuronidation) 2-Hydroxytrimipramine->Inactive Glucuronides UGTs (Glucuronidation)

Caption: Metabolic pathways of trimipramine.

Transporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HEK293 Cells HEK293 Cells Transfection with\nTransporter cDNA Transfection with Transporter cDNA HEK293 Cells->Transfection with\nTransporter cDNA Stable Cell Line\nSelection Stable Cell Line Selection Transfection with\nTransporter cDNA->Stable Cell Line\nSelection Seed Cells in\n24-well Plates Seed Cells in 24-well Plates Stable Cell Line\nSelection->Seed Cells in\n24-well Plates Pre-incubation with\nTest Compound Pre-incubation with Test Compound Seed Cells in\n24-well Plates->Pre-incubation with\nTest Compound Add Radiolabeled\nSubstrate Add Radiolabeled Substrate Pre-incubation with\nTest Compound->Add Radiolabeled\nSubstrate Incubate (37°C) Incubate (37°C) Add Radiolabeled\nSubstrate->Incubate (37°C) Terminate & Wash Terminate & Wash Incubate (37°C)->Terminate & Wash Cell Lysis Cell Lysis Terminate & Wash->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting Calculate Specific\nUptake Calculate Specific Uptake Scintillation Counting->Calculate Specific\nUptake Determine IC50 Determine IC50 Calculate Specific\nUptake->Determine IC50

Caption: Workflow for monoamine transporter inhibition assay.

GPCR_Signaling_Gq Ligand\n(e.g., Trimipramine) Ligand (e.g., Trimipramine) GPCR\n(e.g., H1, 5-HT2A, α1) GPCR (e.g., H1, 5-HT2A, α1) Ligand\n(e.g., Trimipramine)->GPCR\n(e.g., H1, 5-HT2A, α1) Gq Gq GPCR\n(e.g., H1, 5-HT2A, α1)->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release induces Cellular Response Cellular Response PKC->Cellular Response Ca2+ Release->Cellular Response

Caption: Gq-coupled GPCR signaling pathway.

GPCR_Signaling_Gi Ligand\n(e.g., Trimipramine) Ligand (e.g., Trimipramine) GPCR\n(e.g., D2) GPCR (e.g., D2) Ligand\n(e.g., Trimipramine)->GPCR\n(e.g., D2) Gi Gi GPCR\n(e.g., D2)->Gi activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase inhibits ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response

Caption: Gi-coupled GPCR signaling pathway.

References

Validating the Inhibitory Potency of Trimipramine N-oxide on Serotonin Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory potency of Trimipramine N-oxide on the human serotonin transporter (SERT), placed in context with established tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Experimental data is presented to facilitate objective evaluation, and detailed protocols are provided for the replication of key experiments.

Inhibitory Potency at the Human Serotonin Transporter (hSERT)

The inhibitory potency of a compound at the serotonin transporter is a critical determinant of its potential as a serotonergic agent. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor binding affinity (Ki). A lower value indicates a higher potency.

This compound, an active metabolite of the tricyclic antidepressant trimipramine, has been evaluated for its ability to inhibit hSERT. While some commercial suppliers cite a nanomolar IC50 value, the primary literature from which this is derived suggests a micromolar potency. A study by Haenisch et al. (2011) reported the inhibitory potencies of trimipramine and its metabolites, with this compound preferentially inhibiting hSERT.[1] Analysis of the reported pIC50 value of 5.445 for this compound at hSERT from this study corresponds to an IC50 of approximately 3.59 µM.[2] This is consistent with the broader finding that trimipramine and its metabolites are not highly potent inhibitors of monoamine transporters, with IC50 values for trimipramine at hSERT being in the 2 to 10 µM range.[1][3]

For comparative purposes, the table below summarizes the inhibitory potencies of this compound alongside several well-characterized TCAs and SSRIs at the human serotonin transporter. It is important to note that Ki and IC50 values can vary between studies due to different experimental conditions.

CompoundClassKi (nM) for hSERTIC50 (nM) for 5-HT Uptake
This compound TCA Metabolite ~3590 -
ImipramineTricyclic Antidepressant1 - 44 - 20
AmitriptylineTricyclic Antidepressant4 - 1020 - 50
ClomipramineTricyclic Antidepressant0.14-
DesipramineTricyclic Antidepressant22 - 180-
FluoxetineSSRI0.5 - 21 - 5
ParoxetineSSRI0.1 - 0.50.2 - 1
SertralineSSRI--
CitalopramSSRI1.16-

Note: The Ki for this compound is estimated from its pIC50 value of 5.445, which translates to an IC50 of 3.59 µM or 3590 nM.

Experimental Protocols

The following is a detailed methodology for a radiolabeled serotonin reuptake inhibition assay, a standard method for determining the inhibitory potency of compounds on the serotonin transporter. This protocol is a composite of established methods.

Radiolabeled Serotonin ([³H]5-HT) Uptake Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of serotonin uptake via the human serotonin transporter (hSERT).

Materials and Reagents:

  • Cells or Tissue:

    • Human Embryonic Kidney 293 (HEK293) cells stably expressing hSERT.

    • Alternatively, freshly prepared rat brain synaptosomes can be used.

  • Radioligand: [³H]Serotonin ([³H]5-HT)

  • Test Compound: this compound

  • Reference Compounds: Imipramine, Fluoxetine, or other known SERT inhibitors.

  • Assay Buffer (Krebs-Ringer-HEPES, KRH): 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose. Adjust pH to 7.4.

  • Wash Buffer: Ice-cold KRH buffer.

  • Lysis Buffer: Appropriate cell lysis buffer (e.g., with 0.1% SDS).

  • Scintillation Cocktail: A suitable liquid scintillation cocktail.

  • 96-well cell culture plates

  • Microplate scintillation counter

Procedure:

  • Cell Culture (for HEK293-hSERT cells):

    • Culture HEK293-hSERT cells in appropriate media and conditions until they form a confluent monolayer in 96-well plates.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (this compound) and reference compounds in KRH buffer. A typical concentration range would span from 10⁻¹¹ to 10⁻⁴ M.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer once with KRH buffer.

    • Add KRH buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.

    • Add the test and reference compounds at various concentrations to the appropriate wells.

    • Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a known SERT inhibitor, e.g., 10 µM Fluoxetine).

  • Initiation and Incubation:

    • Initiate the uptake reaction by adding [³H]5-HT to all wells at a final concentration close to its Km for SERT (typically in the low micromolar range).

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Termination and Washing:

    • Terminate the assay by rapidly aspirating the buffer from the wells.

    • Immediately wash the cells multiple times with ice-cold wash buffer to remove unincorporated radioligand.

  • Detection:

    • Lyse the cells in each well using the lysis buffer.

    • Add a scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of a high concentration of a known inhibitor) from the total uptake (CPM with vehicle).

    • For each concentration of the test compound, calculate the percent inhibition of specific uptake.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Visualizations

Mechanism of Serotonin Reuptake and Inhibition

The following diagram illustrates the fundamental mechanism of serotonin reuptake by the serotonin transporter (SERT) and how inhibitors like this compound block this process.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) Vesicle Synaptic Vesicle (Serotonin Storage) Serotonin_in Serotonin Serotonin_out Serotonin Serotonin_in->Serotonin_out Release Serotonin_out->SERT Reuptake Receptor Postsynaptic Serotonin Receptor Serotonin_out->Receptor Binding & Signal Transduction Inhibitor This compound Inhibitor->SERT Inhibition

Caption: Mechanism of SERT inhibition by this compound.

Experimental Workflow for SERT Inhibition Assay

This diagram outlines the key steps involved in the in vitro serotonin reuptake assay described in the protocol section.

A 1. Cell Culture (HEK293-hSERT cells in 96-well plate) C 3. Pre-incubation (Cells with buffer and test compounds) A->C B 2. Compound Preparation (Serial dilutions of this compound) B->C D 4. Initiate Uptake (Add [3H]Serotonin) C->D E 5. Incubation (37°C for 10-20 min) D->E F 6. Terminate & Wash (Remove unincorporated radioligand) E->F G 7. Cell Lysis & Scintillation Counting F->G H 8. Data Analysis (Calculate % inhibition and IC50) G->H

Caption: Workflow for the in vitro SERT inhibition assay.

References

A Comparative Analysis of Trimipramine N-oxide and Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Trimipramine N-oxide, an active metabolite of the tricyclic antidepressant (TCA) Trimipramine, with other conventional TCAs. Trimipramine is often classified as an atypical or "second-generation" TCA due to its distinct pharmacological profile, characterized by weak monoamine reuptake inhibition and potent receptor antagonism.[1] Its metabolites, including this compound, are understood to contribute significantly to its overall therapeutic effects and side-effect profile.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview based on available experimental data.

Mechanism of Action: A Departure from the Norm

Conventional tricyclic antidepressants primarily exert their therapeutic effect by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2][3] They achieve this by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[4]

In contrast, Trimipramine's antidepressant activity is less reliant on this mechanism, as it is a relatively weak inhibitor of both serotonin and norepinephrine reuptake. Its clinical effects are thought to be predominantly driven by its potent antagonism of several neurotransmitter receptors, including histamine H₁, serotonin 5-HT₂ₐ, alpha-1 adrenergic, dopamine D₂, and muscarinic acetylcholine receptors.

The metabolite, this compound, however, does exhibit inhibitory activity at monoamine transporters, suggesting it plays a role in modulating the monoaminergic system.

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pre_NE Norepinephrine (NE) Vesicle Synaptic Vesicle Pre_NE->Vesicle Pre_5HT Serotonin (5-HT) Pre_5HT->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release NET NET NET->Pre_NE SERT SERT SERT->Pre_5HT Post_Receptor Postsynaptic Receptors Effect Increased Neurotransmitter Availability Post_Receptor->Effect Signal Transduction Synaptic_Cleft->NET Reuptake Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Post_Receptor Binding TCA Tricyclic Antidepressants (TCAs) TCA->NET Block TCA->SERT Block

Caption: General signaling pathway for Tricyclic Antidepressants (TCAs).

Comparative Receptor Binding and Transporter Inhibition

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC₅₀) of Trimipramine, its N-oxide metabolite, and other TCAs for various monoamine transporters and receptors. Lower values indicate stronger binding or inhibition.

CompoundSERTNETDATH₁α₁Muscarinic
(Ki/IC₅₀ in nM) (Ki/IC₅₀ in nM) (Ki/IC₅₀ in nM) (Ki in nM) (Ki in nM) (Ki in nM)
Trimipramine 21104990556000.232377
This compound 3590117009400N/AN/AN/A
Amitriptyline 4.33532500.92418
Nortriptyline 184.312606.83660
Imipramine 1.1258600116791
Desipramine 230.82100110110250
Clomipramine 0.28302500313837
Data compiled from various sources. Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Pharmacokinetic Profiles

The pharmacokinetic properties of TCAs, such as half-life and bioavailability, are crucial for determining dosing regimens and predicting potential drug interactions. TCAs are generally well-absorbed orally and exhibit high plasma protein binding.

CompoundElimination Half-life (hours)Bioavailability (%)Protein Binding (%)
Trimipramine 23–244194.9
Amitriptyline 20–2430-6090-95
Nortriptyline 18–2845-7090-95
Imipramine 11–2520-8090-95
Desipramine 12–2430-6090-95
Data compiled from various sources. Pharmacokinetic parameters can vary significantly between individuals.

Metabolism of Trimipramine

Trimipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6. These enzymatic processes lead to the formation of several active metabolites, including desmethyltrimipramine (a secondary amine), 2-hydroxytrimipramine, and this compound. The genetic variability in these enzymes can lead to significant differences in drug metabolism and plasma concentrations among patients.

Trimipramine_Metabolism Trimipramine Trimipramine (Tertiary Amine) Desmethyl Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyl Hydroxy 2-Hydroxytrimipramine (Active Metabolite) Trimipramine->Hydroxy N_Oxide This compound (Active Metabolite) Trimipramine->N_Oxide Other Other Metabolites & Glucuronidation Desmethyl->Other Hydroxy->Other N_Oxide->Other Excretion Excretion Other->Excretion CYP2C19 CYP2C19 CYP2C19->Trimipramine N-Demethylation CYP2D6 CYP2D6 CYP2D6->Trimipramine Hydroxylation FMO FMOs, CYPs FMO->Trimipramine N-Oxidation

Caption: Simplified metabolic pathway of Trimipramine.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are generalized descriptions of the methodologies employed.

Receptor Binding Assays

The affinity of a compound (Ki) for a specific receptor is typically determined through competitive radioligand binding assays.

  • Preparation: Membranes are prepared from cultured cell lines (e.g., HEK293, CHO) genetically engineered to express a high density of the target human receptor, or from homogenized animal brain tissue.

  • Assay: A known concentration of a high-affinity radioligand (e.g., ³H-imipramine) for the target receptor is incubated with the membrane preparation.

  • Competition: The assay is run in the presence of varying concentrations of the unlabeled test compound (e.g., Trimipramine).

  • Detection: After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using a scintillation counter.

  • Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Monoamine Reuptake Inhibition Assays

The functional potency of a compound to inhibit monoamine transporters (IC₅₀) is measured using in vitro reuptake assays.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used, which are transfected to express the specific human transporter protein (hSERT, hNET, or hDAT).

  • Assay: The cells are incubated with a radiolabeled monoamine substrate (e.g., ³H-serotonin for hSERT).

  • Inhibition: The assay is conducted in the presence of various concentrations of the test compound.

  • Measurement: After a set time, the uptake of the radiolabeled substrate into the cells is stopped, and the cells are washed. The amount of radioactivity taken up by the cells is then quantified.

  • Analysis: The data are used to determine the concentration of the test compound that causes 50% inhibition of the substrate uptake (IC₅₀).

Metabolite Identification

The identification of drug metabolites in biological samples is commonly performed using chromatographic and mass spectrometric techniques.

  • Sample Collection: Urine or blood plasma is collected from human subjects or experimental animals following administration of the drug.

  • Extraction: Metabolites, which are often conjugated (e.g., with glucuronic acid), may first be treated with enzymes to cleave the conjugate. The compounds of interest are then extracted from the biological matrix using liquid-liquid or solid-phase extraction.

  • Separation and Detection: The extracted sample is injected into a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) to separate the different compounds. The separated compounds are then introduced into a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

  • Identification: The resulting mass spectra of the metabolites are compared to those of the parent drug and known reference standards to determine their chemical structures.

Summary and Conclusion

Trimipramine and its active metabolite, this compound, present a pharmacological profile that is distinct from other tricyclic antidepressants.

  • Trimipramine itself is a weak inhibitor of serotonin and norepinephrine reuptake but a potent antagonist at H₁, α₁, and muscarinic receptors. This profile likely contributes to its strong sedative effects, which can be beneficial for depression accompanied by insomnia.

  • This compound demonstrates inhibitory activity at monoamine transporters, suggesting it contributes to the overall, albeit modest, reuptake-inhibiting properties of the parent drug.

  • Conventional TCAs , such as the secondary amines Nortriptyline and Desipramine, are potent and relatively selective norepinephrine reuptake inhibitors. Tertiary amines like Amitriptyline and Imipramine show more balanced, potent inhibition of both serotonin and norepinephrine reuptake, with Clomipramine being particularly potent at the serotonin transporter.

The unique mechanism of action of Trimipramine, relying more on receptor antagonism than reuptake inhibition, sets it apart. This distinction may explain its different side-effect profile compared to other TCAs and its efficacy in specific patient populations. For drug development professionals, the study of Trimipramine and its metabolites like the N-oxide derivative offers insights into alternative mechanisms for achieving antidepressant and anxiolytic effects beyond simple monoamine reuptake inhibition.

References

A Tale of Two Mechanisms: Unraveling the Contrasting Actions of Trimipramine N-oxide and SSRIs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of antidepressant pharmacology, a nuanced understanding of a drug's mechanism of action is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed, evidence-based comparison of the atypical tricyclic antidepressant metabolite, Trimipramine N-oxide, and the widely prescribed class of Selective Serotonin Reuptake Inhibitors (SSRIs). While both aim to alleviate depressive symptoms, their underlying molecular strategies diverge significantly, offering distinct therapeutic profiles and side-effect considerations.

At a Glance: Key Mechanistic Differences

FeatureThis compoundSelective Serotonin Reuptake Inhibitors (SSRIs)
Primary Mechanism Broad-spectrum receptor antagonismSelective inhibition of the serotonin transporter (SERT)
Monoamine Reuptake Weak inhibitor of SERT, NET, and DATPotent and selective inhibitor of SERT
Key Receptor Targets Strong antagonist at H₁, α₁-adrenergic, and 5-HT₂ₐ receptors; moderate antagonist at D₂ receptorsHigh affinity for SERT; low affinity for other neurotransmitter receptors
Clinical Profile Antidepressant with prominent sedative and anxiolytic effectsBroad-spectrum antidepressants for depression and anxiety disorders

Deep Dive into Monoamine Transporter Interactions

The primary therapeutic target of SSRIs is the serotonin transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft, SSRIs increase the extracellular concentration of this neurotransmitter, leading to enhanced serotonergic signaling.[1][2] This selective action is the hallmark of this class of drugs.

In stark contrast, this compound, an active metabolite of the tricyclic antidepressant trimipramine, exhibits a much weaker and less selective interaction with monoamine transporters. While it does show some inhibitory activity at the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters, its potency is considerably lower than that of SSRIs at hSERT.[3][4]

Below is a summary of the inhibitory potencies (IC₅₀ and Kᵢ values) of this compound and a selection of commonly prescribed SSRIs at human monoamine transporters.

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)hSERT Kᵢ (nM)hNET Kᵢ (nM)hDAT Kᵢ (nM)
This compound 3590[3]117009400---
Fluoxetine ---1.44202000
Sertraline ---0.294225
Paroxetine ---0.126230
Citalopram ---1.64000>10000
Escitalopram ---1.16800>10000
Fluvoxamine ---3.86304700

Data presented as IC₅₀ or Kᵢ values in nanomolars (nM). A lower value indicates greater potency.

A Broader Perspective: The Receptor Binding Profile

The therapeutic effects of this compound are thought to be primarily driven by its potent antagonism at a variety of neurotransmitter receptors, a characteristic that distinguishes it from the more targeted action of SSRIs. This broad-spectrum activity contributes to its unique clinical profile, including its notable sedative and anxiolytic properties.

Key Receptor Affinities for Trimipramine:

  • Very Strong: Histamine H₁ receptor antagonism (responsible for sedative effects).

  • Strong: 5-HT₂ₐ and α₁-adrenergic receptor antagonism.

  • Moderate: Dopamine D₂ and muscarinic acetylcholine receptor antagonism.

SSRIs, by design, have a much more selective receptor binding profile, with high affinity for SERT and significantly lower affinity for other neurotransmitter receptors. This selectivity is a key factor in their generally more favorable side-effect profile compared to older classes of antidepressants like the tricyclics.

Visualizing the Mechanisms of Action

To illustrate the distinct signaling pathways engaged by this compound and SSRIs, the following diagrams are provided.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling Activation SSRI SSRI SSRI->SERT Inhibition

Mechanism of Action of SSRIs.

TNO_Mechanism cluster_receptors Postsynaptic Receptors cluster_transporters Monoamine Transporters TNO Trimipramine N-oxide H1R H1 Receptor TNO->H1R Strong Antagonism Alpha1R α1-Adrenergic Receptor TNO->Alpha1R Strong Antagonism D2R D2 Receptor TNO->D2R Moderate Antagonism 5HT2AR 5-HT2A Receptor TNO->5HT2AR Strong Antagonism SERT SERT TNO->SERT Weak Inhibition NET NET TNO->NET Weak Inhibition DAT DAT TNO->DAT Weak Inhibition Signaling_Pathways cluster_TNO_pathways This compound Signaling cluster_SSRI_pathways SSRI Signaling H1R H1 Receptor Gq11_PLC Gq/11 -> PLC -> IP3/DAG H1R->Gq11_PLC Alpha1R α1-Adrenergic Receptor Alpha1R->Gq11_PLC D2R D2 Receptor Gi_AC Gi/o -> ↓ Adenylyl Cyclase D2R->Gi_AC SERT_inhibition SERT Inhibition Increased_5HT ↑ Synaptic 5-HT SERT_inhibition->Increased_5HT Receptor_adaptation Receptor Adaptation Increased_5HT->Receptor_adaptation Gene_expression Altered Gene Expression Receptor_adaptation->Gene_expression Experimental_Workflow Cell_Culture Culture HEK293 cells expressing hSERT Harvest Harvest and resuspend cells Cell_Culture->Harvest Incubate Incubate with Test Compound Harvest->Incubate Add_Radioligand Add [3H]5-HT Incubate->Add_Radioligand Terminate Terminate Uptake Add_Radioligand->Terminate Quantify Quantify Radioactivity Terminate->Quantify Analyze Calculate IC50 Quantify->Analyze

References

A Comparative Pharmacokinetic Profile: Trimipramine vs. Trimipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacokinetic properties of the tricyclic antidepressant trimipramine and its active metabolite, Trimipramine N-oxide, reveals significant disparities in the available data. While the pharmacokinetics of trimipramine have been well-documented, a thorough quantitative analysis of this compound in humans remains elusive in publicly available literature. This guide synthesizes the existing data to provide a comparative overview for researchers, scientists, and drug development professionals.

Executive Summary

Trimipramine, a tricyclic antidepressant, undergoes hepatic metabolism to form several metabolites, including the pharmacologically active this compound.[1][2] This guide presents the known pharmacokinetic parameters of trimipramine and collates the available qualitative information for this compound. The metabolic pathway of trimipramine is also visualized to illustrate the biotransformation process. Direct comparative studies providing key pharmacokinetic parameters for this compound are notably absent from the reviewed literature, highlighting a significant gap in the understanding of this active metabolite's disposition in the human body.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of trimipramine based on available human studies.

Table 1: Pharmacokinetic Parameters of Trimipramine

ParameterValueReference
Bioavailability 41.4% ± 4.4% (oral)[3]
Time to Peak Concentration (Tmax) 2 to 4 hours[4]
Elimination Half-life (t½) 23 ± 1.9 hours[3]
Volume of Distribution (Vd) 30.9 ± 3.5 L/kg
Total Metabolic Clearance 15.9 ± 1.5 mL/min/kg
Protein Binding 94.9%

Descriptive Profile of this compound

Table 2: Qualitative Information on this compound

AspectDescriptionReference
Metabolic Status Active metabolite of trimipramine.
Pharmacological Activity Inhibits human monoamine transporters, with a preference for the serotonin transporter (hSERT). It also inhibits noradrenaline (hNAT) and dopamine (hDAT) transporters.
Metabolic Pathway Formed from trimipramine via N-oxidation.

Metabolic Pathway of Trimipramine

The biotransformation of trimipramine primarily occurs in the liver and involves several cytochrome P450 (CYP) enzymes. The major metabolic pathways include demethylation and hydroxylation, leading to the formation of active and inactive metabolites. One of these pathways is the N-oxidation of trimipramine to form this compound.

Trimipramine_Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (active) Trimipramine->Desmethyltrimipramine CYP2C19 Two_Hydroxytrimipramine 2-Hydroxytrimipramine Trimipramine->Two_Hydroxytrimipramine CYP2D6 Trimipramine_N_oxide This compound (active) Trimipramine->Trimipramine_N_oxide N-oxidation Two_Hydroxydesmethyltrimipramine 2-Hydroxydesmethyltrimipramine Desmethyltrimipramine->Two_Hydroxydesmethyltrimipramine CYP2D6

Figure 1: Metabolic pathway of trimipramine.

Experimental Protocols

The pharmacokinetic data for trimipramine presented in this guide were primarily derived from studies employing gas-liquid chromatography (GLC) with nitrogen-phosphorus detection for the quantification of trimipramine and its metabolites in plasma.

Determination of Trimipramine and Desmethyltrimipramine Plasma Concentrations by GLC

1. Sample Preparation:

  • Venous blood samples are collected from subjects at various time points after drug administration.

  • Plasma is separated by centrifugation.

  • An internal standard is added to the plasma samples.

  • The plasma is alkalinized and the drugs are extracted with an organic solvent (e.g., hexane-isoamyl alcohol).

  • The organic layer is separated and back-extracted into an acidic aqueous solution.

  • The aqueous phase is then alkalinized, and the drugs are re-extracted into a small volume of a different organic solvent.

  • The final organic extract is evaporated to dryness and reconstituted in a small volume of a suitable solvent for injection into the GLC system.

2. Gas-Liquid Chromatography (GLC) Analysis:

  • Instrument: A gas chromatograph equipped with a nitrogen-phosphorus detector.

  • Column: A packed column suitable for the separation of tricyclic antidepressants.

  • Carrier Gas: High-purity nitrogen or helium.

  • Temperatures: The injector, column, and detector temperatures are optimized for the separation and detection of trimipramine and desmethyltrimipramine.

  • Quantification: The peak height or peak area ratios of the drug to the internal standard are used to determine the plasma concentrations by comparison with a standard curve prepared with known amounts of the drugs.

Conclusion

This guide provides a summary of the available pharmacokinetic data for trimipramine and highlights the current knowledge gap regarding the pharmacokinetics of its active metabolite, this compound. While trimipramine's pharmacokinetic profile is well-characterized, further research is needed to quantify the absorption, distribution, metabolism, and excretion of this compound in humans. Such data would be invaluable for a more complete understanding of the overall pharmacological effects of trimipramine and could inform future drug development and therapeutic optimization strategies. Researchers in this field are encouraged to pursue studies aimed at elucidating the pharmacokinetic properties of this active metabolite.

References

The Elusive In Vivo Profile of Trimipramine N-oxide: A Gap in the In Vitro to In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing scientific literature reveals a significant knowledge gap in the in vivo pharmacological effects of Trimipramine N-oxide, the N-oxide metabolite of the tricyclic antidepressant trimipramine. While in vitro studies have begun to characterize its activity at a molecular level, a direct correlation to its effects in a living organism remains elusive due to a lack of dedicated in vivo research. This guide synthesizes the available in vitro data, details the metabolic context of this compound, and underscores the critical need for in vivo studies to establish a complete pharmacological profile.

In Vitro Pharmacological Profile of this compound

Recent studies have elucidated the in vitro activity of this compound at several key monoamine transporters and organic cation transporters. This data provides a foundational understanding of its potential pharmacological targets.

TargetIC50 (nM)[1]
Human Serotonin Transporter (hSERT)3.59
Human Dopamine Transporter (hDAT)9.4
Human Norepinephrine Transporter (hNAT)11.7
Human Organic Cation Transporter 1 (hOCT1)9.35
Human Organic Cation Transporter 2 (hOCT2)27.4

These in vitro findings suggest that this compound possesses significant inhibitory activity, particularly at the human serotonin transporter. Such activity is a hallmark of many antidepressant medications. However, without in vivo data, the functional consequence of this inhibition on neurotransmitter levels and behavior is unknown.

Experimental Protocols: In Vitro Inhibition Assays

The in vitro inhibitory activities of this compound were determined using cell-based assays with human embryonic kidney (HEK293) cells expressing the respective human transporters. A generalized protocol for such an assay is as follows:

Cell Culture and Transfection:

  • HEK293 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently or stably transfected with plasmids encoding the specific human transporter protein (hSERT, hDAT, hNAT, hOCT1, or hOCT2).

Inhibitor Assay:

  • Transfected cells are plated in multi-well plates.

  • Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • A radiolabeled or fluorescent substrate specific to the transporter being assayed is added to the wells.

  • Following an incubation period, the uptake of the substrate is terminated by washing the cells with ice-cold buffer.

  • The amount of substrate taken up by the cells is quantified using a scintillation counter or fluorescence reader.

  • The concentration of this compound that inhibits substrate uptake by 50% (IC50) is calculated by fitting the data to a dose-response curve.

The Metabolic Pathway of Trimipramine

This compound is a product of the hepatic metabolism of its parent compound, trimipramine. The biotransformation of trimipramine is complex, involving several cytochrome P450 (CYP) enzymes and resulting in multiple active and inactive metabolites.

Trimipramine_Metabolism Trimipramine Trimipramine N_Oxide This compound Trimipramine->N_Oxide N-oxidation (CYP2D6, CYP2C19, etc.) Desmethyl Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyl N-demethylation (CYP2C19, CYP3A4, CYP1A2) Hydroxylated Hydroxylated Metabolites (e.g., 2-hydroxytrimipramine) Trimipramine->Hydroxylated Hydroxylation (CYP2D6) Desmethyl->Hydroxylated Hydroxylation (CYP2D6) Glucuronide Glucuronide Conjugates (Inactive) Hydroxylated->Glucuronide Glucuronidation

Caption: Metabolic pathway of trimipramine leading to the formation of this compound and other metabolites.

The Missing Link: In Vivo Pharmacological Data

The critical missing piece in establishing an in vitro to in vivo correlation (IVIVC) for this compound is the absence of studies where the compound is directly administered to preclinical models. Such studies are essential to determine:

  • Pharmacokinetics: How the body absorbs, distributes, metabolizes, and excretes this compound. A key question is whether it is stable in vivo or if it undergoes reduction back to the parent compound, trimipramine, which would make it a prodrug.

  • Pharmacodynamics: The physiological and behavioral effects of this compound. Does it exhibit antidepressant-like, anxiolytic, or other behavioral effects in animal models such as the forced swim test or elevated plus maze?

  • Target Engagement: Does this compound occupy and inhibit monoamine transporters in the brain at relevant doses?

The following diagram illustrates a conceptual workflow for establishing IVIVC, highlighting the missing in vivo components for this compound.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Data Lacking for this compound) invitro_binding Receptor/Transporter Binding Assays invitro_functional Cellular Functional Assays (e.g., Uptake Inhibition) invitro_binding->invitro_functional ivivc In Vitro-In Vivo Correlation (IVIVC) invitro_functional->ivivc Predicts pk_pd Pharmacokinetics & Pharmacodynamics behavioral Behavioral Models (e.g., Antidepressant Activity) pk_pd->behavioral target_engagement In Vivo Target Engagement (e.g., PET imaging) pk_pd->target_engagement ivivc->behavioral Correlates with

Caption: Conceptual workflow for establishing an in vitro to in vivo correlation.

Comparison with Alternatives: An Uncharted Territory

Without in vivo data for this compound, a meaningful comparison of its performance with other alternatives, such as the parent drug trimipramine or its active metabolite desmethyltrimipramine, is not possible. While desmethyltrimipramine is known to be a potent norepinephrine reuptake inhibitor and contributes to the overall antidepressant effect of trimipramine, the in vivo contribution of this compound remains speculative.

Conclusion: A Call for Further Research

The current body of scientific literature provides a tantalizing glimpse into the potential pharmacological activity of this compound through in vitro studies. However, the absence of in vivo research represents a significant chasm in our understanding. To bridge the gap between molecular activity and therapeutic potential, dedicated in vivo studies are imperative. Such research will be crucial to determine if this compound is a pharmacologically active metabolite that contributes to the therapeutic effects of trimipramine, a mere metabolic byproduct, or a potential prodrug. Until then, a comprehensive in vitro to in vivo correlation for this compound's pharmacological effects will remain beyond the grasp of the scientific community.

References

A Comparative Pharmacokinetic Analysis: Trimipramine N-oxide and Amitriptyline Oxide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of psychopharmacology, understanding the pharmacokinetic profiles of antidepressant metabolites is crucial for optimizing therapeutic strategies and minimizing adverse effects. This guide provides a comparative analysis of two such metabolites: Trimipramine N-oxide and Amitriptyline oxide. While direct comparative studies on these two specific N-oxides are limited, a comprehensive understanding can be gleaned from a direct comparative study of amitriptyline oxide and the parent compound, trimipramine, alongside data on the metabolic pathways of both parent drugs. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacokinetic parameters, experimental methodologies, and metabolic pathways.

Quantitative Pharmacokinetic Data

A comparative study in healthy male subjects and patients with severe renal impairment provides key insights into the pharmacokinetics of orally administered amitriptyline oxide (60 mg) and trimipramine (50 mg). The following table summarizes the mean pharmacokinetic parameters observed in these two groups.

ParameterAmitriptyline Oxide (Healthy Subjects)Trimipramine (Healthy Subjects)Amitriptyline Oxide (Renal Impairment Patients)Trimipramine (Renal Impairment Patients)
Plasma Half-life (t½) --Significantly higher than healthy subjectsLonger than healthy subjects (not statistically significant)
Area Under the Curve (AUC) --Significantly higher than healthy subjectsSignificantly higher than healthy subjects
Maximum Plasma Concentration (Cmax) --Distinctly higher than healthy subjectsDistinctly higher than healthy subjects

Data extracted from a comparative study of amitriptyline oxide and trimipramine.[1] Specific numerical values for healthy subjects were not provided in the abstract.

The study highlights that renal impairment significantly impacts the pharmacokinetics of both amitriptyline oxide and trimipramine, leading to higher plasma concentrations and prolonged exposure.[1]

Experimental Protocols

The primary comparative data is derived from a study with the following protocol:

Study Design: A randomized, crossover study was conducted with a washout period between drug administrations.[1]

Participants: The study included twelve healthy male subjects (ages 22-62) and twelve male patients with severe renal impairment (ages 25-73), defined by a glomerular filtration rate of less than 10 ml/min.[1]

Drug Administration: Participants received single oral doses of 60 mg of amitriptyline oxide and 50 mg of trimipramine.[1]

Sample Collection: Blood and urine samples were collected for up to 120 hours following administration of each drug.

Analytical Method: A new High-Performance Liquid Chromatography (HPLC) method was developed for the quantification of trimipramine and its metabolite, desmethyltrimipramine. While the specifics of the HPLC method used in this particular study are not detailed in the abstract, typical HPLC methods for trimipramine and its metabolites involve:

  • Sample Preparation: Solid-phase extraction for sample clean-up.

  • Column: An octyldecylsilane (ODS) column.

  • Mobile Phase: A mixture of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., ethanol) with additives like β-cyclodextrin for enantiomeric separation.

  • Detection: UV detection at a specific wavelength (e.g., 220nm).

Metabolic Pathways

The biotransformation of amitriptyline and trimipramine is a critical determinant of their overall pharmacological and toxicological profiles. Both are extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.

Amitriptyline Metabolism

Amitriptyline undergoes two primary metabolic transformations: N-demethylation to its active metabolite, nortriptyline, and N-oxidation to form amitriptyline N-oxide. Further hydroxylation of these metabolites also occurs.

Amitriptyline_Metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline N-demethylation (CYP2C19) Amitriptyline_N_Oxide Amitriptyline N-oxide Amitriptyline->Amitriptyline_N_Oxide N-oxidation Hydroxylated_Metabolites Hydroxylated Metabolites Nortriptyline->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Trimipramine_Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active Metabolite) Trimipramine->Desmethyltrimipramine N-demethylation (CYP2C19) Trimipramine_N_Oxide This compound Trimipramine->Trimipramine_N_Oxide N-oxidation Hydroxylated_Metabolites Hydroxylated Metabolites Trimipramine->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Desmethyltrimipramine->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Pharmacokinetic_Workflow cluster_study_design Study Design & Dosing cluster_sampling_analysis Sample Collection & Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy & Renal Impaired) Randomization Randomization Subject_Recruitment->Randomization Drug_A Drug A Administration (e.g., Amitriptyline Oxide) Randomization->Drug_A Washout Washout Period Drug_A->Washout Blood_Sampling Serial Blood Sampling Drug_A->Blood_Sampling Urine_Collection Urine Collection Drug_A->Urine_Collection Drug_B Drug B Administration (e.g., Trimipramine) Washout->Drug_B Drug_B->Blood_Sampling Drug_B->Urine_Collection Sample_Processing Sample Processing (Centrifugation, Extraction) Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing HPLC_Analysis HPLC Analysis Sample_Processing->HPLC_Analysis Concentration_Time_Profile Concentration-Time Profile HPLC_Analysis->Concentration_Time_Profile PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (AUC, Cmax, t½) Concentration_Time_Profile->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis

References

Unveiling the Specificity of Trimipramine N-oxide in Transporter Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trimipramine N-oxide's binding specificity against other psychoactive compounds. The following data and protocols offer a comprehensive overview to validate its performance in transporter binding assays.

This compound, an active metabolite of the tricyclic antidepressant trimipramine, exhibits a distinct binding profile at key monoamine transporters. Understanding its specificity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide presents a comparative analysis of this compound's binding affinities alongside other well-established antidepressants, supported by detailed experimental methodologies.

Comparative Binding Affinity of Psychoactive Compounds

The following table summarizes the inhibitory potency (IC50) or binding affinity (Ki) of this compound and a selection of comparator antidepressants at human SERT, NET, and DAT. Lower values indicate a higher affinity.

CompoundSERT (IC50/Ki, nM)NET (IC50/Ki, nM)DAT (IC50/Ki, nM)
This compound 3590 [1]11700 [1]9400 [1]
Imipramine1.4[2]2.6[2]>8500
Desipramine250.810000
Amitriptyline3.4513.32580
Clomipramine0.2528-
Doxepin---
Nortriptyline184.371140
Sertraline0.2166725.5

Experimental Protocols

The determination of transporter binding affinities, as presented in the comparative data table, is typically achieved through cellular uptake assays or radioligand binding assays. The data for this compound was generated using a cellular uptake assay with HEK293 cells expressing the respective human transporters.

Cellular Uptake Assay Protocol

This protocol outlines a general procedure for determining the inhibitory potency of a test compound on monoamine transporters expressed in a cell line.

1. Cell Culture and Transporter Expression:

  • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

  • Cells are stably or transiently transfected with plasmids encoding the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

2. Assay Procedure:

  • Transfected cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-HEPES buffer.

  • Cells are pre-incubated for a short period (e.g., 10-20 minutes) at room temperature with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.

  • A radiolabeled substrate, such as [3H]1-methyl-4-phenylpyridinium ([3H]MPP+), [3H]serotonin, [3H]norepinephrine, or [3H]dopamine, is added to initiate the uptake reaction.

  • The incubation is carried out for a defined period (e.g., 1-10 minutes) at room temperature or 37°C.

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

3. Quantification and Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

  • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizing Experimental Workflow and Comparative Specificity

To further clarify the experimental process and the comparative specificity of this compound, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Uptake Assay cluster_2 Data Analysis HEK293 HEK293 Cells Transfection Transfection with hSERT, hNET, or hDAT plasmid HEK293->Transfection Seeding Seeding in 96-well plates Transfection->Seeding Preincubation Pre-incubation with This compound or comparator compound Seeding->Preincubation Radioligand_Addition Addition of [3H]Substrate Preincubation->Radioligand_Addition Incubation Incubation Radioligand_Addition->Incubation Termination Termination & Washing Incubation->Termination Lysis Cell Lysis Termination->Lysis Scintillation_Counting Scintillation Counting Lysis->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination

Fig. 1: Experimental workflow for a cellular uptake transporter binding assay.

G cluster_0 High Affinity (Low nM) cluster_1 Moderate Affinity (10-100 nM) cluster_2 Low Affinity (>1000 nM) Imipramine_SERT Imipramine (SERT) Desipramine_NET Desipramine (NET) Clomipramine_SERT Clomipramine (SERT) Sertraline_SERT Sertraline (SERT) Amitriptyline_SERT Amitriptyline (SERT) Amitriptyline_NET Amitriptyline (NET) Nortriptyline_SERT Nortriptyline (SERT) Nortriptyline_NET Nortriptyline (NET) Trimipramine_N_oxide_SERT This compound (SERT) Trimipramine_N_oxide_NET This compound (NET) Trimipramine_N_oxide_DAT This compound (DAT) Imipramine_DAT Imipramine (DAT) Desipramine_DAT Desipramine (DAT)

Fig. 2: Comparative specificity of this compound and other antidepressants.

Conclusion

The presented data indicates that this compound is a weak inhibitor of SERT, NET, and DAT, with IC50 values in the micromolar range. This profile contrasts sharply with many other tricyclic antidepressants and SSRIs, which typically exhibit high affinity for SERT and/or NET in the nanomolar range. The relatively low and non-selective affinity of this compound for these key monoamine transporters suggests that its pharmacological effects may be mediated through other mechanisms or that it contributes to the overall profile of its parent compound, trimipramine, in a more complex manner. This guide provides a foundational dataset and methodological context for researchers investigating the unique properties of this compound.

References

A Comparative Analysis of the Side Effect Profiles of Trimipramine and Its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of the tricyclic antidepressant trimipramine and its active N-oxide metabolite. The information presented is based on available experimental data to facilitate further research and drug development.

Executive Summary

Trimipramine is a tricyclic antidepressant (TCA) known for its sedative and anxiolytic properties, in addition to its antidepressant effects. It is metabolized in the body to several compounds, including the pharmacologically active trimipramine N-oxide. While data on the monoamine transporter activity of both trimipramine and its N-oxide metabolite are available, a direct comparative analysis of their affinities for receptors associated with common TCA side effects is not extensively documented in publicly available literature. This guide synthesizes the known quantitative data and provides a framework for understanding the potential differences in their side effect profiles.

Data Presentation

The following tables summarize the available quantitative data for trimipramine and its N-oxide metabolite.

Table 1: Comparative Inhibitory Activity at Human Monoamine Transporters

CompoundhSERT (IC50 in nM)hNAT (IC50 in nM)hDAT (IC50 in nM)hOCT1 (IC50 in nM)hOCT2 (IC50 in nM)Reference
Trimipramine21104990>30,00037208000[1]
This compound3.5911.79.49.3527.4[2][3]

hSERT: human Serotonin Transporter; hNAT: human Norepinephrine Transporter; hDAT: human Dopamine Transporter; hOCT1/2: human Organic Cation Transporter 1/2. IC50: Half-maximal inhibitory concentration.

Table 2: Receptor Binding Affinities of Trimipramine

ReceptorKd (nM)Associated Side EffectsReference
Histamine H10.27Sedation, weight gain[4][5]
α1-Adrenergic24Orthostatic hypotension, dizziness
Muscarinic Acetylcholine58Anticholinergic effects (dry mouth, constipation, blurred vision, urinary retention)
Serotonin 5-HT2A24Anxiolysis, sedation, sexual dysfunction
Dopamine D2180Antipsychotic effects, potential for extrapyramidal symptoms

Kd: Dissociation constant. A lower Kd value indicates a higher binding affinity.

Interpretation of Pharmacological Data

The available data indicates that this compound is a significantly more potent inhibitor of the serotonin and norepinephrine transporters (hSERT and hNAT) than the parent drug, trimipramine. This suggests that the N-oxide metabolite may contribute significantly to the antidepressant efficacy of trimipramine.

Trimipramine itself exhibits strong binding affinity for histamine H1, α1-adrenergic, and muscarinic acetylcholine receptors. This receptor binding profile is consistent with the well-documented side effects of trimipramine, which include sedation, orthostatic hypotension, and anticholinergic effects. The lack of comparable binding data for this compound at these receptors prevents a direct prediction of its side effect profile. However, it is plausible that differences in receptor affinities between the parent drug and its metabolite could lead to a different side effect profile.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., trimipramine or its metabolites) for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the Ki can be calculated using the Cheng-Prusoff equation.

Materials:

  • Test compound (trimipramine or this compound)

  • Membrane preparation from cells expressing the target receptor (e.g., CHO or HEK293 cells) or from brain tissue.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]pyrilamine for H1 receptors, [3H]prazosin for α1-adrenergic receptors, [3H]quinuclidinyl benzilate for muscarinic receptors).

  • Unlabeled ("cold") ligand for determining non-specific binding.

  • Assay buffer (receptor-specific).

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the membrane preparation, and either the test compound solution, buffer (for total binding), or excess unlabeled ligand (for non-specific binding).

  • Initiate the binding reaction by adding the radiolabeled ligand to all wells at a fixed concentration (typically at or near its Kd).

  • Incubate the plate for a specified time and at a specific temperature to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compound incubation Incubate Components in 96-well Plate prep_compound->incubation prep_reagents Prepare Assay Reagents (Membranes, Radioligand) prep_reagents->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting calculation Calculate IC50 and Ki counting->calculation

Caption: A typical experimental workflow for a radioligand binding assay.

logical_relationship Trimipramine Trimipramine Metabolism Metabolism (e.g., N-oxidation) Trimipramine->Metabolism Side_Effects_T Side Effect Profile (Sedation, Anticholinergic, etc.) Trimipramine->Side_Effects_T Based on Receptor Affinities N_Oxide This compound Metabolism->N_Oxide Side_Effects_N Side Effect Profile (Largely Undefined) N_Oxide->Side_Effects_N Requires Further Investigation

Caption: The metabolic relationship and current knowledge of side effect profiles.

Conclusion and Future Directions

The available data suggests that trimipramine and its N-oxide metabolite have distinct pharmacological profiles, particularly concerning their interactions with monoamine transporters. This compound is a more potent inhibitor of serotonin and norepinephrine reuptake, which may have significant implications for the overall antidepressant effect of trimipramine.

A critical gap in the current knowledge is the lack of comprehensive receptor binding data for this compound at receptors associated with common TCA side effects. To fully understand and compare the side effect profiles of trimipramine and its N-oxide metabolite, further in vitro studies are essential. Specifically, determining the binding affinities (Kd or Ki values) of this compound for muscarinic, histaminic, and adrenergic receptors would allow for a more direct and quantitative comparison. Such data would be invaluable for predicting the side effect liability of the metabolite and for guiding future drug development efforts aimed at optimizing the therapeutic index of this class of antidepressants.

References

A Comparative Analysis of Trimipramine N-oxide and Desmethyltrimipramine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two active metabolites of the tricyclic antidepressant trimipramine: Trimipramine N-oxide and desmethyltrimipramine. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and pharmacokinetics of these compounds. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

Trimipramine is a tricyclic antidepressant (TCA) with a complex pharmacological profile. Unlike many other TCAs, its therapeutic effects are not solely attributed to the inhibition of serotonin and norepinephrine reuptake.[1] The in vivo activity of trimipramine is significantly influenced by its metabolism into active compounds, primarily this compound and desmethyltrimipramine.[2][3] Understanding the distinct pharmacological and pharmacokinetic properties of these metabolites is crucial for a comprehensive understanding of trimipramine's mechanism of action and for the development of novel therapeutic agents. This guide presents a side-by-side comparison of this compound and desmethyltrimipramine, supported by available experimental data.

Pharmacological Profile: A Comparative Overview

The pharmacological actions of this compound and desmethyltrimipramine are primarily characterized by their interactions with monoamine transporters. The available data on their inhibitory potency at these transporters are summarized below.

Data Presentation: Inhibitory Potency at Monoamine Transporters

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and desmethyltrimipramine at human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters, as well as human organic cation transporters (hOCT1, hOCT2). Lower IC50 values indicate greater potency.

TransporterThis compound (IC50 in µM)Desmethyltrimipramine (IC50 in µM)Reference
hSERT3.596.22[4]
hNET11.72.92[4]
hDAT9.429.5
hOCT19.353.19
hOCT227.410.4

Pharmacokinetic Properties: A Comparative Summary

The pharmacokinetic profiles of this compound and desmethyltrimipramine influence their concentration and duration of action in the body. Desmethyltrimipramine is a major active metabolite, and its plasma concentration can increase disproportionately with higher doses of trimipramine, suggesting saturation of its metabolism. Pharmacokinetic data for this compound is less extensively documented.

Data Presentation: Pharmacokinetic Parameters

The following table provides a summary of available pharmacokinetic parameters for trimipramine and desmethyltrimipramine. Data for this compound is currently limited.

ParameterTrimipramineDesmethyltrimipramineReference
Half-life (t½) 23-24 hoursLonger than trimipramine
Bioavailability ~41%Data not available
Protein Binding ~95%Data not available
Cmax (at 75mg/day trimipramine) 53.8 ng/mL26.3 ng/mL
Cmax (at 150mg/day trimipramine) 122.5 ng/mL133.8 ng/mL

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and desmethyltrimipramine.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the in vitro binding affinity (Ki) of this compound and desmethyltrimipramine for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).

  • Test compounds: this compound and desmethyltrimipramine.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Ice-cold assay buffer.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filter mats (GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 25 µL of radioligand, 25 µL of assay buffer, and 50 µL of membrane preparation.

    • Non-specific Binding: 25 µL of radioligand, 25 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM fluoxetine for hSERT), and 50 µL of membrane preparation.

    • Displacement: 25 µL of radioligand, 25 µL of varying concentrations of the test compound (this compound or desmethyltrimipramine), and 50 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound using non-linear regression analysis of the displacement curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Metabolite Brain Penetration

Objective: To measure the extracellular concentrations of this compound and desmethyltrimipramine in a specific brain region of a freely moving rodent following systemic administration of trimipramine.

Materials:

  • Male Wistar rats (250-300g).

  • Trimipramine hydrochloride.

  • Microdialysis probes (e.g., CMA 12).

  • Guide cannulas.

  • Stereotaxic apparatus.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

  • HPLC system with a suitable detector (e.g., UV or MS).

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for 48-72 hours.

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to the microinfusion pump and the fraction collector. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours.

  • Baseline Collection: Collect baseline dialysate samples for 60-90 minutes before drug administration.

  • Drug Administration: Administer trimipramine hydrochloride (e.g., 10 mg/kg, i.p.).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.

  • Sample Analysis: Analyze the concentrations of this compound and desmethyltrimipramine in the dialysate samples using a validated HPLC method.

  • Data Analysis: Plot the extracellular concentrations of each metabolite over time. Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC) in the brain.

Mandatory Visualizations

Trimipramine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of trimipramine, leading to the formation of desmethyltrimipramine and this compound, as well as their subsequent hydroxylation.

Trimipramine_Metabolism cluster_cyp CYP450 Enzymes trimipramine Trimipramine desmethyl Desmethyltrimipramine (Active) trimipramine->desmethyl N-Demethylation n_oxide This compound (Active) trimipramine->n_oxide N-Oxidation hydroxy_trim 2-Hydroxytrimipramine (Inactive) trimipramine->hydroxy_trim Hydroxylation hydroxy_desmethyl 2-Hydroxydesmethyl- trimipramine (Inactive) desmethyl->hydroxy_desmethyl Hydroxylation cyp2c19 CYP2C19 cyp2c19->trimipramine:e cyp2d6 CYP2D6 cyp2d6->trimipramine:e cyp2d6->desmethyl:e

Caption: Metabolic pathway of trimipramine.

Experimental Workflow: In Vivo Microdialysis

This diagram outlines the key steps involved in a typical in vivo microdialysis experiment to assess brain metabolite concentrations.

Microdialysis_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment animal_prep Animal Acclimation surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-Surgical Recovery (48-72h) surgery->recovery probe_insertion Probe Insertion equilibration System Equilibration (aCSF Perfusion) probe_insertion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin Trimipramine Administration baseline->drug_admin sample_collection Post-Dose Sample Collection drug_admin->sample_collection analysis Sample Analysis (HPLC) data_proc Data Processing and Pharmacokinetic Analysis analysis->data_proc

Caption: Workflow for in vivo microdialysis.

Conclusion

This compound and desmethyltrimipramine are active metabolites that likely contribute to the overall clinical profile of trimipramine. The available data suggest differences in their potency at monoamine transporters, with desmethyltrimipramine showing a higher potency for the norepinephrine transporter and this compound showing a preference for the serotonin transporter. However, a comprehensive understanding of their pharmacology is limited by the lack of data on their broader receptor binding profiles. Similarly, more detailed pharmacokinetic studies, particularly for this compound, are needed to fully characterize their in vivo behavior. The experimental protocols and visualizations provided in this guide offer a framework for future research aimed at elucidating the distinct roles of these metabolites in the therapeutic and adverse effects of trimipramine.

References

The Case for Trimipramine N-oxide: A Missing Link in Biomarker-Guided Trimipramine Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of personalized medicine is increasingly reliant on the identification of robust biomarkers to guide therapeutic decisions. For the tricyclic antidepressant trimipramine, therapeutic drug monitoring (TDM) has been a tool to optimize treatment, yet the focus has largely remained on the parent drug and its primary active metabolite, desmethyltrimipramine. This guide presents a comparative analysis of trimipramine N-oxide, an often-overlooked metabolite, and posits its potential as a valuable biomarker for refining our understanding and application of trimipramine therapy. While direct comparative validation studies are notably absent in the current literature, this guide synthesizes existing data on the metabolism, pharmacology, and analytics of trimipramine and its key metabolites to build a case for the validation of this compound.

Comparative Overview of Trimipramine and its Key Metabolites

Trimipramine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP2D6, leading to the formation of several metabolites.[1] Among these, desmethyltrimipramine and this compound are of particular interest due to their pharmacological activity.[1][2]

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyTrimipramineDesmethyltrimipramineThis compound
Molar Mass 294.44 g/mol 280.41 g/mol 310.44 g/mol
Metabolic Pathway N-demethylation, Hydroxylation, N-oxidationHydroxylation-
Primary Metabolizing Enzymes CYP2C19, CYP2D6CYP2D6-
Pharmacological Activity ActiveActiveActive

Table 2: In-Vitro Pharmacological Activity (IC50 values in µM) *

TransporterTrimipramineDesmethyltrimipramine2-HydroxytrimipramineThis compound
SERT (Serotonin Transporter) 2 - 10Similar to TrimipramineLess potent than Trimipramine3.59 (Preferential)
NET (Norepinephrine Transporter) 2 - 10Similar to TrimipramineLess potent than Trimipramine11.7
DAT (Dopamine Transporter) >10Similar to Trimipramine-9.4
hOCT1 (Organic Cation Transporter 1) 2 - 10Similar to TrimipramineLess potent than Trimipramine9.35
hOCT2 (Organic Cation Transporter 2) 2 - 10Similar to Trimipramine-27.4
Data sourced from Haenisch et al. (2011)[2][3]

The data clearly indicates that this compound is not an inactive byproduct but an active metabolite with a distinct pharmacological profile, notably its preferential inhibition of the serotonin transporter (SERT). This suggests that the overall pharmacological effect of trimipramine is a composite of the actions of the parent drug and its active metabolites. A study by Haenisch and colleagues in 2011 demonstrated that trimipramine, desmethyltrimipramine, 2-hydroxytrimipramine, and trimipramine-N-oxide all exhibit inhibitory activity at monoamine transporters, suggesting a collective contribution to the therapeutic effect.

The Biomarker Gap: Why this compound Deserves Validation

Currently, TDM for trimipramine typically involves measuring the concentration of the parent drug and sometimes desmethyltrimipramine. However, the lack of correlation between the plasma levels of trimipramine and desmethyltrimipramine with clinical improvement in some studies highlights the need for a more comprehensive biomarker strategy. The distinct pharmacological profile of this compound, particularly its potent and selective action on SERT, suggests that its concentration may correlate differently with therapeutic efficacy and adverse effects compared to the parent drug or desmethyltrimipramine.

A thorough validation of this compound as a biomarker would involve correlating its plasma concentrations with clinical outcomes, such as antidepressant response and the incidence of specific side effects. This could potentially lead to a more refined therapeutic window for trimipramine therapy, taking into account the combined effects of the parent drug and its key active metabolites.

Experimental Protocols: A Path Forward for Validation

Proposed LC-MS/MS Method for Simultaneous Quantification

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., deuterated analogues of the analytes).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical - to be optimized):

    • Trimipramine: Q1 (Parent Ion) -> Q3 (Product Ion)

    • Desmethyltrimipramine: Q1 -> Q3

    • This compound: Q1 -> Q3

    • Internal Standards: Q1 -> Q3 for each deuterated analogue.

  • Validation: The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Visualizing the Path to Personalized Trimipramine Therapy

The following diagrams illustrate the metabolic pathway of trimipramine and a proposed workflow for a validation study.

Trimipramine_Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine (Active) Trimipramine->Desmethyltrimipramine CYP2C19 Trimipramine_N_oxide This compound (Active) Trimipramine->Trimipramine_N_oxide CYP isoforms Hydroxylated_Metabolites Hydroxylated Metabolites (Inactive) Trimipramine->Hydroxylated_Metabolites CYP2D6 Desmethyltrimipramine->Hydroxylated_Metabolites CYP2D6

Trimipramine Metabolic Pathway

Biomarker_Validation_Workflow cluster_analytical Analytical Phase cluster_clinical Clinical Phase cluster_statistical Statistical Analysis Develop_Assay Develop & Validate LC-MS/MS Assay Quantify_Analytes Quantify Trimipramine, Desmethyltrimipramine, & this compound Develop_Assay->Quantify_Analytes Correlate_Data Correlate Metabolite Levels with Clinical Outcomes Quantify_Analytes->Correlate_Data Patient_Cohort Recruit Patient Cohort on Trimipramine Collect_Samples Collect Plasma Samples & Clinical Data Patient_Cohort->Collect_Samples Collect_Samples->Quantify_Analytes Validate_Biomarker Validate this compound as a Biomarker Correlate_Data->Validate_Biomarker

Biomarker Validation Workflow

Conclusion and Future Directions

The existing evidence strongly suggests that this compound is a pharmacologically active metabolite of trimipramine with a distinct mechanism of action. Its validation as a biomarker holds the potential to significantly improve the therapeutic monitoring of trimipramine, moving beyond a one-dimensional focus on the parent drug to a more holistic understanding of its in-vivo activity. This guide serves as a call to action for the research community to bridge the current knowledge gap. By developing and applying robust analytical methods and conducting well-designed clinical studies, we can unlock the potential of this compound to personalize treatment, enhance efficacy, and improve patient outcomes in the management of depression.

References

Comparative Assessment of the Anxiolytic Effects of Trimipramine and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the tricyclic antidepressant trimipramine and its primary metabolites—desmethyltrimipramine, 2-hydroxytrimipramine, and trimipramine-N-oxide—with a focus on their anxiolytic properties. While direct comparative in vivo studies on the anxiolytic effects of these metabolites are notably absent in publicly available literature, this document synthesizes existing in vitro data, outlines relevant experimental protocols for future research, and presents the known metabolic pathways and theoretical experimental workflows.

Introduction to Trimipramine and its Anxiolytic Profile

Trimipramine is a tricyclic antidepressant (TCA) that is also utilized for its sedative and anxiolytic effects in the treatment of depression, insomnia, and anxiety disorders.[1] Unlike typical TCAs, trimipramine is a relatively weak inhibitor of serotonin and norepinephrine reuptake.[1] Its therapeutic effects are thought to be primarily mediated through its antagonist activity at various neurotransmitter receptors, including histamine H₁, serotonin 5-HT₂, and alpha₁-adrenergic receptors.[1] Trimipramine has demonstrated greater anxiolytic effects compared to other TCAs like amitriptyline and doxepin in clinical settings.[1]

Trimipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6, into several pharmacologically active metabolites.[2] Understanding the pharmacological profile of these metabolites is crucial for a comprehensive understanding of trimipramine's overall therapeutic effects. The major metabolite, desmethyltrimipramine, is considered to possess pharmacological activity similar to other demethylated tertiary amine TCAs.

Comparative Pharmacodynamics: Anxiolytic Potential

Data Presentation: Inhibitory Potencies at Monoamine Transporters
CompoundhSERT (IC₅₀ in µM)hNET (IC₅₀ in µM)hDAT (IC₅₀ in µM)
Trimipramine 2.14.6>30
Desmethyltrimipramine 5.82.5>30
2-Hydroxytrimipramine 12.115.3>30
Trimipramine-N-oxide 3.5911.7>30
Data sourced from Haenisch et al. (2011). IC₅₀ values represent the concentration required to inhibit 50% of transporter activity. Lower values indicate higher potency.

Based on this in vitro data, neither trimipramine nor its metabolites are highly potent inhibitors of serotonin (SERT) or norepinephrine (NET) transporters compared to other TCAs. However, desmethyltrimipramine shows a slightly higher potency for NET inhibition compared to trimipramine, while trimipramine-N-oxide shows a preference for SERT inhibition. The contribution of this weak monoamine reuptake inhibition to the anxiolytic effects of trimipramine and its metabolites remains to be elucidated through dedicated in vivo studies.

Experimental Protocols for Anxiolytic Assessment

To directly compare the anxiolytic effects of trimipramine and its metabolites, standardized preclinical behavioral assays in rodents are essential. The following are detailed methodologies for two of the most commonly used tests.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.

Procedure:

  • Rodents (typically rats or mice) are individually placed in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a 5-minute period.

  • Behavior is recorded by a video camera and analyzed for parameters such as:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to brightly lit areas.

Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

Procedure:

  • A rodent is placed in the center of the illuminated compartment.

  • The animal is allowed to move freely between the two compartments for a defined period (e.g., 5-10 minutes).

  • An automated system or video tracking software records:

    • Time spent in the light and dark compartments.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

  • Anxiolytic agents are expected to increase the time spent in the light compartment and the number of transitions.

Mandatory Visualizations

Trimipramine Metabolism Pathway

Trimipramine_Metabolism Trimipramine Trimipramine Desmethyltrimipramine Desmethyltrimipramine Trimipramine->Desmethyltrimipramine CYP2C19, CYP3A4, CYP1A2 Trimipramine_N_oxide Trimipramine-N-oxide Trimipramine->Trimipramine_N_oxide N-oxidation Hydroxy_Trimipramine 2-Hydroxytrimipramine Trimipramine->Hydroxy_Trimipramine CYP2D6 Didesmethyltrimipramine Didesmethyltrimipramine Desmethyltrimipramine->Didesmethyltrimipramine CYP2C19 Hydroxy_Desmethyl 2-Hydroxydesmethyltrimipramine Desmethyltrimipramine->Hydroxy_Desmethyl CYP2D6 Conjugates Conjugated Metabolites Hydroxy_Trimipramine->Conjugates Hydroxy_Desmethyl->Conjugates

Caption: Metabolic pathway of trimipramine.

Experimental Workflow for Anxiolytic Testing

Anxiolytic_Testing_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Acclimatization Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Vehicle Vehicle Control Randomization->Vehicle Trimipramine Trimipramine Randomization->Trimipramine Metabolites Metabolite 1, 2, 3... Randomization->Metabolites Positive_Control Positive Control (e.g., Diazepam) Randomization->Positive_Control EPM Elevated Plus-Maze Vehicle->EPM LDB Light-Dark Box Vehicle->LDB Trimipramine->EPM Trimipramine->LDB Metabolites->EPM Metabolites->LDB Positive_Control->EPM Positive_Control->LDB Data_Collection Video Tracking & Data Collection EPM->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

References

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Trimipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Trimipramine N-oxide, an active metabolite of the tricyclic antidepressant trimipramine, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for its disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial that all personnel are thoroughly familiar with the potential hazards of this compound and are equipped with the appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves are mandatory.

    • Eye Protection: Safety glasses with side shields or goggles must be worn.

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Ventilation: All handling of this compound, particularly in solid form, should be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The critical factor in determining the disposal pathway for a chemical like this compound is its classification as a hazardous or non-hazardous waste.

A pharmaceutical waste is generally classified as RCRA hazardous if it is specifically "listed" (P- or U-list) or if it exhibits hazardous "characteristics" such as ignitability, corrosivity, reactivity, or toxicity.[1][2] As of the current regulations, this compound is not explicitly on the EPA's P or U lists of hazardous pharmaceutical wastes.[1] Consequently, in its pure form, it is likely to be managed as a non-RCRA hazardous pharmaceutical waste. However, the responsibility for the final waste determination lies with the generator, and this can be influenced by state or local regulations that may be more stringent than federal guidelines.[1]

Key Regulatory Considerations

Regulatory BodyAct/RegulationRelevance to this compound DisposalKey Considerations
EPA Resource Conservation and Recovery Act (RCRA)Governs the disposal of solid and hazardous waste.Determine if the waste is "listed" or exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).
State & Local Environmental Agencies State-Specific RegulationsMay have more stringent requirements than federal regulations.Always consult your institution's Environmental Health and Safety (EHS) department for local guidelines.
DOT Hazardous Materials RegulationsRegulates the transportation of hazardous materials.If determined to be hazardous, specific packaging, labeling, and transportation requirements apply.

Step-by-Step Disposal Procedures for this compound

The following workflow provides a logical process for the proper disposal of this compound from a laboratory setting.

Waste Identification and Segregation
  • Labeling: Clearly label a dedicated waste container for this compound waste. The label should include the chemical name ("this compound Waste"), the date of accumulation, and appropriate hazard symbols.

  • Segregation: Keep this compound waste separate from other chemical wastes to prevent potentially hazardous reactions. It should be stored separately from strong oxidizing agents and acids.

Containerization
  • Primary Container: Use a container made of a material compatible with amines, such as high-density polyethylene (HDPE). Ensure the container is in good condition and has a secure, leak-proof lid.

  • Solid Waste: For solid waste, such as contaminated labware (e.g., weighing boats, pipette tips), double-bag the items before placing them in the designated solid waste container.

Waste Accumulation and Storage
  • Storage Location: Store the sealed this compound waste container in a cool, dry, and well-ventilated secondary containment bin.

  • Accumulation Time: Adhere to your institution's policies regarding the maximum accumulation time for hazardous waste.

Disposal Pathway Determination

The decision-making process for the final disposal of this compound is outlined in the diagram below.

Trimipramine_N_oxide_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate and Containerize Waste - Label container clearly - Use compatible (HDPE) container - Separate from incompatible chemicals ppe->segregate storage Store in a Designated Satellite Accumulation Area - Cool, dry, well-ventilated - Secondary containment segregate->storage consult_ehs Consult Institutional EHS and Review SDS storage->consult_ehs is_rcra_hazardous Is the waste considered RCRA hazardous by EHS? consult_ehs->is_rcra_hazardous non_rcra_disposal Manage as Non-RCRA Hazardous Pharmaceutical Waste (Most Likely Pathway) is_rcra_hazardous->non_rcra_disposal No rcra_disposal Manage as RCRA Hazardous Waste is_rcra_hazardous->rcra_disposal Yes deactivation Consider On-site Deactivation (See Protocol Below) Followed by disposal as non-hazardous solid waste non_rcra_disposal->deactivation disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Vendor rcra_disposal->disposal_vendor deactivation->disposal_vendor end End: Disposal Complete disposal_vendor->end

Logical workflow for the disposal of this compound in a laboratory setting.
On-site Deactivation Protocol (for Non-RCRA Waste)

For small quantities of this compound waste determined to be non-RCRA hazardous, on-site deactivation using activated carbon may be a viable option to render the compound less harmful before final disposal.

Disclaimer: This protocol is adapted from procedures for the parent compound, Trimipramine Maleate. The efficacy of this method for this compound has not been formally published. Researchers should conduct their own validation studies or consult with a professional.

Materials:

  • This compound waste

  • Granular activated carbon

  • Water

  • Designated waste container

  • Fume hood

Procedure:

  • Preparation: For each gram of this compound waste, prepare approximately 10 grams of granular activated carbon.

  • Slurry Creation: In a designated waste container within a fume hood, create a slurry of the this compound waste with water.

  • Adsorption: Add the granular activated carbon to the slurry and stir for 24 hours to ensure maximum adsorption of the this compound onto the carbon.

  • Separation: Allow the carbon to settle. Decant the water and test for residual this compound to validate the effectiveness of the deactivation. The water should be disposed of as hazardous waste if contamination is detected.[1]

  • Final Disposal: The resulting activated carbon mixture, now containing the deactivated drug, should be disposed of as solid waste in accordance with institutional and local regulations. It is recommended to manage this as non-RCRA hazardous waste for incineration.

Final Disposal by a Licensed Vendor

For larger quantities, or if on-site deactivation is not feasible or permitted, the waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact Vendor: Contact your institution's approved hazardous waste vendor to schedule a pickup.

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately.

  • Handover: Follow all institutional procedures for the handover of waste to the vendor.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.